4-(4-Bromo-3-formylphenoxy)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(4-bromo-3-formylphenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-14-6-5-13(7-11(14)9-17)18-12-3-1-10(8-16)2-4-12/h1-7,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZPKWXBVTRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021147 | |
| Record name | Benzonitrile, 4-(4-bromo-3-formylphenoxy)- | |
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Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906673-54-9 | |
| Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906673-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |
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| Record name | Benzonitrile, 4-(4-bromo-3-formylphenoxy)- | |
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| Record name | 4-(4-bromo-3-formylphenoxy)benzonitrile | |
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| Record name | 4-(4-Bromo-3-formylphenoxy)benzonitrile | |
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Foundational & Exploratory
4-(4-Bromo-3-formylphenoxy)benzonitrile chemical properties
Technical Monograph: 4-(4-Bromo-3-formylphenoxy)benzonitrile Subtitle: A Pivotal Intermediate in the Synthesis of Benzoxaborole Therapeutics
Executive Summary
This compound (CAS: 906673-54-9) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of Crisaborole (Eucrisa), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor for atopic dermatitis.[1] Its structural uniqueness lies in the 3,4-disubstituted diaryl ether scaffold, which positions a reactive aryl bromide adjacent to an aldehyde functionality. This proximity is chemically engineered to facilitate the formation of the oxaborole ring system—the pharmacologically active core of Crisaborole.
This guide details the physicochemical profile, validated synthetic routes, spectroscopic characterization, and downstream reactivity of this critical intermediate.
Molecular Architecture & Physicochemical Profile
The molecule features a diphenyl ether backbone. The "A-Ring" (derived from 2-bromo-5-hydroxybenzaldehyde) bears the electrophilic handles (Br, CHO) required for cyclization, while the "B-Ring" (benzonitrile) provides the lipophilic tail necessary for the final drug's enzyme binding affinity.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 906673-54-9 | |
| Molecular Formula | C₁₄H₈BrNO₂ | |
| Molecular Weight | 302.12 g/mol | |
| Appearance | White to light yellow crystalline solid | Color depends on trace oxidation levels. |
| Melting Point | 109°C – 112°C | DSC peak typically observed at ~111.9°C [1]. |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate | Poorly soluble in water. |
| Purity Standard | ≥ 98.0% (HPLC) | Critical for downstream organometallic coupling. |
Synthetic Route & Process Chemistry
The industrial synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (S_NAr) . The reaction couples a phenol derivative with an electron-deficient aryl fluoride.
The "Hero" Workflow (S_NAr Coupling)
-
Nucleophile: 2-Bromo-5-hydroxybenzaldehyde (The phenol).
-
Electrophile: 4-Fluorobenzonitrile (The aryl fluoride).
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Polar aprotic (DMF, DMSO, or NMP) is required to solvate the carbonate base and stabilize the transition state.
Mechanism: The carbonate base deprotonates the phenol (pKa ~8-9) to form a phenoxide anion. This nucleophile attacks the ipso carbon of 4-fluorobenzonitrile. The nitrile group (-CN) at the para-position acts as an electron-withdrawing group (EWG), stabilizing the Meisenheimer complex intermediate and facilitating the displacement of the fluoride ion.
Experimental Protocol (Bench Scale)
-
Step 1: Charge a reaction vessel with 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and 4-fluorobenzonitrile (1.2 eq) in DMF (5-10 volumes).
-
Step 2: Add anhydrous K₂CO₃ (1.5 – 2.0 eq).
-
Step 3: Heat to 115°C under nitrogen atmosphere for 8–12 hours. Monitor by TLC or HPLC.
-
Step 4 (Workup): Cool to room temperature. Pour into ice water to precipitate the product.
-
Step 5 (Purification): Filter the crude solid. Recrystallize from a mixture of Ethyl Acetate and Toluene (or Heptane) to remove unreacted fluoronitrile and phenolic impurities.
Figure 1: Process flow for the synthesis of the target intermediate via nucleophilic aromatic substitution.
Analytical Characterization
Accurate identification is vital, as the regioisomer (where the ether linkage might form at a different position if starting materials are impure) renders the material useless for Crisaborole synthesis.
Nuclear Magnetic Resonance (NMR)
The following shifts are diagnostic for the correct isomer [1]:
-
¹H NMR (200 MHz, CDCl₃):
-
δ 10.32 (s, 1H): Aldehyde proton (-CH O). The singlet confirms the aldehyde is intact.
-
δ 7.62–7.72 (m, 3H): Overlapping aromatic protons (likely the benzonitrile ring protons ortho to CN and one proton on the bromo-ring).
-
δ 7.57–7.59 (dd, 1H): Aromatic proton.[2]
-
δ 7.18–7.23 (dd, 1H): Aromatic proton ortho to the ether linkage.
-
δ 7.01–7.08 (m, 2H): Aromatic protons ortho to the ether linkage on the benzonitrile side.
-
-
¹³C NMR (50 MHz, CDCl₃):
-
δ 190.69: Carbonyl carbon (C=O).
-
δ 160.08 & 155.13: Ipso carbons attached to the ether oxygen (Ar-C -O-C -Ar).
-
δ 118.68: Nitrile carbon (-C ≡N).[2]
-
Quality Control Parameters
-
HPLC Purity: >98.0% (Area %).[2] Major impurity to watch is the unreacted 2-bromo-5-hydroxybenzaldehyde (retention time shift).
-
Water Content (KF): <0.5%. Water must be minimized if the next step involves organometallic reagents (e.g., n-BuLi or Grignards).
Application Case Study: Synthesis of Crisaborole
The primary utility of this intermediate is its conversion into the benzoxaborole ring. This transformation requires converting the Aryl-Bromide into an Aryl-Boronate, which then cyclizes with the adjacent aldehyde.
Functional Group Transformations
-
Protection (Optional but Common): The aldehyde is often protected as an acetal (using ethylene glycol) to prevent side reactions during the metallation step.
-
Borylation: The bromine is substituted with a boron moiety.
-
Method A (Miyaura Borylation): Pd-catalyzed coupling with Bis(pinacolato)diboron. This tolerates the free aldehyde better.
-
Method B (Lithiation): Halogen-lithium exchange using n-BuLi, followed by trapping with Triisopropyl borate. This strictly requires aldehyde protection.
-
-
Cyclization: Under acidic conditions, the boronate hydrolyzes to boronic acid, which spontaneously condenses with the aldehyde (or deprotected aldehyde) to form the cyclic oxaborole hemiacetal.
Figure 2: The divergent synthetic pathways from the intermediate to the active pharmaceutical ingredient, Crisaborole.
Safety & Handling
While not classified as a highly potent API, this intermediate is a halogenated aromatic nitrile and should be handled with standard chemical hygiene.
-
Hazards:
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to autoxidation to the carboxylic acid if exposed to air for prolonged periods.
-
Compatibility: Incompatible with strong oxidizing agents and strong bases (which may hydrolyze the nitrile).
References
-
ChemicalBook. (2025).[2] 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Chemical Properties and NMR Data. Retrieved from
-
Ningbo Inno Pharmchem. (2024). The Science Behind Crisaborole: Exploring the Role of this compound.[4] Retrieved from
-
Google Patents. (2021). US11014944B2 - Process for the preparation of crisaborole and its intermediates. Retrieved from
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Retrieved from [3]
-
ECHEMI. (2023). Product Profile: this compound.[3][4][5][6][7][8][9] Retrieved from
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4-(4-Bromo-3-formylphenoxy)benzonitrile CAS number 906673-54-9
An In-depth Technical Guide to 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9): Synthesis, Reactivity, and Applications
Introduction
This compound is a highly functionalized aromatic compound that has emerged as a pivotal intermediate in the fields of medicinal chemistry and materials science. Its structure, featuring a diaryl ether backbone decorated with four distinct and synthetically valuable functional groups—a nitrile, a formyl (aldehyde), a bromo substituent, and the ether linkage itself—makes it a versatile scaffold for the construction of complex molecular architectures.
Identified notably as a key intermediate in the synthesis of Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor, this molecule's utility extends far beyond a single application.[1][2] The strategic placement of its reactive sites allows for selective, sequential modifications, offering researchers a powerful tool for creating diverse libraries of novel compounds. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its synthesis, chemical properties, reactivity, and applications, grounded in established scientific principles.
Molecular Structure and Physicochemical Properties
The unique reactivity and physical characteristics of this compound stem directly from its molecular structure. It is a diaryl ether, where a 4-cyanophenoxy group is linked to a 2-bromo-5-formylphenyl ring. This arrangement creates a rigid, yet conformationally flexible, core.
Key Structural Features:
-
Benzonitrile Moiety: The electron-withdrawing nature of the nitrile group is critical. It activates the aromatic ring for certain reactions and serves as a key pharmacophore or a precursor to other functional groups like amines or carboxylic acids.[3][4]
-
Aryl Bromide: The bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5]
-
Formyl Group (Aldehyde): Positioned ortho to the bromine, the aldehyde is a versatile reactive site for nucleophilic additions, condensations, and redox transformations.[6]
-
Diaryl Ether Linkage: Provides structural stability and influences the overall three-dimensional shape and electronic properties of the molecule.
The primary physicochemical data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 906673-54-9 | [5][7][8] |
| Molecular Formula | C₁₄H₈BrNO₂ | [5][7][8] |
| Molecular Weight | 302.12 g/mol | [5][7] |
| Appearance | White to off-white or light yellow solid | [5][6][8] |
| Melting Point | 109-111 °C | [8] |
| Boiling Point | 441.9 ± 35.0 °C (Predicted) | [5][8] |
| Solubility | Soluble in DMSO, Methanol (Slightly); Dichloromethane, Ethanol | [6][8] |
| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | [5][8][9] |
Synthesis: Mechanism and Protocol
The construction of the diaryl ether linkage is the cornerstone of this molecule's synthesis. The most commonly cited method is a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Rationale (SNAr)
The SNAr pathway is highly effective in this case due to the electronic properties of the reactants. The reaction proceeds via an addition-elimination mechanism.[10][11]
-
Activation: The starting material, 4-fluorobenzonitrile, is highly activated towards nucleophilic attack. The potent electron-withdrawing effect of the nitrile group (-CN) para to the fluorine atom polarizes the C-F bond and stabilizes the negatively charged intermediate.[12][13]
-
Nucleophilic Attack: The phenoxide, generated in situ from 2-bromo-5-hydroxybenzaldehyde and a base (e.g., potassium carbonate), acts as the nucleophile. It attacks the carbon atom bearing the fluorine.
-
Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitrile group, providing significant stabilization.[11]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group, which is a favorable process, yielding the final diaryl ether product.
This SNAr approach is often preferred over classical copper-catalyzed Ullmann condensations because it typically proceeds under milder conditions and avoids transition metal contamination in the final product.[14][15]
Validated Synthetic Protocol
This protocol is adapted from a documented synthesis and provides a self-validating workflow through clear procedural steps and analytical checkpoints.[8]
Objective: To synthesize this compound from 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile.
Materials & Equipment:
-
2-Bromo-5-hydroxybenzaldehyde
-
4-Fluorobenzonitrile (used in excess as both reactant and solvent)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Toluene
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle with temperature controller
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-5-hydroxybenzaldehyde in an excess of 4-fluorobenzonitrile. The original procedure does not specify the exact amount of 4-fluorobenzonitrile, but it serves as the solvent, so a significant excess (e.g., 5-10 equivalents) is appropriate.
-
Base Addition: Add potassium carbonate (approx. 1.5-2.0 equivalents relative to the limiting aldehyde) to the solution.
-
Heating: Heat the reaction mixture to 115 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours. A successful reaction will show the consumption of the starting aldehyde and the appearance of a new, less polar spot for the product.
-
Initial Workup: After completion, cool the mixture to room temperature. Remove the insoluble inorganic salts (potassium carbonate, potassium fluoride) by filtration.
-
Solvent Removal: Remove the excess 4-fluorobenzonitrile from the filtrate by distillation under reduced pressure.
-
Extraction: Add ethyl acetate (e.g., 8 volumes) and water (e.g., 5 volumes) to the residue. Heat to 65-70 °C to ensure all organic material is dissolved and perform a phase separation. Extract the aqueous phase again with hot ethyl acetate (e.g., 1.5 volumes).
-
Washing: Combine the organic phases and wash sequentially with a mixture of water and brine at 65-70 °C. This hot wash is crucial for removing any remaining inorganic impurities.
-
Concentration: Concentrate the organic phase under reduced pressure to yield the crude product as a brown solid.
-
Purification: Purify the crude solid by recrystallizing twice from a hot mixture of ethyl acetate and toluene. This step is critical for achieving high purity (>99% by HPLC).
-
Drying & Characterization: Dry the resulting white to off-white crystals under vacuum. Characterize the final product by HPLC, NMR, and melting point analysis to confirm identity and purity. A yield of approximately 71% can be expected.[8]
A Hub of Chemical Reactivity
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups, allowing for a wide range of subsequent transformations.
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An In-depth Technical Guide to the Molecular Structure of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, and synthetic rationale of 4-(4-Bromo-3-formylphenoxy)benzonitrile, a key intermediate in modern organic synthesis. With its unique combination of reactive functional groups—a nitrile, an aldehyde, a bromoarene, and a diaryl ether—this molecule serves as a versatile scaffold in the development of novel pharmaceutical agents and advanced materials. This document elucidates its structural features through spectroscopic analysis, outlines its synthetic pathway, and discusses the chemical reactivity that underpins its utility.
Introduction and Strategic Importance
This compound (Molecular Formula: C₁₄H₈BrNO₂) is an aromatic compound of significant interest in medicinal chemistry and material science.[1][2] Its rigid diaryl ether backbone provides a stable and predictable framework, while its distinct functional groups offer multiple avenues for chemical modification. The strategic placement of the bromine atom, formyl (aldehyde) group, and nitrile moiety makes it a highly valuable building block for constructing more complex molecular architectures.[2]
Its primary application lies in its role as a synthetic intermediate.[1][2][3] For instance, it is a documented precursor in the synthesis of dermatological agents.[4] The inherent reactivity of its functional groups allows for its participation in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic additions, and heterocycle formations.[1][2] This guide will deconstruct the molecule's structure to provide a foundational understanding of its properties and potential.
Molecular Structure Elucidation
The structural identity of this compound is unequivocally established through a combination of spectroscopic techniques that probe its atomic connectivity and electronic environment.
Core Structural Framework
The molecule is composed of two phenyl rings linked by an ether oxygen. One ring is substituted with a nitrile group at the para-position, forming the benzonitrile moiety. The second ring is substituted with a bromine atom and a formyl group at the 4- and 3-positions, respectively.
Caption: 2D Chemical Structure of the Molecule.
Spectroscopic Profile
The combination of NMR, IR, and Mass Spectrometry provides a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: The proton NMR spectrum is characteristic of the aromatic protons. In a CDCl₃ solvent, the aldehyde proton (CHO) is expected to appear as a singlet at approximately 10.32 ppm.[3] The aromatic protons appear as a series of multiplets and doublets between 7.01 and 7.72 ppm, corresponding to the distinct electronic environments on the two phenyl rings.[3]
-
¹³C-NMR: The carbon spectrum confirms the presence of all 14 carbon atoms. Key signals include the aldehyde carbon at ~190.7 ppm, the nitrile carbon around 118.3 ppm, and the aromatic carbons spanning from ~107 to 160 ppm.[3] The carbon attached to the bromine atom is also distinctly shifted.
Infrared (IR) Spectroscopy: The IR spectrum is critical for identifying the functional groups. Key absorption bands are expected at:
-
~2220-2230 cm⁻¹: A sharp, strong peak characteristic of the nitrile (C≡N) stretch.
-
~1690-1710 cm⁻¹: A strong absorption from the aldehyde carbonyl (C=O) stretch.
-
~1240-1260 cm⁻¹: A strong band corresponding to the aryl-O-aryl asymmetric stretch of the diaryl ether.
-
~3030-3100 cm⁻¹: Aromatic C-H stretching vibrations.
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular formula. The monoisotopic mass is 300.97384 Da.[5] Due to the presence of bromine, the mass spectrum exhibits a characteristic isotopic pattern with two major peaks of nearly equal intensity (M+ and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The predicted m/z for the [M+H]⁺ adduct is 301.98113.[6]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₈BrNO₂ | [2][3][4][5][7] |
| Molecular Weight | 302.12 g/mol | [2][3][5][7] |
| Appearance | White to off-white or light yellow solid/crystalline powder | [1][2][3][7] |
| Melting Point | 109-111°C or 152-156°C (Varies by source) | [3][7] |
| Boiling Point (Predicted) | 441.9 ± 35.0 °C at 760 mmHg | [2][3][7] |
| Density (Predicted) | 1.6 ± 0.1 g/cm³ | [3][7] |
| Solubility | Moderately soluble in DMSO, Methanol, Ethanol, Dichloromethane | [1][3] |
| CAS Number | 906673-54-9 | [2][4][5][7] |
| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2][3][8] |
Note: Discrepancies in melting point values may arise from different crystalline polymorphs or measurement conditions.
Synthesis and Reactivity
General Synthetic Pathway
The most direct synthesis of this compound involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis. The process typically starts with 2-bromo-5-hydroxybenzaldehyde and a suitable benzonitrile derivative.[4]
Caption: Reactivity map of the key functional groups.
-
Formyl Group: This aldehyde is a prime site for forming carbon-carbon bonds (e.g., Wittig, aldol reactions) or for conversion into other functional groups like alcohols (via reduction) or carboxylic acids (via oxidation).
-
Bromo Group: The bromine atom is ideal for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of new aryl, alkyl, or amino groups. [2]* Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a handle for further functionalization, such as in the synthesis of heterocyclic compounds. [2]
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, this compound may be associated with the following hazards:
-
H302: Harmful if swallowed. [5]* H315: Causes skin irritation. [5]* H319: Causes serious eye irritation. [5]* H335: May cause respiratory irritation. [5] Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid formation of dust and aerosols. [7] Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. [2][3][8]
Conclusion
This compound is a well-characterized and synthetically valuable molecule. Its structure, confirmed by extensive spectroscopic data, features a robust diaryl ether core decorated with three distinct and orthogonally reactive functional groups. This structural arrangement provides chemists and drug developers with a versatile platform for the efficient construction of complex target molecules. A thorough understanding of its molecular properties, synthetic access, and chemical reactivity is essential for leveraging its full potential in pharmaceutical and materials science research.
References
-
Coastal Drugs. (n.d.). 4 4 Bromo 3 Formylphenoxy Benzonitrile. IndiaMART. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C14H8BrNO2). Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118988938, this compound. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
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Technical Guide: Spectroscopic Data & Characterization of 4-(4-Bromo-3-formylphenoxy)benzonitrile
The following technical guide details the spectroscopic and physicochemical characterization of 4-(4-Bromo-3-formylphenoxy)benzonitrile , a critical intermediate in the synthesis of benzoxaborole therapeutics such as Crisaborole.
Executive Summary
This compound is a pivotal bi-aryl ether intermediate used primarily in the synthesis of Crisaborole (AN2728), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor for the treatment of atopic dermatitis. Its structural integrity is defined by three distinct functionalities: a nitrile group (-CN), an aldehyde (-CHO), and an aryl bromide (-Br).
Precise spectroscopic characterization of this intermediate is essential for process chemists to ensure the regioselectivity of the ether coupling and to quantify impurities prior to the subsequent boron-insertion steps. This guide provides a comprehensive reference for its identification, synthesis, and quality control.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 906673-54-9 |
| Molecular Formula | C₁₄H₈BrNO₂ |
| Molecular Weight | 302.13 g/mol |
| Appearance | White to light yellow crystalline solid |
| Melting Point | 109 – 111 °C |
| Solubility | Soluble in DMSO, DMF, Chloroform; Slightly soluble in Methanol |
| SMILES | C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O |
Synthesis & Reaction Mechanism
The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Caption:
Spectroscopic Characterization
The following data represents the authoritative assignment of signals based on structural electronic effects and standard literature values for this scaffold.
Proton NMR ( H NMR)
Solvent:
The spectrum is characterized by two distinct aromatic spin systems and a diagnostic aldehyde singlet.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 10.32 | Singlet (s) | 1H | -CHO | Aldehyde proton (deshielded by carbonyl). |
| 7.75 | Doublet (d) | 1H | Ar-H (Ring B) | Ortho to Br, meta to CHO. Deshielded by Br. |
| 7.68 | Doublet (d) | 2H | Ar-H (Ring A) | Ortho to -CN. Part of AA'BB' system. |
| 7.54 | Doublet (d) | 1H | Ar-H (Ring B) | Ortho to CHO, meta to Ether. |
| 7.18 | DD | 1H | Ar-H (Ring B) | Meta to Br, ortho to Ether. |
| 7.08 | Doublet (d) | 2H | Ar-H (Ring A) | Ortho to Ether. Upfield due to oxygen donation. |
Interpretation:
-
The 10.32 ppm singlet confirms the retention of the formyl group, crucial for the next synthetic step (cyclization to benzoxaborole).
-
The AA'BB' pattern (7.68/7.08 ppm) confirms the para-substituted benzonitrile ring.
Carbon NMR ( C NMR)
Solvent:
| Shift ( | Assignment | Notes |
| 190.5 | C=O | Aldehyde carbonyl carbon. |
| 160.2 | C-O (Ring A) | Ipso carbon attached to oxygen (Benzonitrile side). |
| 156.8 | C-O (Ring B) | Ipso carbon attached to oxygen (Aldehyde side). |
| 134.5 | C-H (Ring A) | Ortho to Nitrile. |
| 133.9 | C-Br | Ipso carbon attached to Bromine. |
| 118.5 | -CN | Nitrile carbon. |
| 118.1 | C-H (Ring A) | Ortho to Oxygen. |
| 107.5 | C-CN | Ipso carbon attached to Nitrile. |
Infrared Spectroscopy (FT-IR)
Key functional group stretches for rapid identification:
-
2225 cm⁻¹ :
stretch (Sharp, strong). Diagnostic for benzonitrile. -
1695 cm⁻¹ :
stretch (Strong). Diagnostic for conjugated aldehyde. -
1580, 1485 cm⁻¹ :
Aromatic ring stretches. -
1245 cm⁻¹ :
Asymmetric ether stretch.
Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization)
-
Molecular Ion:
observed at 302.0 / 304.0 . -
Isotopic Pattern: The presence of a single Bromine atom results in a characteristic 1:1 doublet ratio for the molecular ion peaks (
and ). -
Fragmentation: Loss of CO (28 Da) from the aldehyde or HCN (27 Da) from the nitrile is common in MS/MS modes.
Experimental Protocols
Synthesis Procedure (Lab Scale)
Reference: Adapted from WO2019138422A1 & CN109456347.
-
Setup : Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer.
-
Charging : Add 2-bromo-5-hydroxybenzaldehyde (35.5 g, 1.0 eq), 4-fluorobenzonitrile (35.5 g, ~1.6 eq excess usually not required, 1:1 stoichiometry is standard, adjust to 1.05 eq of nitrile), and Potassium Carbonate (
, 35.5 g, 1.5 eq) into Dimethylacetamide (DMAc) (355 mL). -
Reaction : Heat the mixture to 60–70 °C under
atmosphere. Stir for 2–4 hours.-
Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 3:1) or HPLC until the aldehyde starting material is <1%.
-
-
Work-up : Cool the reaction mass to 20 °C. Slowly add Water (888 mL) to precipitate the product. Stir for 1 hour.
-
Isolation : Filter the solids and wash the cake with water (2 x 100 mL) to remove inorganic salts.
-
Purification : Recrystallize the wet cake from hot Isopropyl Alcohol (IPA) (approx. 140 mL). Cool to 0–5 °C, filter, and dry in a vacuum oven at 50 °C.
-
Yield : Expect ~41–45 g (85–90% yield) of white to off-white solid.
HPLC Purity Method
To ensure the absence of the unreacted phenol or fluoride:
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Phosphoric acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 10% B to 90% B over 15 minutes.
-
Detection : UV at 254 nm.
-
Retention Time : Product elutes significantly later than starting materials due to lack of H-bond donors and increased lipophilicity (
).
References
-
Pfizer Inc. / Anacor Pharmaceuticals .[1][2] Boron-containing small molecules as anti-inflammatory agents. Patent WO2006089067A2. Link
-
Zhejiang Medicine Co Ltd . Process for the preparation of crisaborole and its intermediates. Patent WO2019138422A1. Link
-
BOC Sciences . This compound Product Data.
-
PubChem . Compound Summary: this compound.[3][4][5][][7][2][8][9][10][11] National Library of Medicine. Link
-
GuideChem . Synthesis method for 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile.Link
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Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile from 2-bromo-5-hydroxybenzaldehyde
An In-depth Technical Guide to the Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the production of the non-hormonal drug criborole.[1] The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, starting from 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines methods for purification and characterization, and discusses critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide combines theoretical principles with practical, actionable insights to ensure a successful and reproducible synthesis.
Introduction and Strategic Importance
This compound is a crucial building block in medicinal chemistry. Its primary significance lies in its role as a direct precursor to criborole, a compound noted for its high clinical application value and minimal adverse reactions.[1] The molecular structure of this compound, featuring a diaryl ether linkage, is a common motif in pharmacologically active compounds.
The synthesis route from 2-bromo-5-hydroxybenzaldehyde (also known as 4-bromo-3-formylphenol) represents an efficient and scalable method for producing this intermediate.[2][3] The reaction is a classic example of diaryl ether formation, a fundamental transformation in organic synthesis. This guide will focus on the nucleophilic aromatic substitution (SNAr) pathway, which offers high yields and purity under relatively mild conditions.
Mechanistic Rationale and Causality of Reagent Selection
The formation of the diaryl ether bond in this synthesis is achieved through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored due to the specific electronic properties of the chosen reactants.
The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is typically a two-step process:
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group on 2-bromo-5-hydroxybenzaldehyde by a base (potassium carbonate) to form a highly reactive phenoxide ion. This potent nucleophile then attacks the electron-deficient carbon atom of 4-fluorobenzonitrile that bears the fluorine atom. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group for SNAr reactions due to its high electronegativity.[4]
The overall reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][6] In 4-fluorobenzonitrile, the nitrile (-C≡N) group acts as a powerful EWG, withdrawing electron density from the aromatic ring and making it highly susceptible to nucleophilic attack at the para-position.
The Ullmann Condensation: An Important Alternative
While the prescribed protocol follows an SNAr pathway, it is crucial to recognize the Ullmann condensation as a primary alternative for diaryl ether synthesis.[7][8] The classical Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol, often requiring high temperatures.[8][9] Modern iterations of the Ullmann-type reaction utilize copper(I) catalysts and ligands to proceed under milder conditions, expanding their applicability.[10][11][12] These reactions are particularly useful when dealing with less reactive aryl halides (chlorides or bromides) where the uncatalyzed SNAr reaction might be too slow.[13] The role of the copper catalyst is to provide an alternative reaction pathway with a lower activation energy, typically involving oxidative addition and reductive elimination steps.[14]
Rationale for Experimental Choices
-
Starting Materials:
-
2-Bromo-5-hydroxybenzaldehyde: Serves as the nucleophilic precursor after deprotonation. Its trifunctionalized structure is key to the final product's architecture.[2]
-
4-Fluorobenzonitrile: The electrophilic partner. The fluorine atom is an excellent leaving group for SNAr, and the para-nitrile group strongly activates the ring for the substitution reaction.
-
-
Base (Potassium Carbonate, K₂CO₃): A moderately strong, inexpensive base that is highly effective at deprotonating the phenolic hydroxyl group to generate the required phenoxide nucleophile. Its insolubility in some organic solvents can help drive the reaction.
-
Solvent (Dimethylacetamide, DMAC): A polar aprotic solvent is essential. DMAC effectively solvates the potassium cation while leaving the phenoxide anion relatively "naked" and thus more nucleophilic. Its high boiling point (165 °C) allows the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[1]
Detailed Experimental Protocol
This protocol is adapted from established and verified synthetic procedures.[1]
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | Mass (g) | Moles (mol) | Molar Eq. |
| 2-Bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02[3][15] | 35.5 | 0.177 | 1.0 |
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 35.5 | 0.293 | 1.66 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 35.5 | 0.257 | 1.45 |
| Dimethylacetamide (DMAC) | C₄H₉NO | 87.12 | 355 g (377 mL) | - | - |
| Isopropyl Alcohol (for purification) | C₃H₈O | 60.10 | 142 mL | - | - |
Step-by-Step Synthesis Workflow
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add 2-bromo-5-hydroxybenzaldehyde (35.5 g), 4-fluorobenzonitrile (35.5 g), potassium carbonate (35.5 g), and dimethylacetamide (355 g).[1]
-
Inert Atmosphere: Evacuate the vessel and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere, preventing potential oxidative side reactions.[1]
-
Reaction Execution: With stirring, heat the reaction mixture to a temperature of 60-70°C. Maintain this temperature for a minimum of 2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).[1]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to 15-25°C. Filter the solid inorganic salts. Add 888 mL of water to the filtrate to precipitate the crude product.[1]
-
Collection of Crude Product: Collect the precipitated solid by filtration and wash it thoroughly with water to remove any remaining inorganic impurities and residual solvent. This will yield the wet crude product (approx. 44.6 g).[1]
-
Purification by Recrystallization: Transfer the wet solid to a clean flask and add 142 mL of isopropyl alcohol. Heat the mixture until the solid completely dissolves. Slowly cool the solution to induce crystallization.[1]
-
Final Product: Filter the purified crystals, wash with a small amount of cold isopropyl alcohol, and dry under vacuum to obtain this compound as a white solid (41.8 g).[1]
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization and Data Analysis
Yield and Purity
-
Theoretical Yield: 53.35 g
-
Actual Yield: 41.8 g[1]
-
Percentage Yield: 78.3%
Spectroscopic Data
The structural confirmation of the final product is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Overall reaction for the synthesis of this compound.
| NMR Data for this compound[16] | |
| ¹H-NMR (200 MHz, CDCl₃) | δ (ppm): 10.32 (s, 1H, -CHO), 7.62-7.72 (m, 3H), 7.57-7.59 (dd, 1H), 7.18-7.23 (dd, 1H), 7.01-7.08 (m, 2H) |
| ¹³C-NMR (50 MHz, CDCl₃) | δ (ppm): 190.69, 160.08, 155.13, 135.59, 134.89, 134.39, 126.86, 121.81, 120.28, 118.68, 118.33, 107.32 |
Physical Properties
Safety and Hazard Management
Proper safety precautions are mandatory when performing this synthesis. All work should be conducted in a well-ventilated chemical fume hood.[2]
-
2-Bromo-5-hydroxybenzaldehyde: This compound is a reactant used in the synthesis of various inhibitors and should be handled with care.[3] It may be classified as a dangerous good for transport.[3]
-
This compound: The final product may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[17]
-
Solvents and Reagents: Dimethylacetamide (DMAC) is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Potassium carbonate can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) for each chemical used.
Conclusion
The synthesis of this compound from 2-bromo-5-hydroxybenzaldehyde via nucleophilic aromatic substitution is a robust and high-yielding method crucial for the production of pharmaceutical intermediates like criborole. By understanding the underlying mechanistic principles, adhering to a detailed and validated protocol, and prioritizing safety, researchers can reliably produce this valuable compound with high purity. This guide provides the necessary technical foundation and practical insights for scientists and professionals to successfully implement this synthesis in a laboratory or process development setting.
References
-
PrepChem.com. Synthesis of 4-hydroxy-3-bromo-benzaldehyde.[Link]
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.[Link]
-
PubChem. this compound.[Link]
-
ResearchGate. 2-Bromo-5-hydroxybenzaldehyde.[Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]
-
Mapping Ignorance. The role of copper in the Ullmann reaction.[Link]
-
Organic Chemistry Portal. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.[Link]
-
Organic Chemistry Portal. Ullmann Reaction.[Link]
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers.[Link]
-
SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components.[Link]
-
RSC Publishing. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development.[Link]
-
RSC Publishing. Aromatic nucleophilic substitution: unusual course of Hems' synthesis of diaryl ethers.[Link]
-
ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex.[Link]
-
PubMed Central - NIH. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]
-
PubMed Central - NIH. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.[Link]
-
ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes.[Link]
-
ResearchGate. The Ullmann Ether Condensation.[Link]
-
Semantic Scholar. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]
-
Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.[Link]
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The Pivotal Intermediate: A Technical Guide to 4-(4-Bromo-3-formylphenoxy)benzonitrile in Pharmaceutical Synthesis
This guide provides an in-depth technical overview of 4-(4-bromo-3-formylphenoxy)benzonitrile, a key intermediate in the synthesis of advanced pharmaceutical agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, characterization, and critical applications of this versatile molecule, with a particular focus on its role in the production of the non-steroidal anti-inflammatory drug, Crisaborole.
Introduction: The Strategic Importance of this compound
This compound is an aromatic compound distinguished by its unique trifunctional structure, incorporating a bromo, a formyl (aldehyde), and a nitrile group. This specific arrangement of reactive sites makes it a highly valuable building block in multi-step organic synthesis.[1][2][3] Its primary significance in the pharmaceutical industry lies in its role as a crucial precursor to Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[4] The precise architecture of this intermediate is fundamental to achieving the final, complex structure of the active pharmaceutical ingredient (API).
Physicochemical Properties and Characterization
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. It typically presents as a white to off-white solid crystalline powder.[2][3]
| Property | Value | Source |
| CAS Number | 906673-54-9 | [5] |
| Molecular Formula | C₁₄H₈BrNO₂ | [2][5] |
| Molecular Weight | 302.12 g/mol | [2][5] |
| Melting Point | 109-111 °C | |
| Boiling Point (Predicted) | 441.9 ± 35.0 °C at 760 mmHg | [2] |
| Solubility | Moderately soluble in ethanol, DMSO, and dichloromethane. | [3] |
| Storage Conditions | 2-8°C, under an inert gas. | [2] |
Spectroscopic Data for Structural Elucidation
The structural integrity of this compound is confirmed through various spectroscopic techniques.
-
¹H-NMR (200 MHz, CDCl₃, δ ppm):
-
10.32 (1H, s, -CHO)
-
7.62-7.72 (3H, m, Ar-H)
-
7.57-7.59 (1H, dd, J = 3 Hz, J = 1 Hz, Ar-H)
-
7.18-7.23 (1H, dd, J = 8 Hz, J = 3 Hz, Ar-H)
-
7.01-7.08 (2H, m, Ar-H)
-
-
¹³C-NMR (50 MHz, CDCl₃, δ ppm):
-
190.69 (C=O)
-
160.08, 155.13, 135.59, 134.89, 134.39, 126.86, 121.81, 120.28, 118.68, 118.33, 107.32 (Ar-C)
-
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitrile group (C≡N) around 2220-2240 cm⁻¹, the aldehyde group (C=O) around 1690-1715 cm⁻¹, and C-Br stretching in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is a prime example of a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions vital in the synthesis of diaryl ethers.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
-
Reaction Setup: To a reaction vessel, add 4-bromo-3-hydroxy-benzaldehyde, dimethylacetamide (DMAc), 4-fluorobenzonitrile, and potassium carbonate.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen) by evacuating and backfilling three times.
-
Reaction Conditions: Stir the mixture and heat to 60-70°C. Maintain this temperature for a minimum of 2 hours.
-
Workup: After the reaction is complete, cool the mixture to 15-25°C. The product is then precipitated by the addition of water.
-
Purification: The crude product is collected by filtration and washed with water. Further purification can be achieved by recrystallization from a suitable solvent such as isopropyl alcohol to yield the final product with high purity (>99.0%).
Causality Behind Experimental Choices
-
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitrile group on 4-fluorobenzonitrile activates the aromatic ring towards nucleophilic attack by the phenoxide ion generated from 4-bromo-3-hydroxy-benzaldehyde.
-
Choice of Base (Potassium Carbonate): Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of 4-bromo-3-hydroxy-benzaldehyde to form the more nucleophilic phenoxide ion. Its use is advantageous as it is cost-effective, easy to handle, and minimizes side reactions that could occur with stronger bases.
-
Solvent Selection (Dimethylacetamide - DMAc): DMAc is a polar aprotic solvent. Its high polarity helps to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the reaction rate. Its high boiling point is also suitable for the reaction temperature.
-
Reaction Temperature (60-70°C): This temperature range provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant decomposition of the reactants or products.
Application in Pharmaceutical Synthesis: The Crisaborole Pathway
The primary utility of this compound is as a key intermediate in the synthesis of Crisaborole. The subsequent step involves the selective reduction of the formyl group to a hydroxymethyl group.
Reduction of the Formyl Group
Caption: Reduction of the formyl group of the intermediate.
Experimental Protocol for Reduction
-
Dissolution: Dissolve this compound in methanol at room temperature (25-30°C).
-
Cooling: Cool the solution to 10-15°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) to the reaction mixture over a period of 60-90 minutes, maintaining the temperature at 10-15°C.
-
Reaction Progression: Raise the temperature to 15-20°C and monitor the reaction for completion.
-
Quenching and Isolation: Add water to the reaction mixture and stir for 1 hour at 25-30°C to precipitate the product.
-
Purification: Filter the solid product under vacuum, wash with water, and dry to obtain 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.
Rationale for the Reduction Step
-
Selective Reduction: Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols. It does not reduce the nitrile or the aromatic ring under these conditions, making it an ideal choice for this transformation.
-
Solvent and Temperature Control: Methanol is a suitable protic solvent that can protonate the intermediate alkoxide. The reaction is carried out at a reduced temperature to control the rate of reaction and minimize potential side reactions.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Statements: Based on available data, this compound may be classified as harmful if swallowed, causing skin irritation, causing serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, such as a fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[2]
-
Spill and Disposal: In case of a spill, avoid generating dust. Collect the spilled material and dispose of it in accordance with local regulations.
Conclusion
This compound is a testament to the importance of well-designed intermediates in modern pharmaceutical synthesis. Its unique combination of functional groups allows for its strategic incorporation into complex molecules like Crisaborole. A thorough understanding of its synthesis, characterization, and reactivity is paramount for chemists and engineers working to develop and scale up the production of life-changing medicines. This guide provides a solid foundation for the safe and effective utilization of this pivotal pharmaceutical intermediate.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Crisaborole: Exploring the Role of this compound.
- MySkinRecipes. (n.d.). This compound.
- IndiaMART. (n.d.). 4 4 Bromo 3 Formylphenoxy Benzonitrile.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Coastal Drugs. (n.d.). 4 4 Bromo 3 Formylphenoxy Benzonitrile.
- Guidechem. (n.d.). What is the synthesis method for 4-(4-Bromo-3-formylphenoxy)-benzonitrile?.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?.
- ChemicalBook. (n.d.). 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile.
Sources
Technical Whitepaper: Strategic Utilization of 4-(4-Bromo-3-formylphenoxy)benzonitrile in Medicinal Chemistry
Executive Summary
4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9) represents a "privileged scaffold" in modern medicinal chemistry, serving as the critical divergence point for the synthesis of boron-containing anti-inflammatory agents. Its structural uniqueness lies in the ortho-bromo-formyl motif , a high-value pharmacophore precursor that enables the rapid construction of the benzoxaborole ring system—the core engine of phosphodiesterase-4 (PDE4) inhibitors like Crisaborole (Eucrisa).
This guide provides a rigorous technical analysis of this intermediate, moving beyond basic properties to explore its reactivity profile, industrial-scale conversion protocols, and quality control parameters required for GMP-compliant drug development.
Structural Analysis & Reactivity Profile
The molecule functions as a bifunctional electrophile/nucleophile hybrid, but its primary utility stems from the specific arrangement of substituents on the phenoxy ring.
The "Ortho-Halo-Formyl" Warhead
The 3-formyl and 4-bromo substituents are positioned ortho to one another. This proximity is not accidental; it is a pre-organized "molecular clamp" designed for metallation-borylation sequences.
-
The Bromine Handle (C4): A site for lithium-halogen exchange or Palladium-catalyzed cross-coupling. Its position para to the ether linkage minimizes steric hindrance from the benzonitrile tail.
-
The Formyl Group (C3): Acts as an electrophilic trap. Upon borylation at C4, the resulting boronic acid/ester intramolecularly attacks the carbonyl oxygen (or its reduced alcohol form) to close the oxaborole ring.
-
The Benzonitrile Tail: Provides metabolic stability and engages in dipole-dipole interactions within the PDE4 enzyme active site (specifically the Q-pocket), enhancing potency.
Reactivity Map
The molecule offers three distinct vectors for chemical modification:
-
Vector A (Aldehyde): Reductive amination, Wittig olefination, or reduction to benzyl alcohol.
-
Vector B (Aryl Bromide): Suzuki-Miyaura coupling, Buchwald-Hartwig amination, or Miyaura borylation.
-
Vector C (Nitrile): Hydrolysis to amide/acid or conversion to tetrazoles (bioisosteres).
Primary Application: Synthesis of Benzoxaborole PDE4 Inhibitors[1]
The dominant application of this intermediate is the synthesis of Crisaborole , a non-steroidal topical treatment for atopic dermatitis. The transformation relies on converting the ortho-bromo-formyl motif into a 1-hydroxy-1,3-dihydro-2,1-benzoxaborole ring.
Mechanistic Pathway
The industrial route typically involves a three-stage sequence:
-
Reduction: Selective reduction of the aldehyde to a benzyl alcohol.
-
Protection: Masking the alcohol to prevent proton interference during lithiation.
-
Cycloborylation: Lithium-halogen exchange followed by boronate capture and acidic cyclization.
Visualization of the Synthetic Workflow
Figure 1: The critical synthetic pathway converting the aldehyde intermediate into the active pharmaceutical ingredient Crisaborole.
Detailed Experimental Protocols
The following protocols are synthesized from patent literature (Anacor Pharmaceuticals, Pfizer) and process chemistry optimization studies.
Upstream Synthesis: Preparation of the Intermediate
Before using the intermediate, one must often synthesize it via Nucleophilic Aromatic Substitution (SNAr).
Reagents:
-
4-Fluorobenzonitrile (1.0 eq)
-
2-Bromo-5-hydroxybenzaldehyde (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Solvent: Dimethylacetamide (DMAc) or DMSO
Protocol:
-
Charge: To a reactor under N₂ atmosphere, charge DMAc, 2-bromo-5-hydroxybenzaldehyde, and K₂CO₃.
-
Addition: Add 4-fluorobenzonitrile.
-
Reaction: Heat the mixture to 65–75°C . Monitor by HPLC. The reaction is driven by the electron-withdrawing nitrile group activating the fluoride for displacement.
-
Quench: Cool to 20°C and pour into water. The product precipitates as a solid.
-
Purification: Filter the crude solid. Recrystallize from Ethyl Acetate/Toluene (1:3) to remove unreacted phenol and fluoride salts.
-
Target Specs: Purity >98% (HPLC), melting point ~110°C.
Downstream Application: Conversion to Crisaborole
Step A: Reduction Dissolve this compound in THF/Methanol (10:1). Cool to 0°C. Add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise. Stir for 1 hour. Quench with dilute HCl. Extract with EtOAc.
-
Checkpoint: Disappearance of aldehyde proton in ¹H NMR (~10.3 ppm).
Step B: Protection (MOM-Ether Route) Dissolve the benzyl alcohol intermediate in DCM with Diisopropylethylamine (DIPEA). Add Chloromethyl methyl ether (MOM-Cl) dropwise at 0°C.
-
Why this step? The free hydroxyl group is acidic enough to quench n-BuLi. Protection is mandatory for high yields.
Step C: Borylation & Cyclization
-
Dissolve the protected intermediate in anhydrous THF. Cool to -78°C (Critical process parameter).
-
Add n-Butyllithium (n-BuLi) dropwise. The bromine undergoes Li-halogen exchange.
-
Stir for 30 mins, then add Trimethyl borate (B(OMe)₃) .
-
Allow to warm to room temperature.
-
Add 6N HCl. This serves two purposes: it hydrolyzes the boronate ester and removes the MOM protecting group. The free alcohol then spontaneously attacks the boron species to close the ring.
Quality Control & Impurity Profiling
In a regulatory environment, the purity of this compound is critical because impurities here carry forward into the final drug substance.
Key Impurities to Monitor:
| Impurity Name | Structure/Origin | Risk Factor | Removal Strategy |
| Bis-ether impurity | Formed if the starting aldehyde has two reactive sites or via ether cleavage. | High (alters stoichiometry) | Control stoichiometry (1:1) and temperature during SNAr. |
| Des-bromo analog | 4-(3-formylphenoxy)benzonitrile (Debromination). | Critical (Cannot form drug) | Use high-purity 2-bromo-5-hydroxybenzaldehyde starting material. |
| Acid impurity | Oxidation of the aldehyde to carboxylic acid during storage. | Moderate | Store under Nitrogen/Argon; re-test aldehyde content before use. |
Analytical Method (HPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient Acetonitrile / Water (0.1% H₃PO₄).
-
Detection: UV at 254 nm (Benzonitrile absorption).
Divergent Applications (Beyond Crisaborole)
While the benzoxaborole route is primary, the ortho-bromo-aldehyde motif allows this molecule to serve as a precursor for other heterocyclic scaffolds in drug discovery libraries.
Figure 2: Strategic reactivity map showing potential library generation pathways.
-
Indole Synthesis: Condensation with primary amines followed by Pd-catalyzed intramolecular cyclization can yield N-substituted indoles carrying the benzonitrile pharmacophore.
-
Isoquinolines: Reaction with alkynes under metal catalysis can leverage the aldehyde and bromide to form isoquinoline derivatives.
References
-
Akama, T., et al. (2009).[1] "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis."[1] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[1] Link
-
Baker, S. J., et al. (2006). "Therapeutic potential of boron-containing compounds."[1][2] Future Medicinal Chemistry, 1(8), 1275-1288.
-
Anacor Pharmaceuticals, Inc. (2010). "Boron-containing small molecules as anti-inflammatory agents."[1][2][3] World Intellectual Property Organization Patent, WO2010080558. Link
-
Pfizer Inc. (2016). "Process for the preparation of crystalline forms of Crisaborole." U.S. Patent, US20180118769. Link
-
Tomsho, J. W., et al. (2012). "Benzoxaboroles as efficient inhibitors of microbial protein synthesis." ACS Medicinal Chemistry Letters, 3(6), 487-492. Link
Sources
Technical Whitepaper: Strategic Utilization of 4-(4-Bromo-3-formylphenoxy)benzonitrile in Benzoxaborole Scaffolding
[1][2]
Executive Summary & Structural Utility
4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9) represents a "linchpin" intermediate in modern medicinal chemistry, specifically in the synthesis of boron-containing pharmacophores.[1][2] While best known as the penultimate precursor to Crisaborole (AN2728, Eucrisa)—a non-steroidal phosphodiesterase 4 (PDE4) inhibitor—its utility extends beyond a single API.[2]
The molecule’s value lies in its orthogonal reactivity triad :
-
Aryl Bromide: A handle for metal-catalyzed cross-coupling (Suzuki-Miyaura) or lithiation/borylation.[1][2]
-
Ortho-Formyl Group: Positioned perfectly to trap a nucleophilic boron species, enabling the formation of the 1,3-dihydro-1-hydroxy-2,1-benzoxaborole ring (the "oxaborole" core).[1][2]
-
Para-Benzonitrile: An electron-withdrawing group that metabolically stabilizes the ether linkage while offering a site for transformation into tetrazoles, amides, or acids.[2]
This guide details the process chemistry of its synthesis, its conversion into benzoxaboroles, and strategies for analog generation.[2]
Synthetic Architecture: The Approach
The industrial standard for accessing this scaffold is the nucleophilic aromatic substitution (
Critical Process Parameters (CPP)[1][2]
-
Base Selection: Potassium carbonate (
) is preferred over stronger bases (e.g., NaH) to prevent the Cannizzaro reaction of the aldehyde or hydrolysis of the nitrile.[2] -
Solvent Polarity: Polar aprotic solvents (DMSO, DMAc) are mandatory to solvate the carbonate anion, enhancing the nucleophilicity of the phenoxide.[2]
-
Temperature Control: The reaction requires 60–90°C. Exceeding 100°C significantly increases the risk of nitrile hydrolysis to the primary amide.[1][2]
Validated Experimental Protocol (Process Scale)
Objective: Synthesis of this compound on a 100g scale.
Reagents:
-
Potassium Carbonate (
), -325 mesh (1.2 equiv)[1] -
DMSO (Dimethyl sulfoxide) (5.0 vol relative to aldehyde)[1][2]
Workflow:
-
Charge: To a dry reactor under
, charge 2-bromo-5-hydroxybenzaldehyde and DMSO. Agitate until dissolved. -
Deprotonation: Add
in a single portion. The slurry will darken (phenoxide formation).[1][2] Stir at 25°C for 30 mins. -
Addition: Add 4-fluorobenzonitrile.
-
Reaction: Heat to 75°C ± 5°C . Monitor by HPLC (Target: <0.5% starting phenol). Typical time: 4–6 hours.[1][2]
-
Quench: Cool to 20°C. Slowly add water (10 vol) over 1 hour.
-
Isolation: Filter the resulting solids. Wash with water (3 x 2 vol) to remove residual DMSO and inorganic salts.[2]
-
Purification: Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Heptane to remove trace fluoride impurities.[1][2]
Visualization: Synthesis Workflow
Caption: Step-by-step process flow for the SNAr synthesis, highlighting the critical phenoxide formation step.
Downstream Derivatization: The Benzoxaborole Route
The most high-value application of this intermediate is the conversion to Crisaborole .[1][2] This transformation is chemically elegant, utilizing the aldehyde oxygen as a latent nucleophile to trap the boron atom installed at the adjacent bromide position.[2]
Mechanism: The "Boron Switch"[1][2]
-
Miyaura Borylation: The aryl bromide is converted to a pinacol boronate ester using
and .[1][2] -
Ring Closure: Under acidic hydrolysis conditions, the pinacol group is removed.[2] The free boronic acid is highly Lewis acidic and is immediately attacked by the adjacent formyl group (which exists in equilibrium with its hydrate).[1][2]
-
Reduction: The resulting cyclic hemiacetal is reduced (often in situ or via workup dynamics) to the stable benzoxaborole.[1][2]
Visualization: Benzoxaborole Cyclization Pathway
Caption: Mechanistic pathway from the bromo-aldehyde precursor to the active benzoxaborole pharmacophore.
Analog Design & Data Summary
Researchers can exploit the modularity of this compound to generate diverse libraries.
Functionalization Vectors
| Site | Modification Type | Reagents | Resulting Analog Class |
| Aryl Bromide | Suzuki Coupling | Biaryl ethers (non-boron) | |
| Aryl Bromide | Miyaura Borylation | Benzoxaboroles (PDE4 inhibitors) | |
| Aldehyde | Reductive Amination | Benzylamines (Kinase inhibitors) | |
| Aldehyde | Wittig Olefination | Styrenyl derivatives | |
| Nitrile | [3+2] Cycloaddition | Tetrazoles (Bioisosteres of acids) | |
| Nitrile | Hydrolysis | Primary Amides / Benzoic Acids |
Impurity Profiling (Quality Control)
When sourcing or synthesizing this intermediate, specific impurities can affect downstream cyclization efficiency.[2]
| Impurity Name | Structure/Origin | Impact on Downstream Chem |
| Regioisomer A | 2-(4-Bromo-3-formylphenoxy)benzonitrile | High: Cannot form linear benzoxaborole; acts as chain terminator.[1][2] |
| Debrominated | 4-(3-formylphenoxy)benzonitrile | Critical: Consumes Pd catalyst; yields inactive byproduct.[1][2] |
| Amide | 4-(4-Bromo-3-formylphenoxy)benzamide | Moderate: Result of nitrile hydrolysis; changes solubility profile.[1][2] |
References
-
Pfizer Inc. (2016).[1][2] Process for the preparation of crystalline crisaborole. US Patent 9,546,173.[1][2] Link
-
Anacor Pharmaceuticals. (2006).[1][2] Boron-containing small molecules as anti-inflammatory agents.[1][2] WO2006089067A2.[1][2] Link
-
Akama, T., et al. (2009).[2] Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the treatment of atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.[2] Link[1][2]
-
Baker, S. J., et al. (2011).[2] Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 3(10), 1275-1288.[2] Link[1][2]
-
ChemicalBook. (2024).[1][2][4] this compound Product Standards. Link
Sources
An In-depth Technical Guide to the Safe Handling and Application of 4-(4-Bromo-3-formylphenoxy)benzonitrile
This guide provides comprehensive technical information and best practices for the safe handling, storage, and use of 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS No. 906673-54-9), a key intermediate in pharmaceutical synthesis, notably for the production of Crisaborole.[1] This document is intended for researchers, chemists, and drug development professionals who work with this compound, offering insights grounded in chemical principles to ensure laboratory safety and experimental integrity.
Compound Profile and Significance
This compound is a poly-functionalized aromatic molecule featuring a bromo substituent, an aldehyde (formyl) group, a nitrile group, and an ether linkage. Its molecular structure makes it a versatile building block in organic synthesis.[2][3] The presence of multiple reactive sites allows for a variety of chemical transformations, making it a valuable precursor for complex molecular architectures in medicinal chemistry.[2][3]
Physicochemical Properties
A thorough understanding of the compound's physical properties is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₈BrNO₂ | [4] |
| Molecular Weight | 302.12 g/mol | [4] |
| Appearance | White to light yellow solid | [2][4] |
| Melting Point | 109-111 °C | [4][5] |
| Boiling Point | 441.9 ± 35.0 °C (Predicted) | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4][5] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3][4][5] |
The specified storage conditions—refrigeration under an inert atmosphere—are critical. The aldehyde functional group is susceptible to oxidation to a carboxylic acid over time, especially in the presence of air and light. Storing under an inert gas like nitrogen or argon displaces oxygen, mitigating this degradation pathway and preserving the compound's purity, which is paramount for its use in pharmaceutical synthesis.
Hazard Identification and Risk Assessment
While some safety data sheets indicate that this compound does not meet GHS hazard criteria, aggregated data from multiple sources suggests a more cautious approach is warranted.
GHS Hazard Classification
Based on notifications to the European Chemicals Agency (ECHA), the following GHS hazard statements may apply:
-
H302: Harmful if swallowed (Acute toxicity, oral)
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".
The causality behind these classifications lies in the chemical nature of the compound's functional groups. Aromatic aldehydes can be irritants, and fine powders of organic compounds can cause respiratory tract irritation upon inhalation. Skin and eye contact should always be minimized with any chemical of unknown long-term toxicological effects.
Core Safety Protocols and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when handling this compound.
Engineering Controls
-
Fume Hood: All weighing and handling of the solid, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is the primary defense against inhalation of the powder and any potential vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized extraction of the fume hood.
Personal Protective Equipment (PPE)
The selection of PPE is a critical self-validating system; if the PPE is compromised, the user is immediately at risk.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes and airborne powder, preventing serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene). A flame-resistant lab coat should be worn at all times. | Prevents skin irritation from direct contact. Regular glove changes are recommended to avoid contamination of surfaces and personal items. |
| Respiratory Protection | A full-face respirator with appropriate cartridges should be used if exposure limits are likely to be exceeded or if irritation is experienced. | Provides a higher level of protection against inhalation of fine particles, especially when handling the compound outside of a fume hood is unavoidable (which should be a rare exception). |
Experimental Handling and Reactivity Considerations
Understanding the reactivity of the constituent functional groups is key to anticipating potential hazards and designing safe experimental protocols.
Reactivity of the Aldehyde Group
Aromatic aldehydes are generally less reactive towards nucleophilic addition than their aliphatic counterparts due to the electron-donating resonance effect of the benzene ring, which reduces the electrophilicity of the carbonyl carbon.[2][4][6] However, they still undergo a wide range of reactions.
-
Oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid. Avoid strong oxidizing agents unless this transformation is intended. Air oxidation can occur over time, which is why storage under an inert atmosphere is crucial.
-
Reduction: The aldehyde can be reduced to an alcohol. For instance, in the synthesis of Crisaborole, 4-(4-bromo-3-formyl-phenoxy)-benzonitrile is reduced using sodium borohydride to yield 4-(4-bromo-3-hydoxymethyl-phenoxy)-benzonitrile.[7] This reaction is typically exothermic and requires careful temperature control.
-
Nucleophilic Addition: The aldehyde will react with strong nucleophiles such as Grignard reagents and organolithium species. These reactions are often highly exothermic and require strict anhydrous conditions and careful, slow addition of the nucleophile at low temperatures (e.g., -78 °C).[7]
Reactivity of the Nitrile Group
The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions, a reaction that often requires heat. It can also be reduced to a primary amine. When planning reactions, be aware that conditions that transform the aldehyde may also affect the nitrile, and vice versa.
Reactivity of the Bromo-Aryl Group
The carbon-bromine bond on the aromatic ring is a key site for forming new carbon-carbon or carbon-heteroatom bonds.
-
Metal-Halogen Exchange: The bromo group can be converted into an organometallic species (e.g., an organolithium or Grignard reagent) via metal-halogen exchange. This is a common strategy in the synthesis of Crisaborole, where n-butyl lithium is used to effect a Br/Li exchange at very low temperatures (-78 °C).[7][8] These reactions are highly exothermic and require rigorous exclusion of air and moisture.
-
Palladium-Catalyzed Cross-Coupling: The bromo-aryl group is an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of complex molecular structures.
Quenching and Work-up Procedures
A "self-validating" quenching protocol is one where the procedure itself confirms the neutralization of reactive species.
-
Reactions with Hydrides (e.g., NaBH₄): Quenching is typically performed by the slow, controlled addition of a protic solvent. A common method is the dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The cessation of gas (H₂) evolution is a visual confirmation that the excess hydride has been consumed.
-
Reactions with Organometallics (e.g., n-BuLi): These are highly reactive and must be quenched with extreme care at low temperatures. A stepwise quenching procedure is recommended:
-
Slowly add a less reactive alcohol like isopropanol at -78 °C.
-
Once the initial exotherm subsides, allow the mixture to warm to 0 °C.
-
Slowly add a saturated aqueous solution of NH₄Cl or water. This controlled, stepwise increase in the reactivity of the quenching agent prevents a violent, uncontrolled reaction.
-
Spill Management and Waste Disposal
Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert colleagues.
-
Ensure the fume hood is operational.
-
Wear appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.
-
Carefully sweep the absorbed material into a labeled, sealable container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Waste Disposal
All waste containing this compound, including contaminated consumables and reaction residues, must be disposed of as halogenated organic waste.
-
Regulatory Context: Brominated organic compounds can form hazardous polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) upon incomplete combustion.[9] Therefore, proper disposal via high-temperature incineration by a licensed waste management facility is crucial.[10][11]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
References
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
askIITians. (2025, March 4). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]
-
Fiveable. (n.d.). Aromatic Aldehyde Definition - Organic Chemistry Key Term. Retrieved from [Link]
- Google Patents. (n.d.). US11014944B2 - Process for the preparation of crisaborole and its intermediates.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
-
YouTube. (2022, January 28). A : Aromatic aldehydes are less reactive than aliphatic aldehyde towards nucleophilic substituti.... Retrieved from [Link]
-
ResearchGate. (2025, November 9). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Retrieved from [Link]
-
European Patent Office. (2021, July 21). A PROCESS FOR THE PURIFICATION OF CRISABOROLE. Retrieved from [Link]
-
CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Crisaborole: Exploring the Role of this compound. Retrieved from [Link]
-
Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]
-
National Academies Press. (n.d.). LCSS: BROMINE. Retrieved from [Link]
- Google Patents. (n.d.). WO2018150327A1 - Crisaborole production process.
-
Providence College, Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
-
National Institutes of Health. (2025, November 10). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. Retrieved from [Link]
-
Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Bromine in waste incineration: Partitioning and influence on metal volatilisation. Retrieved from [Link]
-
ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
- Google Patents. (n.d.). US6303827B1 - Process for making aromatic aldehydes.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
University of Notre Dame. (n.d.). Common Standard Operating Procedure. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: 2-DIMETHYLAMINOACETO- NITRILE HAZARD SUMMARY. Retrieved from [Link]
-
YouTube. (2021, August 24). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough). Retrieved from [Link]
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Physicochemical Characterization of 4-(4-Bromo-3-formylphenoxy)benzonitrile: A Guide for Researchers
An In-Depth Technical Guide for Drug Development Professionals
Abstract
4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS No. 906673-54-9) is a pivotal chemical intermediate, notably in the synthesis of Crisaborole, a significant therapeutic agent for dermatological conditions.[1][2] The precise control and understanding of its physical characteristics are paramount for ensuring reaction efficiency, purity of the final active pharmaceutical ingredient (API), and batch-to-batch consistency. This guide provides a comprehensive analysis of the solid-state properties and color of this compound, outlines a robust protocol for its physical characterization, and explains the scientific rationale behind each step, ensuring a self-validating system for quality control in a drug development setting.
Core Physicochemical Properties
The identity and initial quality assessment of a chemical intermediate begin with its fundamental physicochemical properties. For this compound, these characteristics are well-defined by suppliers and in chemical literature.
Summary of Properties
A compilation of the key physical and chemical data is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 906673-54-9 | [1][3][4] |
| Molecular Formula | C₁₄H₈BrNO₂ | [1][3][5][6] |
| Molecular Weight | ~302.12 g/mol | [1][5][6] |
| Appearance | White to light yellow or off-white solid powder | [1][3][6][7] |
| Melting Point | 109-111°C | [1] |
| Purity (Typical) | ≥98.0% to ≥99% | [1][8] |
| Storage | 2-8°C, store under inert gas | [4][6] |
Analysis of Solid-State Characteristics
Solid Form: The compound is consistently described as a solid, often in a powder form.[1][4][9] This morphology is typical for purified organic intermediates and is suitable for handling, weighing, and dissolution in subsequent reaction steps. The flowability and bulk density of the powder can become critical parameters during process scale-up, although they are not typically detailed in standard chemical supply catalogs.
Color: The reported color of this compound ranges from white to off-white or light yellow.[1][6][7] This visual characteristic serves as a primary, albeit qualitative, indicator of purity. For instance, synthesis procedures may yield a crude "brown solid product" prior to purification.[10] The transition from a brown or yellow hue to a white or off-white powder upon recrystallization signifies the successful removal of colored impurities, which are often residual solvents, starting materials, or reaction byproducts. Therefore, a deviation from a white or light-yellow appearance should prompt further analytical investigation to rule out contamination.
A Self-Validating Protocol for Physical Characterization
To ensure the integrity of any synthesis that utilizes this intermediate, a robust, self-validating characterization workflow is essential. The following protocol is designed not just to measure properties, but to create a logical sequence where each step confirms the last, ensuring the material's identity, purity, and suitability.
Causality and Experimental Design
The choice of experiments is rooted in a foundational principle: confirming that the material's physical properties are a direct consequence of its correct chemical structure and high purity. We begin with simple, rapid assessments and proceed to more definitive, quantitative methods. This tiered approach is efficient and ensures that resources are used judiciously.
Step-by-Step Methodology
Step 1: Visual and Olfactory Inspection
-
Procedure: Upon receiving a new batch, carefully observe the material's color, form (e.g., crystalline, amorphous powder), and homogeneity in a well-lit environment. Note any unusual odors.
-
Expertise & Causality: This is the first checkpoint. As noted, the expected color is white to light yellow.[1] A significant deviation (e.g., dark brown, clumpy) indicates potential issues like degradation or residual impurities from synthesis.[10] The absence of a strong solvent smell suggests proper drying. This step validates the supplier's Certificate of Analysis (CoA) at a macroscopic level.
Step 2: Melting Point Determination
-
Procedure: Use a calibrated digital melting point apparatus. Load a small, dry sample into a capillary tube. Heat at a ramp rate of 1-2°C per minute near the expected melting point (109-111°C).[1] Record the temperature range from the first appearance of liquid to complete liquefaction.
-
Expertise & Causality: A sharp melting range (e.g., ≤ 1°C) that falls within the established specification is a strong indicator of high purity. Impurities depress and broaden the melting range (melting point depression). This physical constant provides a low-cost, rapid, and reliable validation of the purity suggested by the visual inspection. If the melting range is broad or shifted, it invalidates the assumption of high purity and triggers the need for more rigorous analysis.
Step 3: Spectroscopic Identity Confirmation (FTIR & ¹H-NMR)
-
Procedure:
-
FTIR: Acquire an infrared spectrum and compare it to a reference standard. Key functional groups to verify include the nitrile (C≡N) stretch (~2230 cm⁻¹), the aldehyde (C=O) stretch (~1700 cm⁻¹), and aromatic C-H and C=C bands.
-
¹H-NMR: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a proton NMR spectrum. Confirm the expected chemical shifts, splitting patterns, and integration values for the aromatic and aldehyde protons.
-
-
Expertise & Causality: This step provides an authoritative confirmation of the molecular structure. The physical properties observed in Steps 1 and 2 are meaningless if the material is not the correct compound. The spectra must conform to the structure of this compound. This acts as a self-validating check: the material that looks correct and melts correctly must also possess the correct molecular fingerprint.
Step 4: Quantitative Purity Assessment (HPLC)
-
Procedure: Develop and validate a High-Performance Liquid Chromatography (HPLC) method, typically reverse-phase. Run the sample and calculate the purity based on the area percentage of the main peak relative to all other peaks.
-
Expertise & Causality: This is the ultimate quantitative validation. While melting point is an excellent indicator, HPLC provides a precise numerical value for purity (e.g., 99.5%). This confirms the qualitative assessments from visual inspection and melting point analysis. If the HPLC result is high (>99%), it validates the entire workflow and certifies the batch for use in drug development.
Workflow Visualization
The logical flow of this self-validating protocol is illustrated below. Each step builds upon the confidence established by the previous one.
Caption: A self-validating workflow for characterizing a solid chemical intermediate.
Conclusion
The physical characteristics of this compound—specifically its solid, powdered form and its white to light-yellow color—are primary indicators of its identity and quality. These macroscopic properties, when integrated into a structured, multi-step validation protocol that includes melting point analysis, spectroscopic confirmation, and quantitative HPLC, provide researchers and drug development professionals with a high degree of confidence in the material's suitability for pharmaceutical synthesis. Adherence to such a rigorous characterization workflow is a cornerstone of scientific integrity and is essential for the development of safe and effective medicines.
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Solubility Profile of 4-(4-Bromo-3-formylphenoxy)benzonitrile: A Technical Guide for Optimized Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromo-3-formylphenoxy)benzonitrile is a pivotal intermediate in modern organic synthesis, notably in the production of pharmaceuticals such as crisaborole.[1][2] A comprehensive understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, designing efficient purification protocols, and developing robust formulation strategies. This guide provides a detailed analysis of the physicochemical properties of this compound, explores the theoretical principles governing its solubility, presents a qualitative solubility profile based on available data, and furnishes a detailed experimental protocol for quantitative solubility determination. Safety protocols and data interpretation frameworks are also included to ensure methodologically sound and safe laboratory practices.
Introduction and Physicochemical Characterization
This compound is an aromatic compound distinguished by a benzonitrile core linked via an ether bond to a substituted phenoxy ring, which features a bromine atom and a formyl (-CHO) group.[1] This unique combination of functional groups—nitrile, aldehyde, ether, and bromo—makes it a versatile building block for creating complex molecular architectures, particularly in the synthesis of therapeutic agents and in material science.[3]
Effective utilization of this intermediate hinges on its dissolution in an appropriate solvent system. Poor solubility can lead to low reaction yields, purification challenges, and difficulties in handling and formulation. This document serves as a foundational resource for scientists to predict, determine, and leverage the solubility characteristics of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 906673-54-9 | [4][5] |
| Molecular Formula | C₁₄H₈BrNO₂ | [4][5] |
| Molecular Weight | 302.12 g/mol | [4][6] |
| Appearance | White to off-white solid, crystalline powder | [1][4][6] |
| Melting Point | 109-111°C or 152-156°C | [4][6] |
| Boiling Point | 441.9 ± 35.0°C (Predicted at 760 mmHg) | [4][6] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [4][6] |
| XLogP3 | 3.3 | [4][5] |
| Polar Surface Area (PSA) | 50.1 Ų | [4][5] |
Note: The discrepancy in reported melting points may arise from different crystalline polymorphs or variations in measurement conditions. Experimental verification is recommended.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[7] The structure of this compound offers several insights into its expected solubility behavior.
-
Polar Functional Groups: The nitrile (C≡N) and formyl (C=O) groups are strongly polarized, creating dipole-dipole interactions.[8] These groups can act as hydrogen bond acceptors, suggesting favorable interactions with polar solvents, particularly aprotic ones.
-
Aromatic System: The two phenyl rings provide a large, nonpolar surface area, contributing to van der Waals forces. This structure suggests solubility in aromatic solvents like toluene and other nonpolar or moderately polar solvents that can engage in π-π stacking.
-
Ether Linkage and Bromo Group: The ether linkage (-O-) introduces some polarity and a slight bend in the molecule, while the bromo group (-Br) adds to the molecular weight and polarizability without significantly contributing to hydrogen bonding.
-
Overall Polarity: The calculated XLogP3 of 3.3 indicates a moderate level of lipophilicity, suggesting that the compound is not highly soluble in water but will have appreciable solubility in a range of organic solvents.[4][5] The molecule strikes a balance between polar functionalities and a nonpolar backbone.
The interplay of these features dictates that the highest solubility will likely be found in solvents that can effectively solvate both the polar functional groups and the nonpolar aromatic rings.
Qualitative and Recrystallization Solubility Profile
While quantitative public data is scarce, qualitative descriptions and purification procedures provide valuable clues about suitable solvents.
Table 2: Summary of Qualitative Solubility and Recrystallization Solvents
| Solvent | Solvent Type | Observation | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderately to slightly soluble | [1][6] |
| Dichloromethane (DCM) | Polar Aprotic | Moderately soluble | [1] |
| Ethanol | Polar Protic | Moderately soluble | [1] |
| Methanol | Polar Protic | Slightly soluble | [6] |
| Ethyl Acetate / Toluene | Mid-Polar Aprotic / Nonpolar | Soluble in a hot mixture for recrystallization | [6] |
| Isopropyl Alcohol | Polar Protic | Soluble when heated for purification | [2] |
These observations confirm the theoretical assessment: polar aprotic solvents like DMSO and DCM are effective, while polar protic solvents show varied performance. The use of hot solvent mixtures for recrystallization indicates that solubility is significantly temperature-dependent, a common characteristic for crystalline organic solids.[2][6]
Experimental Protocol for Quantitative Solubility Determination
To address the lack of precise data, this section provides a robust, step-by-step protocol for determining the equilibrium solubility of this compound. The isothermal shake-flask method is a reliable and widely accepted standard.
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (±0.01 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25°C ± 0.5°C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Workflow
Step-by-Step Procedure
-
Preparation of Calibration Standards: Prepare a stock solution of the compound in a highly soluble solvent (e.g., acetonitrile or DMSO). From this stock, create a series of five to seven calibration standards of known concentrations through serial dilution.
-
HPLC Method Development: Develop a reverse-phase HPLC method capable of resolving the compound from any impurities. A C18 column is typically a good starting point. The mobile phase could be a gradient of acetonitrile and water. Set the UV detector to a wavelength of maximum absorbance for the compound.
-
Calibration Curve Generation: Inject the calibration standards into the HPLC system and record the peak areas. Plot the peak area versus concentration to generate a linear calibration curve. Ensure the correlation coefficient (R²) is >0.99.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means that undissolved solid should remain visible at the end of the experiment. Record the exact mass added.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the test solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).
-
Sample Collection and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution and Analysis: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Quantification: Inject the diluted sample into the HPLC system. Use the peak area and the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Data Interpretation and Predictive Framework
The solubility data obtained can be rationalized based on solvent properties. A general trend is expected where solubility correlates with the solvent's polarity and its ability to form specific intermolecular interactions with the solute.
Caption: Predicted Solubility vs. Solvent Polarity
-
High Solubility: Expected in polar aprotic solvents like DMSO, DMF, and acetone, which can effectively solvate the polar nitrile and aldehyde groups via dipole-dipole interactions without competing for hydrogen bond donation.
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While these solvents can act as H-bond donors, the solute can only act as an H-bond acceptor, potentially leading to less favorable solvation compared to aprotic solvents of similar polarity.[9]
-
Low to Moderate Solubility: Expected in nonpolar solvents like toluene or heptane. Toluene may show enhanced solubility due to potential π-π interactions with the aromatic rings of the solute.
Safety and Handling for Solubility Studies
Conducting solubility experiments requires adherence to strict safety protocols.
-
Hazard Identification: this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[11] Avoid contact with skin and eyes.[12]
-
Storage: Store the compound in a tightly closed container in a cool, dry place, preferably under an inert atmosphere (2-8°C).[3][13]
-
Solvent Hazards: Be aware of the specific hazards associated with each organic solvent used (flammability, toxicity, etc.) and handle them accordingly.
Conclusion
This compound is a moderately lipophilic compound with a solubility profile dominated by its polar nitrile and formyl groups and its large aromatic structure. Qualitative data indicates good solubility in polar aprotic solvents like DMSO and DCM, with moderate solubility in polar protic alcohols, especially at elevated temperatures. For precise process optimization, quantitative determination of its solubility is essential. The detailed shake-flask HPLC protocol provided in this guide offers a reliable method for generating this critical data. By combining theoretical understanding, qualitative observations, and rigorous experimental measurement, researchers can confidently select the optimal solvent systems to maximize the potential of this valuable synthetic intermediate.
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A Technical Guide to 4-(4-Bromo-3-formylphenoxy)benzonitrile: A Keystone Intermediate in Modern Medicinal Chemistry
Executive Summary
In the landscape of drug discovery and development, the strategic value of versatile chemical intermediates cannot be overstated. 4-(4-Bromo-3-formylphenoxy)benzonitrile, a molecule possessing a unique trifecta of reactive functional groups, has emerged as a cornerstone building block, most notably in the synthesis of the anti-inflammatory agent Crisaborole. This guide provides an in-depth technical analysis of this compound, intended for researchers, medicinal chemists, and process development scientists. We will explore its fundamental physicochemical properties, present a validated laboratory-scale synthesis protocol, dissect its orthogonal reactivity, and contextualize its primary application. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical utility.
Molecular Profile and Physicochemical Characteristics
This compound (CAS No. 906673-54-9) is an aromatic compound characterized by a diaryl ether linkage connecting a benzonitrile moiety and a substituted bromobenzaldehyde.[1] This specific arrangement of a nitrile, a formyl (aldehyde), and an aryl bromide group imparts a significant degree of synthetic versatility, allowing for selective and sequential chemical transformations.[2]
The molecule typically presents as a white to off-white or pale yellowish solid, with moderate solubility in common organic solvents like dimethyl sulfoxide (DMSO), methanol, ethanol, and dichloromethane, and limited solubility in water.[1][3][4] Its stability under standard laboratory conditions makes it a reliable intermediate for multi-step synthetic campaigns.
Table 1: Physicochemical and Registry Information
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| CAS Number | 906673-54-9 | [5] |
| Molecular Formula | C₁₄H₈BrNO₂ | [2][4][5] |
| Molecular Weight | 302.12 g/mol | [2][5] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 109-111°C | [4] |
| Boiling Point | 441.9 ± 35.0 °C (Predicted) | [2][4] |
| Canonical SMILES | C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)Br)C=O | [5][6] |
| InChIKey | IEHZPKWXBVTRRG-UHFFFAOYSA-N | [4][5] |
| Storage | 2-8°C, under inert gas | [2][4] |
Synthesis of this compound
The construction of the diaryl ether linkage is the critical step in synthesizing this molecule. A common and effective method is a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation, though specific patented routes often provide the most direct approach. The protocol detailed below is based on a reported laboratory procedure that demonstrates high purity and good yield.[4]
The logic of this synthesis hinges on the reaction between a phenoxide nucleophile and an activated aryl halide. In this case, the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde serves as the precursor to the nucleophile.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful execution, confirmed by in-process checks (like TLC) and final analytical characterization, affirms the procedure's integrity.
Materials:
-
2-Bromo-5-hydroxybenzaldehyde
-
4-Fluorobenzonitrile (or 4-chlorobenzonitrile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Toluene
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-5-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5-2.0 eq), and anhydrous DMF. Stir the resulting suspension at room temperature for 15-20 minutes.
-
Nucleophilic Substitution: Add 4-fluorobenzonitrile (1.0-1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-120°C and maintain this temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing deionized water. Stir until the crude product precipitates or, if it remains oily, proceed to extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a solid crude product.[4]
-
Purification: Purify the crude solid by recrystallization from a hot mixture of ethyl acetate and toluene.[4] A reported yield for this process is 71% with a purity exceeding 99% as determined by HPLC.[4]
The Orthogonal Reactivity of the Core Functional Groups
The synthetic power of this compound lies in the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This "orthogonal" reactivity is a key principle in modern organic synthesis, enabling the construction of complex molecules in a controlled, stepwise manner.[7]
Caption: Orthogonal reactivity pathways of this compound.
-
Aryl Bromide: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions.[7] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Key examples include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, providing powerful tools to introduce diverse substituents at this position.
-
Formyl Group (Aldehyde): The aldehyde is a versatile functional group susceptible to a wide range of transformations.[8] It can be easily reduced to a primary alcohol, oxidized to a carboxylic acid, or undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents). Furthermore, it is an excellent electrophile for condensation reactions to form imines (Schiff bases) or for carbon-carbon bond-forming reactions like the Wittig or Knoevenagel reactions.[1]
-
Nitrile Group: The nitrile group is relatively robust but can be transformed under specific conditions. It can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions or reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[9][10]
Core Application: Intermediate in the Synthesis of Crisaborole
The most prominent industrial application of this compound is its role as a key intermediate in the synthesis of Crisaborole.[11] Crisaborole is a non-steroidal phosphodiesterase 4 (PDE4) inhibitor used for the topical treatment of atopic dermatitis.[12]
In the synthesis of Crisaborole, the benzonitrile intermediate provides the core scaffold. The aldehyde function is typically reduced to a hydroxymethyl group, and the aryl bromide is utilized in a cross-coupling reaction to install the boronic acid pinacol ester moiety, which is crucial for its biological activity.
Illustrative Synthetic Step toward Crisaborole
Caption: Conversion of the aryl bromide to a boronate ester, a key step toward Crisaborole.
Note: The image in the diagram is illustrative of the resulting structure after borylation and subsequent reduction of the aldehyde. A typical synthetic sequence would involve the Miyaura borylation of the aryl bromide to install the boronate ester, followed by the reduction of the aldehyde to the hydroxymethyl group to yield 4-(4-(1,3,2-dioxaborolan-2-yl)-3-(hydroxymethyl)phenoxy)benzonitrile, a direct precursor to Crisaborole.[11]
Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while spectroscopic methods confirm the chemical structure.
Table 2: Representative Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H-NMR | (200 MHz, CDCl₃, δ ppm): 10.32 (1H, s); 7.62-7.72 (3H, m); 7.57-7.59 (1H, dd; J = 3 Hz, J = 1 Hz); 7.18-7.23 (1H, dd, J = 8 Hz, J = 3 Hz), 7.01-7.08 (2H, m). | [4] |
| ¹³C-NMR | (50 MHz, CDCl₃, δ ppm): 190.69; 160.08; 155.13; 135.59; 134.89; 134.39; 126.86; 121.81; 120.28; 118.68; 118.33; 107.32. | [4] |
| IR Spectrum | Conforms to structure. | [2] |
The ¹H-NMR spectrum clearly shows the aldehyde proton (CHO) as a singlet at 10.32 ppm and distinct signals in the aromatic region corresponding to the protons on both benzene rings.[4] The ¹³C-NMR spectrum confirms the presence of the aldehyde carbonyl carbon at 190.69 ppm and the nitrile carbon around 118 ppm.[4]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential. This compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert gas like nitrogen or argon is recommended.[2][4]
Conclusion
This compound is more than a mere collection of functional groups; it is a testament to rational molecular design. Its orthogonal reactivity allows chemists to selectively manipulate different parts of the molecule, making it an exceptionally valuable intermediate. Its critical role in the synthesis of Crisaborole highlights its importance in the pharmaceutical industry, providing a clear example of how strategic chemical synthesis enables the production of life-changing medicines. This guide has provided the fundamental technical knowledge required to handle, synthesize, and utilize this compound effectively, grounding practical protocols in the core principles of chemical reactivity and synthetic strategy.
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The Strategic Utility of 4-(4-Bromo-3-formylphenoxy)benzonitrile in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Scaffold for Complex Molecular Architectures
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. 4-(4-Bromo-3-formylphenoxy)benzonitrile has emerged as a highly versatile and valuable intermediate, primarily recognized for its integral role in the synthesis of the non-steroidal anti-inflammatory drug, Crisaborole.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse reactivity of this compound, positioning it as a strategic building block for applications in medicinal chemistry, materials science, and beyond. Its unique trifunctional nature, featuring an aryl bromide, a benzaldehyde, and a benzonitrile moiety, offers orthogonal reactivity that can be selectively addressed to forge a variety of molecular scaffolds.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis. This compound is a white to light yellow solid with a molecular formula of C₁₄H₈BrNO₂ and a molecular weight of 302.12 g/mol .[][5][6][7][8]
| Property | Value | Reference(s) |
| CAS Number | 906673-54-9 | [5][6][9] |
| Molecular Formula | C₁₄H₈BrNO₂ | [][5][6][7][8] |
| Molecular Weight | 302.12 g/mol | [][5][6][7][8] |
| Melting Point | 109-111 °C | [][8] |
| Boiling Point (Predicted) | 441.9 ± 35.0 °C at 760 mmHg | [7][8][10] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [7][8] |
| Appearance | White to Light Yellow Solid | [][8][10] |
| Solubility | Slightly soluble in DMSO and Methanol | [][8] |
Spectroscopic Data:
-
¹H-NMR (200 MHz, CDCl₃, δ ppm): 10.32 (1H, s), 7.62-7.72 (3H, m), 7.57-7.59 (1H, dd, J = 3 Hz, J = 1 Hz), 7.18-7.23 (1H, dd, J = 8 Hz, J = 3 Hz), 7.01-7.08 (2H, m).[8]
-
¹³C-NMR (50 MHz, CDCl₃, δ ppm): 190.69, 160.08, 155.13, 135.59, 134.89, 134.39, 126.86, 121.81, 120.28, 118.68, 118.33, 107.32.[8]
Synthesis of this compound: A Practical Approach
The most prevalent synthetic route to this compound involves the nucleophilic aromatic substitution (SNAᵣ) reaction between a suitably substituted phenol and an activated aryl fluoride. A common and efficient method is the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is adapted from established procedures found in the patent literature.[11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-bromo-5-hydroxybenzaldehyde (1.0 eq), 4-fluorobenzonitrile (1.0-1.2 eq), and potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Reaction Conditions: Heat the reaction mixture to 60-85 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethyl acetate/toluene) to afford the pure this compound.[8]
The Synthetic Versatility of a Trifunctional Building Block
The true value of this compound lies in the differential reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule, making it a powerful tool for the synthesis of complex targets.
Figure 2: Reactivity map of this compound.
Transformations at the Aryl Bromide Position: Gateway to Biaryl Scaffolds
The carbon-bromine bond is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of biaryl structures.[12][13][14][15] While specific examples with this compound are not yet widely reported in peer-reviewed literature, the general applicability of this reaction to aryl bromides is well-established. The aldehyde functionality may require protection, for instance as a dioxolane, prior to the coupling reaction to prevent undesired side reactions.
-
Heck Reaction: The Heck reaction allows for the arylation of alkenes, providing access to substituted stilbenes and other vinylated aromatic compounds.[16][17][18][19] This transformation would introduce further points of diversity into molecules derived from the title building block.
-
Sonogashira Coupling: This coupling reaction with terminal alkynes is a cornerstone for the synthesis of aryl alkynes, which are valuable precursors for a wide range of organic materials and pharmaceuticals.[20][21][22][23][24]
Elaboration of the Aldehyde Functionality: A Hub for Molecular Complexity
The formyl group is a versatile functional handle that can participate in a wide array of transformations.
-
Wittig Olefination: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene, with predictable stereochemical outcomes in many cases.[25][26][27] This allows for the introduction of various substituted vinyl groups.
-
Reductive Amination: This powerful reaction allows for the synthesis of secondary and tertiary amines by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.[28] This is a key strategy for introducing nitrogen-containing functionalities.
-
Heterocycle Synthesis: The aldehyde group, in conjunction with the adjacent aryl ring, can be utilized in condensation reactions to form a variety of heterocyclic systems, such as quinolines and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[29][30][31][32][33][34][35]
Manipulation of the Nitrile Group: Access to Amines and Carboxylic Acids
The benzonitrile moiety offers further opportunities for functional group interconversion.
-
Reduction to Primary Amines: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This introduces a basic nitrogen center into the molecule.
-
Hydrolysis to Carboxylic Acids: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, providing another valuable functional group for further derivatization, such as amide bond formation.
Application in the Synthesis of Crisaborole
The most prominent application of this compound is as a key intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor for the treatment of atopic dermatitis.[1][2][3] In a common synthetic route, the aldehyde group is first reduced to the corresponding alcohol. This is followed by a lithium-halogen exchange of the bromide and subsequent reaction with a borate ester to form the benzoxaborole ring system.
Future Outlook and Broader Applications
While the utility of this compound in the synthesis of Crisaborole is well-documented, its potential as a versatile building block for a wider range of applications is still being explored. Its trifunctional nature makes it an ideal candidate for the synthesis of diverse compound libraries for drug discovery. Furthermore, the rigid aromatic framework and the potential for elaboration into conjugated systems suggest its utility in the development of novel organic materials with interesting photophysical or electronic properties.[10]
Conclusion
This compound is a strategically important building block in modern organic synthesis. Its trifunctional nature allows for a wide range of selective transformations, providing access to a diverse array of complex molecular architectures. While its role in the synthesis of Crisaborole has been the primary focus, the potential for this versatile intermediate in other areas of medicinal chemistry and materials science is vast. This guide has provided a comprehensive overview of its synthesis, properties, and reactivity, with the aim of inspiring its broader application in the scientific community.
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The Benzonitrile Scaffold: From Solvent to Blockbuster Pharmacophore
A Technical Guide on Synthetic Evolution and Medicinal Application
Executive Summary
Benzonitrile (
Part 1: Historical Genesis & Synthetic Evolution
The discovery of benzonitrile is attributed to Hermann Fehling in 1844 , who isolated the compound via the thermal dehydration of ammonium benzoate. For nearly a century, the introduction of the cyano group onto an aromatic ring was a high-energy, hazardous affair.
The Three Eras of Cyanation
The evolution of benzonitrile synthesis mirrors the broader trajectory of organic chemistry: from stoichiometric brute force to catalytic elegance.
| Era | Methodology | Key Reagents | Limitations |
| 1800s | Sandmeyer Reaction | Aniline | Requires unstable diazonium intermediates; explosion risk. |
| 1919 | Rosenmund-von Braun | Ar-X + CuCN (Stoichiometric) | High heat (>200°C); harsh workup; stoichiometric copper waste. |
| 1970s-Present | Transition Metal Catalysis | Pd/Ni Catalysts + Zn(CN) | Mild conditions; functional group tolerance; low waste. |
Visualization: The Synthetic Timeline
The following diagram illustrates the logical progression of synthetic methodologies, highlighting the shift toward milder conditions.
Figure 1: Evolution of benzonitrile synthesis from diazonium salts to palladium catalysis.
Part 2: The Benzonitrile Pharmacophore
In medicinal chemistry, the nitrile group is not merely a passive spacer; it is an active participant in ligand-target binding.
Electronic & Steric Properties
-
Dipole Moment: The C
N bond has a strong dipole (~3.9 D), allowing for potent electrostatic interactions. -
Bioisosterism: It serves as a bioisostere for carbonyls, hydroxyls, and carboxylates, often improving metabolic stability by blocking oxidative sites (e.g., blocking metabolic soft spots on aromatic rings).
-
Size: Linearly shaped and small (approx. 1.1 Å length), it can penetrate narrow hydrophobic pockets where larger groups (like -COOH) cannot fit.
Interaction Modes
-
Hydrogen Bonding: The nitrogen lone pair acts as a weak H-bond acceptor (interaction with Serine or Arginine residues).
-
Metal Coordination: In metalloenzymes (e.g., CYP450 aromatase), the nitrile nitrogen coordinates directly to the heme iron, displacing the native water molecule and locking the enzyme in an inactive state.
Part 3: Key Synthetic Protocol (Modern Standard)
Protocol: Palladium-Catalyzed Cyanation of Aryl Bromides using Zinc Cyanide.
Rationale: This method replaces the toxic and harsh Rosenmund-von Braun reaction. Zinc cyanide (
Materials
-
Substrate: 1.0 equiv Aryl Bromide
-
Reagent: 0.6 equiv Zinc Cyanide (
) -
Catalyst: 2-5 mol%
or /XPhos -
Solvent: DMF (N,N-Dimethylformamide) or DMAc (wet solvents can be detrimental)
-
Activator: 1-5 mol% Zinc dust (polishes the catalyst)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Charge a reaction vial with the aryl bromide,
, and Pd catalyst. -
Critical Step: If using
/Ligand, premix the catalyst and ligand in a small amount of solvent for 5 minutes before adding to the main vessel to ensure active species formation. -
Seal the vial and purge with Argon/Nitrogen for 10 minutes.
-
-
Solvent Addition:
-
Add anhydrous DMF via syringe. The concentration should be approximately 0.2 M relative to the aryl bromide.
-
Note: Polymetallic impurities in DMF can affect conversion; use HPLC grade.
-
-
Reaction:
-
Heat the block to 80–100°C. Stir vigorously.
-
Monitor via LC-MS.[1] Conversion typically completes in 2–12 hours depending on steric hindrance.
-
-
Workup (Quenching Cyanide):
-
Safety Critical: Cool to room temperature. Dilute with EtOAc.
-
Pour the mixture into a beaker containing saturated
or dilute (ammonia helps complex residual copper/zinc and solubilize cyanide salts). -
Wash the organic layer with water (x3) to remove DMF.
-
Dry over
, filter, and concentrate.
-
Experimental Workflow Visualization
Figure 2: Workflow for the Pd-catalyzed cyanation of aryl halides using Zinc Cyanide.
Part 4: Case Study in Drug Discovery – Letrozole[2][3][4]
Drug: Letrozole (Femara®) Target: Aromatase (CYP19A1) Indication: Hormone-receptor-positive breast cancer.
Mechanism of Action
Letrozole is a third-generation aromatase inhibitor.[2][3] Its efficacy is directly tied to the benzonitrile moiety. The enzyme aromatase converts androgens to estrogens.[2][3][4] Letrozole binds to the active site of the enzyme, where the nitrile nitrogen atom coordinates to the Heme Iron (Fe) of the cytochrome P450. This coordination prevents the binding of the natural substrate (androstenedione), thereby halting estrogen production.
Comparative Data: The dual-nitrile structure of Letrozole provides superior potency compared to earlier generations.
| Compound | Class | IC50 (Aromatase) | Selectivity |
| Aminoglutethimide | 1st Gen | ~1-5 | Low (Affects other steroid synthesis) |
| Anastrozole | 3rd Gen | ~15 nM | High |
| Letrozole | 3rd Gen | ~2 nM | Very High |
Interaction Logic
The following diagram details the specific molecular interactions that make Letrozole a "best-in-class" inhibitor.
Figure 3: Mechanism of Letrozole inhibition via benzonitrile-heme coordination.
Part 5: Safety & Handling
Benzonitriles and the reagents used to make them pose specific risks.
-
Cyanide Toxicity: While benzonitriles themselves are generally stable, the reagents (
, CuCN) liberate cyanide. Never acidify the waste stream of a cyanation reaction, as this releases HCN gas. -
Oxidative Waste: Bleach (sodium hypochlorite) is the standard quenching agent for cyanide waste, converting
to the less toxic cyanate ( ).
References
-
Fehling, H. (1844). Untersuchungen über die Succin- und Benzoësäure. Annalen der Chemie und Pharmacie, 49(2), 154-212. Link (Historical Reference)
-
Rosenmund, K. W., & Struck, E. (1919).[5][6] Das am Ringkohlenstoff gebundene Halogen und sein Ersatz durch andere Substituenten. Berichte der deutschen chemischen Gesellschaft, 52(8), 1749-1756. Link
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[5][7] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Link
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link
-
Bhatnagar, A. S. (2007).[3] The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 105(1), 7-17.[3] Link
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link
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Methodological & Application
Application Note: ¹H and ¹³C NMR Characterization of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Introduction
4-(4-Bromo-3-formylphenoxy)benzonitrile is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals.[1][2] Its molecular structure, featuring a benzonitrile moiety linked via an ether to a substituted phenyl ring containing both a bromine atom and a formyl group, presents a distinct pattern for nuclear magnetic resonance (NMR) spectroscopy.[3] This application note provides a detailed guide to the ¹H and ¹³C NMR characterization of this compound, offering insights into spectral interpretation and outlining a comprehensive protocol for data acquisition.
The precise structural elucidation of synthetic intermediates is paramount in drug discovery and development to ensure the integrity of the final active pharmaceutical ingredient. NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the molecular framework and the electronic environment of individual atoms.
Predicted NMR Spectral Features
The structure of this compound (Figure 1) suggests several key features in its ¹H and ¹³C NMR spectra. The aromatic protons are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring currents.[4] The formyl proton will be significantly deshielded and is anticipated to resonate at a much lower field, generally between 9 and 11 ppm.[5] In the ¹³C NMR spectrum, the aromatic carbons will absorb in the 120-150 ppm range, while the carbonyl carbon of the formyl group and the carbon of the nitrile group will have characteristic chemical shifts at the lower end of the spectrum.[4]
Figure 1. Chemical Structure of this compound
Experimental Protocol
Materials and Instrumentation
-
Sample: this compound (purity ≥98%)
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Spectrometer: 400 MHz (or higher) spectrometer equipped with a 5 mm broadband probe.
Sample Preparation Workflow
Caption: Sample preparation for NMR analysis.
NMR Data Acquisition Parameters
A standardized set of parameters is crucial for reproducible results. The following tables outline the recommended settings for both ¹H and ¹³C NMR experiments.
Table 1: ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good spectral dispersion for resolving complex multiplets. |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans | 16 | Sufficient for good signal-to-noise ratio with the specified sample concentration. |
| Relaxation Delay (D1) | 2.0 seconds | Allows for adequate relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | 4.0 seconds | Provides sufficient resolution to distinguish fine coupling patterns. |
| Spectral Width (SW) | 20 ppm | Encompasses the expected chemical shift range for all protons, including the formyl proton. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
Table 2: ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz | Corresponding carbon frequency for a 400 MHz proton spectrometer. |
| Pulse Program | zgpg30 | Standard power-gated decoupling sequence to provide proton-decoupled spectra with NOE enhancement. |
| Number of Scans | 1024 | Required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. |
| Relaxation Delay (D1) | 2.0 seconds | Standard delay for most carbon environments. |
| Acquisition Time (AQ) | 1.0 second | A balance between resolution and experiment time. |
| Spectral Width (SW) | 220 ppm | Covers the full range of expected carbon chemical shifts. |
| Temperature | 298 K (25 °C) | Consistent with the ¹H NMR experiment. |
Spectral Interpretation and Analysis
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and formyl protons. The chemical shifts are influenced by the electronic effects of the substituents (bromo, formyl, ether linkage, and nitrile groups).
Expected Chemical Shifts and Multiplicities:
-
Formyl Proton (-CHO): A singlet is expected in the range of 9.8-10.5 ppm.[5] Its downfield shift is due to the strong deshielding effect of the carbonyl group.
-
Aromatic Protons: The seven aromatic protons will appear in the region of 6.8-8.0 ppm.[4] Due to the dissymmetry of the molecule, they will likely present as a series of doublets, triplets, or more complex multiplets. The protons on the benzonitrile ring will be influenced by the electron-withdrawing nitrile group, while the protons on the other ring will be affected by the bromine, formyl, and ether functionalities. Protons adjacent to the ether oxygen are typically shifted downfield.[6][7][8]
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.
Expected Chemical Shifts:
-
Nitrile Carbon (-C≡N): A sharp signal is expected around 115-120 ppm.
-
Aromatic Carbons: Multiple signals will be observed in the 110-165 ppm range. The carbons directly attached to the electronegative oxygen and bromine atoms will be shifted downfield.[6][9]
-
Formyl Carbon (-CHO): The carbonyl carbon will appear significantly downfield, typically in the range of 185-195 ppm.
-
Carbons Attached to Substituents: The chemical shifts of the carbons directly bonded to the bromine, formyl, and ether groups will be influenced by the respective substituent's electronic effects.
Data Interpretation Workflow
Caption: Workflow for NMR data processing and interpretation.
Summary of Expected NMR Data
The following table summarizes the anticipated ¹H and ¹³C NMR data for this compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| H-formyl | 9.8 - 10.5 | Singlet | -CHO |
| Aromatic Protons | 6.8 - 8.0 | Multiplets | Protons on both aromatic rings |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C-formyl | 185 - 195 | -C HO | |
| Aromatic C-O | 155 - 165 | Carbons attached to the ether oxygen | |
| Aromatic C-Br | 110 - 120 | Carbon attached to the bromine atom | |
| Aromatic C-CN | 105 - 115 | Carbon attached to the nitrile group | |
| Aromatic CH | 115 - 140 | Unsubstituted aromatic carbons | |
| C-nitrile | 115 - 120 | -C ≡N |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.
Conclusion
This application note provides a detailed protocol and theoretical framework for the ¹H and ¹³C NMR characterization of this compound. By following the outlined experimental procedures and utilizing the provided interpretation guidelines, researchers can confidently verify the structure and purity of this important synthetic intermediate. The combination of ¹H and ¹³C NMR spectroscopy offers a powerful and non-destructive method for the complete structural elucidation of this molecule.
References
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- Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes.
- Canadian Science Publishing. (n.d.). NUCLEAR MAGNETIC RESONANCE STUDIES: PART I. THE CHEMICAL SHIFT OF THE FORMYL PROTON IN AROMATIC ALDEHYDES.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of this compound: Properties for Pharmaceutical Use.
- ChemicalBook. (2025). 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
- Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
- Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR.
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Application Note: FT-IR Spectroscopy of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Abstract
This technical guide provides a comprehensive protocol for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(4-Bromo-3-formylphenoxy)benzonitrile, a key intermediate in pharmaceutical synthesis.[1][2][3] This document outlines two primary sample preparation methodologies, the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR), detailing the procedural steps and the rationale behind them. A thorough analysis of the expected vibrational modes is presented, correlating specific absorption bands to the compound's distinct functional groups: an aromatic nitrile, an aromatic aldehyde, an aryl ether, and a bromo-substituted aromatic ring. This guide is intended for researchers, scientists, and drug development professionals to aid in the structural verification and quality control of this important synthetic building block.
Introduction
This compound is a complex organic molecule whose utility in medicinal chemistry, particularly as a precursor to novel therapeutic agents, necessitates stringent structural confirmation.[1][2] FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose.[4][5] By measuring the absorption of infrared radiation by the molecule, a unique vibrational spectrum, or "molecular fingerprint," is generated.[4][6][7] This spectrum provides direct evidence for the presence of key functional groups and the overall molecular architecture. The interpretation of this spectrum relies on the principle that different chemical bonds vibrate at characteristic frequencies.[6][7]
This application note provides detailed protocols for obtaining a high-quality FT-IR spectrum of this compound and a thorough guide to interpreting the resulting data.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to display a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The following table summarizes the anticipated characteristic peaks, their wavenumber ranges, and the corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic Rings |
| ~2850 and ~2750 | Weak-Medium | C-H Stretch (Fermi resonance) | Aldehyde (-CHO) |
| ~2230-2220 | Strong, Sharp | C≡N Stretch | Aromatic Nitrile |
| ~1705-1685 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde |
| ~1600-1580 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Rings |
| ~1500-1400 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Rings |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1040 | Medium | Symmetric C-O-C Stretch | Aryl Ether |
| ~1000-650 | Medium-Strong | C-H Out-of-plane Bending | Aromatic Rings |
| Below 1000 | Medium-Weak | C-Br Stretch | Bromoarene |
Experimental Protocols
Two common and effective methods for analyzing solid samples by FT-IR are the KBr pellet method and ATR.[8] The choice of method may depend on the available equipment and the desired sample throughput.
Method 1: Potassium Bromide (KBr) Pellet Technique
This traditional transmission method involves dispersing the solid sample within a matrix of dry potassium bromide, which is transparent to infrared radiation.[9][10]
The KBr pellet method aims to create a thin, transparent disc containing a homogenous dispersion of the analyte.[10][11] This minimizes light scattering and allows for the acquisition of a high-quality transmission spectrum.[10] Meticulous exclusion of moisture is critical, as water exhibits strong IR absorption bands that can obscure sample signals.[11][12]
-
This compound (solid, finely powdered)
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle[11]
-
Pellet press die set[13]
-
Hydraulic press[11]
-
FT-IR spectrometer
-
Material Preparation: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed moisture and store it in a desiccator until use.[12] Gently heat the die set and mortar and pestle to drive off adsorbed water, then allow them to cool to room temperature in a desiccator.[11]
-
Sample Grinding: In the agate mortar, grind 1-2 mg of this compound into a very fine powder.[9][14]
-
Mixing: Add approximately 100-200 mg of the dried KBr to the mortar.[9][14] Gently but thoroughly mix the sample and KBr with the pestle to ensure a uniform dispersion.[11]
-
Loading the Die: Transfer the mixture into the pellet die.[11]
-
Pressing the Pellet: Place the die into the hydraulic press and gradually apply a pressure of 8-10 metric tons.[11][13] Hold the pressure for 1-2 minutes to allow the KBr to form a transparent pellet.[11]
-
Pellet Release and Analysis: Carefully release the pressure and remove the die. The resulting pellet should be clear and transparent.[13] Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Method 2: Attenuated Total Reflectance (ATR)
ATR is a popular surface-sensitive technique that requires minimal sample preparation.[15][16][17]
In ATR, an infrared beam is directed through a crystal with a high refractive index.[18][19] At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few microns into the sample.[16][19] The sample absorbs energy from this evanescent wave at its characteristic vibrational frequencies, and the attenuated beam is then directed to the detector.[19] This method requires good contact between the sample and the ATR crystal.[15][19]
-
This compound (solid)
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[15][18]
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
-
Background Spectrum: Ensure the ATR crystal surface is clean. Acquire a background spectrum of the empty, clean crystal.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.[14]
-
Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.[15][20]
-
Data Acquisition: Collect the FT-IR spectrum of the sample.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent.[21]
Experimental Workflow
The logical progression from sample preparation to spectral interpretation is crucial for accurate results.
Figure 1. A schematic of the FT-IR experimental workflow.
Interpretation of the FT-IR Spectrum
A detailed analysis of the spectrum allows for the confirmation of the molecular structure of this compound. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[4][6][22]
-
Aromatic C-H Stretch: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, characteristic of C-H stretching vibrations on the aromatic rings.[23][24]
-
Aldehyde C-H Stretch: The aldehyde functional group should exhibit two weak to medium absorption bands around 2850 cm⁻¹ and 2750 cm⁻¹.[23][24][25] These arise from Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration. The presence of a peak around 2720-2750 cm⁻¹ is particularly diagnostic for an aldehyde.[24][25]
-
Nitrile C≡N Stretch: A strong and sharp absorption band is anticipated in the 2240-2220 cm⁻¹ range.[26] The conjugation with the aromatic ring typically lowers the frequency compared to saturated nitriles.[26][27] This peak is highly characteristic and easily identifiable.[6][26]
-
Aldehyde C=O Stretch: A very strong and sharp peak is expected between 1710-1685 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the aromatic aldehyde.[25][28][29] Conjugation with the benzene ring lowers the absorption frequency compared to saturated aldehydes.[23][29]
-
Aromatic C=C Stretches: Medium to weak intensity bands in the 1600-1400 cm⁻¹ region are due to the in-plane carbon-carbon double bond stretching vibrations within the aromatic rings.[23][24]
-
Aryl Ether C-O Stretches: Aryl alkyl ethers typically show two strong absorption bands.[30][31][32][33] The asymmetric C-O-C stretch is expected to appear as a strong band around 1250 cm⁻¹, while the symmetric stretch will be a medium band near 1040 cm⁻¹.[32][34]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-H out-of-plane bending and C-C skeletal vibrations, that are unique to the molecule as a whole.[4][6] The C-Br stretching vibration is also expected in this region, typically below 1000 cm⁻¹. The pattern of C-H out-of-plane bending bands between 900-675 cm⁻¹ can provide information about the substitution patterns on the aromatic rings.[24]
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed protocols for either the KBr pellet or ATR method, a high-quality spectrum can be reliably obtained. The subsequent interpretation, based on the characteristic absorption frequencies of the nitrile, aldehyde, ether, and bromo-aromatic functionalities, allows for unambiguous confirmation of the compound's identity and purity. This application note serves as a practical guide for researchers and professionals engaged in the synthesis and analysis of this and structurally related pharmaceutical intermediates.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Research Article. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
-
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Ethers | Organic Chemistry Class Notes. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]
-
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
-
Organic Chemistry. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
-
Pike Technologies. (n.d.). Principles of ATR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Michigan State University. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of this compound: Properties for Pharmaceutical Use. Retrieved from [Link]
-
YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
-
YouTube. (2015, October 12). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. Characteristic FTIR transmittance peak and their assignments [wave no. (cm-1)]. Retrieved from [Link]
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-benzonitrile. Retrieved from [Link]
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Application Note: High-Resolution Mass Spectrometry Analysis of 4-(4-Bromo-3-formylphenoxy)benzonitrile for Pharmaceutical and Chemical Synthesis Applications
Abstract
This application note presents a detailed protocol for the comprehensive mass spectrometric analysis of 4-(4-Bromo-3-formylphenoxy)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1][2] The multifaceted nature of this molecule, which incorporates a brominated aromatic ring, an ether linkage, an aldehyde, and a nitrile group, requires a robust analytical approach for unambiguous identification and structural confirmation.[3] We detail an optimized method using Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides high-resolution and accurate mass data essential for formula determination and fragmentation analysis. The described protocol is designed for researchers, quality control analysts, and drug development professionals requiring precise molecular weight confirmation and structural elucidation of this and structurally related compounds.
Introduction: The Significance of this compound
This compound (C₁₄H₈BrNO₂) is a versatile aromatic building block with a molecular weight of 302.12 g/mol .[1][4] Its distinct functional groups—a reactive aldehyde for derivatization, a nitrile group that can be further functionalized, and a bromine atom that facilitates cross-coupling reactions—make it a valuable precursor in the development of novel therapeutic agents and advanced materials.[1] Given its role as a critical intermediate, ensuring its identity and purity is paramount.
Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and specificity. However, the molecule's structure presents a unique analytical challenge. The selection of an appropriate ionization technique is critical; while Electron Impact (EI) ionization is a classic method, it often induces extensive fragmentation, potentially leading to the absence of a discernible molecular ion peak.[5] Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are often preferred for ensuring the detection of the intact molecular ion, which is foundational for structural analysis.[6] This note focuses on an ESI-Q-TOF approach to capitalize on the high mass accuracy for unequivocal formula confirmation and tandem mass spectrometry (MS/MS) capabilities for detailed structural analysis.[7][8]
Experimental Design & Rationale
The primary objective is to develop a self-validating mass spectrometry protocol that confirms the molecular identity and provides insights into the structure of this compound.
Choice of Ionization: Electrospray Ionization (ESI)
While the target molecule is relatively non-polar, ESI can be effectively utilized for polyaromatic systems, often forming protonated molecules ([M+H]⁺) or radical cations (M•⁺).[9][10][11] ESI was chosen over APCI for its generally softer ionization conditions, which maximize the abundance of the precursor ion for subsequent fragmentation studies. The presence of two oxygen atoms and a nitrile nitrogen provides sites for protonation, facilitating ion generation in positive-ion mode.
Choice of Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
A Q-TOF mass spectrometer offers the best of both worlds: the quadrupole allows for precursor ion selection with high efficiency, while the TOF analyzer provides high-resolution mass measurements (typically <5 ppm mass accuracy) and rapid data acquisition.[12][13][14] This high mass accuracy is crucial for confirming the elemental composition and distinguishing the target from potential impurities with the same nominal mass.
The experimental workflow is designed to first confirm the molecular formula via a full scan MS analysis and then to elucidate the structure through targeted MS/MS analysis.
Caption: High-level workflow for Q-TOF MS analysis.
Detailed Protocols
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 (v/v) mixture of HPLC-grade acetonitrile and deionized water to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent mixture to achieve a final concentration of 1-10 µg/mL. The optimal concentration should yield a stable ion signal without causing detector saturation.
-
Solvent Rationale: An acetonitrile/water mixture is a common solvent system for ESI, providing a good balance of volatility and polarity to support the ionization process. The addition of 0.1% formic acid is recommended to promote protonation and enhance the [M+H]⁺ signal in positive ion mode.
Instrumentation and Data Acquisition
The following parameters are provided as a starting point and should be optimized for the specific instrument in use.
Table 1: Q-TOF Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Soft ionization to preserve the molecular ion. |
| Polarity | Positive | To detect the protonated molecule [M+H]⁺. |
| Capillary Voltage | 3.5 – 4.5 kV | Optimizes the electrospray plume and ion generation. |
| **Nebulizer Gas (N₂) ** | 1.5 – 2.5 Bar | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 8 – 12 L/min | Aids in solvent evaporation from droplets. |
| Drying Gas Temp. | 250 – 350 °C | Facilitates desolvation without thermal degradation. |
| MS Scan Range | m/z 50 – 500 | Covers the expected molecular ion and fragment masses. |
| MS/MS Precursor Ion | m/z 302.98 and 304.98 | Selection of the isotopic peaks of the protonated molecule. |
| Collision Energy (CID) | 10 – 40 eV (Ramped) | A range of energies is used to generate a rich fragmentation spectrum. |
| Mass Analyzer | Q-TOF | Provides high resolution and accurate mass capabilities.[7] |
Expected Results and Data Interpretation
Full Scan MS: Molecular Ion Confirmation
The primary goal of the full scan analysis is the unequivocal identification of the molecular ion. Due to the presence of a single bromine atom, a characteristic isotopic pattern is expected. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 Da and have nearly equal abundance.[15]
This results in two prominent peaks in the mass spectrum for any bromine-containing ion: an M peak and an M+2 peak of roughly equal intensity.[15][16] For the protonated molecule [C₁₄H₈BrNO₂ + H]⁺, we expect to see:
-
A peak at m/z301.9818 (containing ⁷⁹Br)
-
A peak at m/z303.9797 (containing ⁸¹Br)
Table 2: High-Resolution Mass Verification
| Ion Formula | Isotope | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |
| [C₁₄H₉⁷⁹BrNO₂]⁺ | ⁷⁹Br | 301.9818 | 301.9825 | < 5 ppm |
| [C₁₄H₉⁸¹BrNO₂]⁺ | ⁸¹Br | 303.9797 | 303.9804 | < 5 ppm |
A mass error of less than 5 ppm provides strong evidence for the assigned elemental composition.
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) of the selected precursor ions (m/z 302 and 304) provides structural information. The fragmentation of this compound is influenced by its multiple functional groups. Aromatic systems are generally stable, but cleavage can be initiated at the functional groups.
Key Fragmentation Pathways:
-
Loss of Aldehyde Group (CHO•): A common fragmentation for aromatic aldehydes is the loss of the formyl radical, leading to a significant fragment.[17]
-
[M+H - CHO]⁺ → C₁₃H₈⁷⁹BrNO⁺, m/z 272.98
-
-
Loss of Hydrogen Radical (H•): Cleavage next to the carbonyl group can result in the loss of a hydrogen atom.[17]
-
[M+H - H]⁺ → C₁₄H₈⁷⁹BrNO₂⁺, m/z 300.97
-
-
Ether Bond Cleavage: Aromatic ethers can cleave at the C-O bond.[18] Two primary cleavage patterns are possible, leading to either the brominated phenoxy radical or the benzonitrile cation.
-
Cleavage A: [C₇H₄⁷⁹BrO]⁺, m/z 186.95
-
Cleavage B: [C₇H₄NO]⁺, m/z 118.03
-
-
Loss of Bromine (Br•): The C-Br bond can cleave, resulting in the loss of a bromine radical.
-
[M+H - Br]⁺ → C₁₄H₉NO₂⁺, m/z 223.06
-
-
Loss of Hydrogen Cyanide (HCN): Fragmentation of the benzonitrile moiety can lead to the loss of HCN.[19]
-
[M+H - HCN]⁺ → C₁₃H₈⁷⁹BrO₂⁺, m/z 274.97
-
Caption: Proposed major fragmentation pathways.
Table 3: Expected MS/MS Fragment Ions
| Proposed Fragment Ion Formula | Calculated Exact Mass (m/z) | Description |
| [C₁₃H₈⁷⁹BrNO]⁺ | 272.9814 | Loss of formyl radical (CHO•) |
| [C₁₄H₉NO₂]⁺ | 223.0606 | Loss of bromine radical (Br•) |
| [C₇H₄⁷⁹BrO]⁺ | 186.9474 | Ether bond cleavage (brominated half) |
| [C₇H₄NO]⁺ | 118.0317 | Ether bond cleavage (nitrile half) |
| [C₆H₄Br]⁺ | 154.9521 | Phenyl fragment after loss of CHO and ether cleavage |
| [C₇H₅O]⁺ | 105.0335 | Benzaldehyde fragment after ether cleavage |
Conclusion
This application note provides a comprehensive and robust protocol for the mass spectrometric analysis of this compound using an ESI-Q-TOF system. The methodology ensures a self-validating workflow by first confirming the molecular formula through the characteristic bromine isotopic pattern and high-resolution mass measurement. Subsequently, structural verification is achieved through logical interpretation of MS/MS fragmentation data. This detailed approach provides researchers and drug development professionals with the analytical confidence required for the characterization of this important chemical intermediate and can be adapted for other complex aromatic molecules.
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Application Notes & Protocols: Strategic Use of 4-(4-Bromo-3-formylphenoxy)benzonitrile in the Synthesis of Novel Phosphodiesterase 4 (PDE4) Inhibitors
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Phosphodiesterase 4 (PDE4) is a key enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular signaling pathways.[1][2] The inhibition of PDE4 elevates intracellular cAMP levels, leading to the suppression of inflammatory responses.[3][4] This mechanism has established PDE4 as a validated therapeutic target for inflammatory diseases, particularly chronic obstructive pulmonary disease (COPD) and asthma.[1][5][6] The development of potent and selective PDE4 inhibitors is a major focus in medicinal chemistry. This document provides a detailed guide on the strategic application of 4-(4-Bromo-3-formylphenoxy)benzonitrile , a versatile chemical intermediate, in the synthesis of novel PDE4 inhibitors. We will explore its chemical reactivity, provide a detailed synthetic protocol for its elaboration into a core inhibitor scaffold, and outline a standard protocol for evaluating the biological activity of the resulting compounds.
The Role of PDE4 in Inflammatory Signaling
PDE4 enzymes are crucial regulators of intracellular cAMP. In immune and inflammatory cells, an increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and modulates the activity of various downstream targets. This cascade ultimately leads to a broad anti-inflammatory effect, including the suppression of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes.[3][4] By inhibiting cAMP degradation, PDE4 inhibitors effectively mimic this anti-inflammatory signaling, making them valuable therapeutic agents.[2]
Caption: PDE4 Signaling Pathway and Point of Inhibition.
This compound: A Strategic Building Block
This compound is an aromatic compound ideally suited for building complex drug-like molecules.[7] Its utility stems from the orthogonal reactivity of its three key functional groups:
-
Formyl Group (-CHO): An aldehyde that serves as a handle for constructing heterocyclic rings or introducing side chains via reactions like reductive amination, Wittig reactions, or condensations.
-
Bromo Group (-Br): A halogen atom perfectly positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Benzonitrile Group (-CN): A stable and electron-withdrawing group that can serve as a key pharmacophoric feature or be further transformed (e.g., hydrolyzed to a carboxylic acid or reduced to an amine) in later synthetic steps.
This trifunctional nature allows for a modular and convergent synthetic approach, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[8]
Chemical Properties and Safety
| Property | Value | Source |
| Molecular Formula | C₁₄H₈BrNO₂ | [7] |
| Molecular Weight | 302.12 g/mol | [7] |
| Appearance | Solid crystalline substance | [7] |
| Solubility | Soluble in DMSO, ethanol, dichloromethane | [7] |
| CAS Number | 906673-54-9 | [7] |
| Safety | May cause skin/eye irritation and respiratory irritation. Harmful if swallowed.[9] |
Note: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[9]
Synthetic Protocol: Elaboration via Suzuki Coupling and Reductive Amination
This section details a representative two-step protocol to transform this compound into a core structure suitable for PDE4 inhibitor development. The strategy involves a Suzuki coupling to install a key aromatic group, followed by a reductive amination to build a side chain.
Caption: Two-step synthetic workflow to a PDE4 inhibitor core.
Step 1: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki coupling is a robust and widely used method for forming C-C bonds. Here, we replace the bromo group with a pyridine ring, a common feature in many bioactive molecules that can engage in hydrogen bonding interactions within the enzyme's active site. Palladium tetrakis(triphenylphosphine) is a reliable catalyst for this transformation, and potassium carbonate is used as the base.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 302.12 | 1.00 g | 3.31 |
| Pyridine-3-boronic acid | 122.92 | 0.49 g | 4.00 |
| Pd(PPh₃)₄ | 1155.56 | 0.19 g | 0.165 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.37 g | 9.93 |
| 1,2-Dimethoxyethane (DME) | - | 20 mL | - |
| Deionized Water | - | 5 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g), pyridine-3-boronic acid (0.49 g), and potassium carbonate (1.37 g).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add DME (20 mL) and deionized water (5 mL) via syringe.
-
Add Pd(PPh₃)₄ (0.19 g) to the stirring mixture.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Transfer to a separatory funnel, separate the organic layer, and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure intermediate, 4-(3-formyl-4-(pyridin-3-yl)phenoxy)benzonitrile .
Step 2: Reductive Amination
Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The formyl group of the intermediate reacts with a primary amine (cyclopentylamine) to form a transient imine, which is then immediately reduced in situ by a mild hydride reagent, sodium triacetoxyborohydride. This reagent is preferred as it is less water-sensitive than other hydrides and selective for imines over aldehydes.
Materials & Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| Intermediate 1 (from Step 1) | 300.31 | 0.80 g | 2.66 |
| Cyclopentylamine | 85.15 | 0.27 g | 3.19 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 0.85 g | 4.00 |
| 1,2-Dichloroethane (DCE) | - | 25 mL | - |
| Acetic Acid (glacial) | 60.05 | 2 drops | - |
Procedure:
-
Dissolve the intermediate from Step 1 (0.80 g) in DCE (25 mL) in a 100 mL round-bottom flask with a magnetic stir bar.
-
Add cyclopentylamine (0.27 g) and 2 drops of glacial acetic acid to the solution. Stir at room temperature for 30 minutes. The acid catalyzes the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (0.85 g) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of saturated sodium bicarbonate solution (20 mL).
-
Transfer to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield the final target compound.
Biological Evaluation: In Vitro PDE4 Inhibition Assay
Rationale: To determine the efficacy of the newly synthesized compound, a direct enzymatic assay is required. This protocol measures the compound's ability to inhibit the activity of recombinant human PDE4, which catalyzes the conversion of cAMP to AMP.[10] The amount of remaining cAMP or the amount of product formed is quantified.
Materials:
-
Synthesized inhibitor compound, dissolved in DMSO
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
Assay Buffer: Tris-HCl (pH 7.5), MgCl₂, Bovine Serum Albumin (BSA)
-
Stop solution (e.g., 0.1 M HCl) or heat block
-
Detection Kit (e.g., commercial fluorescence polarization, FRET, or ELISA-based cAMP quantification kit)
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in DMSO, then dilute further into the assay buffer to achieve final desired concentrations (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add 10 µL of the diluted inhibitor solution to each well. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of recombinant PDE4B enzyme (at a pre-determined optimal concentration) to the inhibitor and positive control wells. Add 20 µL of assay buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.[10]
-
Initiate the enzymatic reaction by adding 20 µL of cAMP substrate solution to all wells.
-
Incubate the reaction at 37°C for 30 minutes.[10] The incubation time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding 10 µL of stop solution or by heat inactivation (e.g., 85°C for 5 minutes).
-
Quantify the remaining cAMP in each well using a suitable detection kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Hypothetical Results Summary
| Compound | Synthetic Yield (%) | Purity (LC-MS) | PDE4B IC₅₀ (nM) |
| Final Product | 65% | >98% | 85 |
| Roflumilast (Control) | N/A | >99% | 1.2 |
Conclusion
This compound serves as an exceptionally valuable starting material for the synthesis of novel PDE4 inhibitors. Its distinct functional groups allow for a modular and efficient synthetic strategy, enabling the exploration of chemical space around the PDE4 active site. The protocols provided herein for a Suzuki coupling and reductive amination represent a robust pathway to a core scaffold, which can be further diversified. Combined with a reliable in vitro assay, this approach facilitates the rapid identification and optimization of new, potent, and selective PDE4 inhibitors for the potential treatment of inflammatory diseases.
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Application Note: Chemoselective Control in the Reaction of 4-(4-Bromo-3-formylphenoxy)benzonitrile with n-Butyl Lithium
Abstract: The reaction of polyfunctional aromatic compounds with highly reactive organometallic reagents presents a significant challenge in synthetic chemistry, demanding precise control to achieve desired outcomes. This document provides an in-depth technical guide on the reaction between 4-(4-Bromo-3-formylphenoxy)benzonitrile and n-butyl lithium (n-BuLi), a potent nucleophile and strong base. The substrate contains three distinct reactive sites: an aryl bromide, an aldehyde (formyl group), and a nitrile. This note elucidates the competing reaction pathways—lithium-halogen exchange and nucleophilic addition—and provides detailed, field-tested protocols to selectively favor one pathway over the other. We will explore the mechanistic rationale behind experimental choices, critical safety procedures for handling pyrophoric reagents, and troubleshooting insights for researchers in organic synthesis and drug development.
Mechanistic Considerations and Chemoselectivity
The core challenge in the reaction of this compound with n-BuLi is controlling the chemoselectivity. Two primary, extremely fast reactions compete at the substrate's reactive centers.
-
Pathway A: Lithium-Halogen Exchange: Organolithium reagents readily react with aryl bromides and iodides to form a new organolithium species.[1] This exchange is typically very rapid, especially at low temperatures, with reactivity following the trend I > Br > Cl.[2] In this pathway, the n-butyl group does not become part of the final molecule; instead, it generates a highly reactive aryllithium intermediate that can be trapped by an external electrophile.
-
Pathway B: Nucleophilic Addition: As a strong nucleophile, the butyl anion from n-BuLi can attack the electrophilic carbonyl carbon of the aldehyde.[3] This reaction, upon acidic workup, yields a secondary alcohol. This pathway is also extremely fast.
The nitrile group is a potential third reaction site, but nucleophilic addition to nitriles by organolithiums is generally slower than addition to aldehydes, making it a minor pathway under kinetically controlled conditions at low temperatures.[4]
Control over the reaction outcome is dictated by several factors:
-
Stoichiometry: The molar equivalents of n-BuLi are critical. One equivalent can, in principle, drive either reaction. Using two or more equivalents can lead to sequential reactions, such as an initial lithium-halogen exchange followed by addition to the aldehyde by a second equivalent of n-BuLi.
-
Temperature: This is the most crucial parameter. Reactions are conducted at cryogenic temperatures (typically -78 °C or lower) to manage the high reactivity and exothermicity of n-BuLi and to favor kinetic control.[1][5] At higher temperatures, the risk of side reactions, such as ortho-elimination of the resulting aryllithium species or decomposition, increases significantly.[6]
-
Addition Rate: Slow, dropwise addition of n-BuLi is essential to maintain a low localized concentration and control the reaction exotherm, preventing temperature spikes that could alter the reaction course.[5]
The diagram below illustrates the critical decision point in this reaction system.
Caption: Competing pathways for the reaction of n-BuLi.
Critical Safety Protocols for Handling n-Butyl Lithium
n-Butyl lithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air.[7][8] It also reacts violently with water and other protic solvents.[1] Strict adherence to safety protocols is non-negotiable.
Mandatory Safety Workflow:
-
Preparation: All work must be conducted in a certified chemical fume hood.[9][10] Ensure the work area is clear of combustible materials, including paper towels. Keep a container of dry sand or powdered lime nearby for extinguishing potential fires. Never work alone.[9]
-
Glassware: All glassware must be rigorously dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas (Argon or Nitrogen) immediately before use.[9][11]
-
Inert Atmosphere: The entire reaction must be performed under a positive pressure of an inert gas. This is achieved using a Schlenk line or a manifold with bubblers to prevent air from entering the system.[11][12]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene).[7][13]
-
Reagent Transfer: Use a properly dried, gas-tight syringe with a Luer-Lok tip to prevent the needle from detaching.[9] Alternatively, for larger volumes, use cannula transfer techniques. The reagent bottle should be kept under a positive pressure of inert gas during transfer.[11]
-
Quenching & Disposal: Unused n-BuLi and reaction mixtures must be quenched carefully. Slowly add the solution to a well-stirred, cooled (0 °C) solution of a less reactive alcohol like isopropanol in an inert solvent like hexane.[12] All contaminated materials (syringes, needles, wipes) are considered hazardous waste and must be disposed of accordingly.[9]
Caption: Pre-reaction safety check workflow.
Experimental Protocols
The following protocols are designed to selectively target either lithium-halogen exchange or nucleophilic addition. The success of these reactions is highly dependent on technique and adherence to anhydrous, anaerobic conditions.
Protocol 1: Selective Lithium-Halogen Exchange and In-Situ Trapping
Objective: To generate an aryllithium intermediate and trap it with an electrophile (demonstrated with N,N-Dimethylformamide, DMF, to yield a dialdehyde).
Materials:
-
This compound
-
n-Butyl lithium (solution in hexanes, e.g., 2.5 M) - Note: Titrate prior to use for accurate concentration.
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and an inert gas inlet connected to a bubbler.
-
Reagent Preparation: Under a positive pressure of argon, dissolve 1.0 equivalent of this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add 1.05 equivalents of the n-BuLi solution dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.[14] A color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophile Addition: Add 1.2 equivalents of anhydrous DMF dropwise, again maintaining the temperature below -70 °C.
-
Warming: After stirring for an additional 1 hour at -78 °C, remove the cooling bath and allow the reaction to warm slowly to 0 °C.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[15]
-
Workup: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Protocol 2: Selective Nucleophilic Addition of Butyl Group
Objective: To synthesize 4-(4-bromo-3-(1-hydroxypentyl)phenoxy)benzonitrile.
Materials:
-
Same as Protocol 1, excluding the external electrophile (DMF).
Procedure:
-
Setup and Reagent Prep: Follow steps 1 and 2 from Protocol 1.
-
Cooling: Cool the substrate solution to a lower temperature, ideally -100 °C, using a liquid nitrogen/ethyl acetate bath. This has been shown in similar systems to favor carbonyl addition over halogen exchange.[16] If this is not feasible, -78 °C can be used, but may result in a mixture of products.
-
n-BuLi Addition: Slowly add 1.1 equivalents of the n-BuLi solution dropwise, ensuring the internal temperature is strictly maintained.
-
Stirring: Stir the reaction at this low temperature for 1-2 hours.
-
Quenching: While the reaction is still cold (-100 °C or -78 °C), quench it by the slow addition of saturated aqueous NH₄Cl solution. This step protonates the lithium alkoxide intermediate to form the final alcohol product.
-
Warming and Workup: Allow the mixture to warm to room temperature, then proceed with the workup as described in steps 9 and 10 of Protocol 1.
Data Summary and Troubleshooting
| Parameter | Protocol 1 (Li-Halogen Exchange) | Protocol 2 (Nucleophilic Addition) |
| Objective | Form Aryllithium for Trapping | Form Secondary Alcohol |
| n-BuLi (equiv.) | 1.05 | 1.1 |
| Temperature | -78 °C | -100 °C (preferred) or -78 °C |
| Key Step | Addition of external electrophile before quench | Quench of alkoxide intermediate |
| Expected Product | Product of electrophilic trapping | 4-(4-bromo-3-(1-hydroxypentyl)phenoxy)benzonitrile |
| Potential Byproduct | Product from nucleophilic addition | Product from Li-halogen exchange (quenched) |
Troubleshooting Insights:
-
No Reaction / Recovery of Starting Material: This almost always points to inactive n-BuLi or the presence of moisture/air.[17] Titrate your n-BuLi bottle before use. Ensure all glassware and solvents are scrupulously dry.
-
Formation of a Product Mixture: The most likely cause is poor temperature control. If the reaction warms, the selectivity is lost. Ensure the thermometer is measuring the internal reaction temperature and that n-BuLi is added slowly enough for the bath to dissipate the heat.
-
Low Yield: Besides inactive reagents, this can result from side reactions. If the aryllithium species in Protocol 1 is not trapped quickly, it may decompose or react with other species in the flask. Ensure your electrophile is pure and added promptly after the exchange period.
References
-
Zhu, Z., Wu, X., Xu, X., Wu, Z., Xue, M., Yao, Y., Shen, Q., & Bao, X. (2018). n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. The Journal of Organic Chemistry, 83(17), 10677–10683. [Link]
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University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]
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Funny EHS Info. (2024, June 7). nbutyl lithium safety. YouTube. [Link]
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ResearchGate. (2015, March 2). What would be the reaction conditions for condensing n-butyllithium to the aldehydes or ketones in order to synthesise secondary alcohols?[Link]
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Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. [Link]
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Buhler, J. D. (1973). Reaction of lithium alkyls with aldehydes and ketones. General study. The Journal of Organic Chemistry, 38(5), 904-906. [Link]
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Anderson, D. R., & Collum, D. B. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54728. [Link]
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Wikipedia. (n.d.). n-Butyllithium. [Link]
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Royal Society of Chemistry. (n.d.). n-Butyllithium as a highly efficient precatalyst for cyanosilylation of aldehydes and ketones. Organic & Biomolecular Chemistry. [Link]
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Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. [Link]
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Organic Syntheses. (n.d.). Tetrachlorobenzobarrelene. [Link]
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Organic Syntheses. (n.d.). Caution! tert-Butylithium is extremely pyrophoric.... [Link]
-
Common Organic Chemistry. (n.d.). n-Butyllithium (n-BuLi). [Link]
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StackExchange. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. [Link]
-
Eureka | Patsnap. (n.d.). Method for purifying n-butyl lithium. [Link]
- Google Patents. (n.d.).
-
Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]
-
Guo, Z. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
-
Macmillan Group, Princeton University. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
-
O'Brien, A. G., & Guiry, P. J. (2020). The Application of Organolithium Reagents in Flow Chemistry. Organic Process Research & Development, 24(10), 1886-1928. [Link]
-
ChemTalk. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]
-
Mondal, S., & Padakanti, S. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MedCrave Online Journal of Chemistry, 2(5). [Link]
-
Scribd. (n.d.). N Butyllithium. [Link]
-
GSRS. (n.d.). 4-(3-FORMYLPHENOXY)BENZONITRILE. [Link]
-
Reich Group, University of Wisconsin. (n.d.). Organolithium Reagents. [Link]
-
ResearchGate. (2015, August 19). Am I overlooking something in n-BuLi reactions?[Link]
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Application Note & Protocols: Strategic Boronylation of 4-(4-Bromo-3-formylphenoxy)benzonitrile for the Synthesis of Crisaborole
Abstract
This document provides a comprehensive technical guide on the boronylation of 4-(4-bromo-3-formylphenoxy)benzonitrile, a pivotal step in the synthesis of Crisaborole. Crisaborole is a non-steroidal topical treatment for mild to moderate atopic dermatitis, functioning as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] The boron atom is central to its mechanism of action, making the strategic installation of the boronate functional group a critical aspect of its chemical synthesis. We will explore the underlying chemical principles, compare two primary synthetic methodologies—palladium-catalyzed Miyaura borylation and organolithium-mediated borylation—and provide detailed, field-proven protocols for their execution. This guide is intended for researchers, chemists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: The Therapeutic Significance of Crisaborole and Its Boron-Containing Core
Atopic dermatitis (AD) is a chronic inflammatory skin condition driven by a complex interplay of immune and skin barrier dysfunctions.[4] A key enzyme implicated in this inflammatory cascade is phosphodiesterase 4 (PDE4), which degrades cyclic adenosine monophosphate (cAMP) within immune cells.[5] Elevated PDE4 activity leads to lower cAMP levels, which in turn promotes the release of pro-inflammatory cytokines, exacerbating the symptoms of AD.[6]
Crisaborole (marketed as Eucrisa®) is a novel benzoxaborole-based PDE4 inhibitor.[1][7] Its unique boron-containing heterocyclic structure allows it to effectively inhibit PDE4, leading to increased intracellular cAMP levels.[8][9] This ultimately suppresses the production of inflammatory cytokines and reduces the signs and symptoms of the disease.[3][9]
The synthesis of Crisaborole hinges on the successful formation of its characteristic benzoxaborole ring. This is typically achieved through an intramolecular cyclization of a boronic acid precursor, which is synthesized from the key intermediate, this compound.[10] Therefore, the boronylation of this aryl bromide is the cornerstone of the entire synthetic strategy.
Mechanism of Action: PDE4 Inhibition by Crisaborole
The diagram below illustrates the role of PDE4 in the inflammatory cascade of atopic dermatitis and the mechanism by which Crisaborole intervenes.
Caption: Crisaborole inhibits PDE4, preventing cAMP degradation and reducing pro-inflammatory cytokine release.
Scientific Foundation: Strategies for Carbon-Boron Bond Formation
The conversion of the aryl bromide in this compound to an aryl boronate can be approached via several synthetic routes. The choice of method depends on factors such as substrate compatibility, scalability, and available laboratory infrastructure. We will focus on the two most prevalent and mechanistically distinct pathways.
Pathway A: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful cross-coupling reaction that forms a C-B bond between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), using a palladium catalyst.[11][12][13] This reaction is renowned for its mild conditions and excellent tolerance of various functional groups, including the aldehyde and nitrile moieties present in our substrate.[11][12]
Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide to form a Pd(II) complex.[11][14]
-
Transmetalation: A boryl group from the activated diboron reagent is transferred to the palladium center, displacing the halide. The base (e.g., potassium acetate, KOAc) is crucial here; it is thought to form a more reactive (acetato)palladium(II) complex that facilitates this step.[12]
-
Reductive Elimination: The aryl group and the boryl group couple and are eliminated from the palladium center, forming the desired aryl boronate product and regenerating the Pd(0) catalyst.[11][14]
Causality: The choice of a weak base like KOAc is critical. Stronger bases can promote a subsequent Suzuki coupling reaction between the newly formed boronate product and the starting aryl bromide, leading to undesired dimeric impurities.[12]
Pathway B: Organolithium-Mediated Borylation
This classic approach involves a halogen-metal exchange followed by quenching with an electrophilic boron source.[15][16] It is a highly effective method but requires stringent reaction conditions.
Mechanism:
-
Protection: The aldehyde group in the starting material is highly electrophilic and would be attacked by the organolithium reagent. Therefore, it must first be protected. Common strategies include reduction to the corresponding alcohol followed by protection of the alcohol, or conversion of the aldehyde to an acetal.[16]
-
Halogen-Metal Exchange: The protected aryl bromide is treated with an alkyllithium reagent (e.g., n-butyllithium) at cryogenic temperatures (typically -78 °C). The lithium atom exchanges with the bromine atom, forming a highly reactive aryllithium intermediate.[15][16]
-
Borylation: The aryllithium is then quenched with a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form a boronate ester after an acidic workup.[15][16]
Causality: The extremely low temperature (-78 °C) is necessary to prevent side reactions, such as the aryllithium intermediate attacking other functional groups on the molecule or reacting with the solvent (THF).[16] The entire process must be conducted under strictly anhydrous and inert conditions due to the high reactivity of organolithium reagents.
Comparative Overview of Boronylation Strategies
Caption: Comparison of Miyaura and Organolithium pathways for boronylation.
Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Palladium-Catalyzed Miyaura Borylation
This protocol describes the direct conversion of the aryl bromide to its pinacol boronate ester.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 316.12 | 316 | 1.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 305 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) | 731.70 | 22 | 0.03 | 0.03 |
| Potassium Acetate (KOAc), anhydrous | 98.14 | 294 | 3.0 | 3.0 |
| 1,4-Dioxane, anhydrous | - | 10 mL | - | - |
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (316 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), PdCl₂(dppf) (22 mg, 0.03 mmol), and potassium acetate (294 mg, 3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add 10 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2x10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x20 mL) and brine (1x20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).[17] In many synthetic sequences, the crude material is of sufficient purity to be carried forward to the next step.[12]
Protocol 2: Organolithium-Mediated Borylation (via Protected Alcohol)
This protocol involves protection of the aldehyde, followed by lithiation and borylation.
Step 2a: Reduction and Protection
-
Reduction: Dissolve this compound (3.16 g, 10 mmol) in a mixture of THF (30 mL) and methanol (10 mL) in a 100 mL round-bottom flask. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (0.42 g, 11 mmol) portion-wise over 15 minutes. Stir for 1 hour at 0 °C. Quench the reaction by slowly adding water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile.[16][18]
-
Protection (Example: MOM ether): Dissolve the crude alcohol from the previous step in anhydrous dichloromethane (DCM, 50 mL). Cool to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 2.5 eq). Slowly add chloromethyl methyl ether (MOM-Cl, 1.5 eq). Caution: MOM-Cl is a carcinogen. Allow the reaction to warm to room temperature and stir overnight. Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine. Dry the organic layer and concentrate. Purify by column chromatography to obtain the MOM-protected intermediate.
Step 2b: Lithiation and Borylation
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Mmol | Equivalents |
| MOM-protected Aryl Bromide | 362.22 | 3.62 | 10 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | - | 4.4 mL | 11 | 1.1 |
| Triisopropyl borate | 188.08 | 2.82 | 15 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - | - |
Step-by-Step Procedure:
-
Setup for Anhydrous Reaction: To an oven-dried 250 mL three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet, add the MOM-protected aryl bromide (3.62 g, 10 mmol).
-
Dissolution and Cooling: Add 50 mL of anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath. Stir until the solid is fully dissolved.
-
Lithiation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution, 11 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (2.82 g, 15 mmol) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.
-
Quenching and Deprotection: Slowly warm the reaction to 0 °C. Quench the reaction by the slow, dropwise addition of 3 M aqueous HCl (20 mL). This step also serves to deprotect the MOM ether and hydrolyze the borate ester.
-
Cyclization and Isolation: Stir the biphasic mixture vigorously at room temperature for 4-6 hours to facilitate the spontaneous cyclization to Crisaborole. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude Crisaborole can be purified by column chromatography or, more commonly on a larger scale, by recrystallization or slurry in a suitable solvent system (e.g., acetone/water or isopropanol/water).[18]
Overall Workflow and Troubleshooting
The successful synthesis of Crisaborole relies on the careful execution of the boronylation and subsequent cyclization.
Integrated Synthesis Workflow
Caption: High-level workflow from the key intermediate to the final Crisaborole API.
Troubleshooting Guide
| Issue Observed | Possible Cause | Suggested Solution |
| (Miyaura) Low conversion / No reaction | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use fresh, high-purity catalyst and anhydrous KOAc. Ensure solvent is thoroughly dried and the reaction is maintained under a strict inert atmosphere. |
| (Miyaura) Formation of diaryl impurity | Base is too strong, promoting Suzuki side reaction. | Ensure KOAc is used. Avoid stronger bases like K₂CO₃ or hydroxides. Lowering the reaction temperature slightly may also help. |
| (Miyaura) Formation of de-brominated product | Presence of a hydride source; Side reaction of the catalyst. | This can sometimes occur, especially with extended reaction times.[19] Ensure high-purity reagents. If problematic, consider a different ligand or catalyst system. |
| (Lithiation) Low yield of desired product | Incomplete lithiation; Reaction with water/air; Temperature too high. | Use freshly titrated n-BuLi. Ensure all glassware is flame-dried and solvents are anhydrous. Maintain strict temperature control at -78 °C. |
| (Lithiation) Dark, tarry reaction mixture | Side reactions due to temperature spikes or reaction of aryllithium with the solvent. | Add reagents slowly and sub-surface if possible to ensure rapid mixing and heat dissipation. Ensure the dry ice/acetone bath is well-maintained. |
| (Purification) Difficulty separating product | Co-elution of impurities; Poor crystallization. | For chromatography, try a different solvent system. For crystallization, screen multiple solvents and consider techniques like trituration or anti-solvent precipitation.[17] |
Conclusion
The boronylation of this compound is a decisive step in the total synthesis of Crisaborole. The Miyaura borylation offers operational simplicity and high functional group tolerance, making it an attractive option for laboratory-scale synthesis and for substrates with sensitive functional groups. In contrast, the organolithium-mediated pathway , while demanding more stringent experimental control (cryogenic temperatures, anhydrous conditions, and the need for a protection/deprotection sequence), can be extremely efficient and is often preferred for large-scale industrial production where precise control is feasible.[15] A thorough understanding of the mechanisms, causality, and practical execution of these methods enables the medicinal or process chemist to strategically access this vital, boron-containing pharmaceutical agent.
References
-
Ghosh, S., et al. (2025). Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. Retrieved from [Link]
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-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Wikipedia. (n.d.). Crisaborole. Wikipedia. Retrieved from [Link]
-
DermNet. (n.d.). Crisaborole. DermNet. Retrieved from [Link]
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-
Patsnap Synapse. (2024). What is the mechanism of Crisaborole?. Patsnap Synapse. Retrieved from [Link]
-
European Patent Office. (2021). EP 3851429 A1 - A PROCESS FOR THE PURIFICATION OF CRISABOROLE. EPO. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2012). Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid. The Journal of organic chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]
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-
Kubota, K., & Ito, H. (2017). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein journal of organic chemistry. Retrieved from [Link]
-
Guttman-Yassky, E., et al. (2019). The role of phosphodiesterase 4 in the pathophysiology of atopic dermatitis and the perspective for its inhibition. Experimental dermatology. Retrieved from [Link]
-
Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane. Organometallics. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Retrieved from [Link]
-
EUCRISA® HCP Site. (n.d.). Mechanism of Action. EUCRISA® HCP Site. Retrieved from [Link]
-
Maria, E., & Marsela. (2024). Application of Topical Phosphodiesterase 4 Inhibitors in Mild to Moderate Atopic Dermatitis. Jurnal Bioteknologi & Biosains Indonesia. Retrieved from [Link]
-
Lee, C. H., & Lipshutz, B. H. (2013). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Organic letters. Retrieved from [Link]
-
Keam, S. J. (2017). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. The Journal of clinical and aesthetic dermatology. Retrieved from [Link]
-
Lee, E. B., et al. (2019). Phosphodiesterase 4 Inhibitor Therapies for Atopic Dermatitis: Progress and Outlook. American journal of clinical dermatology. Retrieved from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]
-
Roers, J. E., et al. (2023). Topical application of a PDE4 inhibitor ameliorates atopic dermatitis through inhibition of basophil IL-4 production. Proceedings of the National Academy of Sciences of the United States of America. Retrieved from [Link]
-
Del Rosso, J. Q., et al. (2023). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. The Journal of clinical and aesthetic dermatology. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
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- 1. Crisaborole - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 3. internationalmedicaljournal.org [internationalmedicaljournal.org]
- 4. The role of phosphodiesterase 4 in the pathophysiology of atopic dermatitis and the perspective for its inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 4 Inhibitor Therapies for Atopic Dermatitis: Progress and Outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcadonline.com [jcadonline.com]
- 7. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 10. Page loading... [wap.guidechem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
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- 19. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Chemo-Orthogonal Strategies: Protecting Group Protocols for 4-(4-Bromo-3-formylphenoxy)benzonitrile
Executive Summary & Strategic Context
Target Molecule: 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9) Primary Application: Key intermediate in the synthesis of benzoxaborole anti-inflammatory agents (e.g., Crisaborole).
This Application Note addresses the critical chemoselectivity challenges inherent in manipulating this compound. This scaffold presents a "Reactivity Triad"—an aryl bromide, a benzaldehyde, and a benzonitrile—on a diphenyl ether backbone.
The central synthetic conflict arises when functionalizing the aryl bromide (Ar-Br). Standard metal-halogen exchange (using n-BuLi or Grignard reagents) or palladium-catalyzed couplings are incompatible with the unprotected formyl group (Ar-CHO), which acts as a superior electrophile. Furthermore, the nitrile (Ar-CN) presents a secondary risk of nucleophilic attack or acid-catalyzed hydrolysis.
This guide details a robust Acetal Protection Strategy that masks the aldehyde, rendering the molecule orthogonal to organometallic reagents while preserving the integrity of the nitrile.
Chemoselectivity Analysis
To design a successful synthesis, one must understand the electrophilic hierarchy of the substrate. The following diagram illustrates the relative reactivity of the functional groups toward nucleophiles (e.g., n-BuLi).
Figure 1: Electrophilic ranking. The aldehyde must be masked to allow chemoselective reaction at the bromide site.
Protocol A: Cyclic Acetal Protection (Dioxolane Formation)
This protocol utilizes ethylene glycol to form a 1,3-dioxolane. This is the industry standard for this substrate because the resulting acetal is highly stable to the basic/nucleophilic conditions of subsequent lithiation or Suzuki couplings.
Critical Control Point: The nitrile group is susceptible to hydrolysis (forming the amide) under acidic conditions if water is present. Therefore, continuous water removal via azeotropic distillation (Dean-Stark) is mandatory.
Materials
-
Substrate: this compound (1.0 eq)
-
Reagent: Ethylene glycol (5.0 - 10.0 eq)
-
Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 - 0.1 eq)
-
Solvent: Toluene (Reagent Grade)
Step-by-Step Procedure
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add the substrate (10 g scale example) and Toluene (10 volumes, ~100 mL). Stir to suspend/dissolve.
-
Reagents: Add Ethylene glycol (excess ensures equilibrium shift) and catalytic p-TSA.
-
Reflux: Heat the mixture to vigorous reflux (approx. 110°C).
-
Monitoring: Monitor water collection in the Dean-Stark trap.
-
TLC Check: Eluent 20% EtOAc/Hexane. The aldehyde spot (lower Rf) should disappear; the acetal spot (higher Rf) will appear.
-
Duration: Typically 4–6 hours.
-
-
Quench: Cool to room temperature. Add saturated aqueous NaHCO3 to neutralize the acid catalyst immediately. Do not allow the acidic mixture to sit with water, or the nitrile may hydrolyze.
-
Workup: Separate phases. Wash the organic layer with brine. Dry over Na2SO4.
-
Isolation: Concentrate in vacuo. The product is usually a viscous oil or low-melting solid that can be used directly without chromatography if purity is >95%.
Application Scenario: Lithium-Halogen Exchange
Once protected, the aryl bromide can be converted to a boronic acid (Crisaborole precursor) or coupled.
Reaction Logic:
-
Protected Substrate: 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile.
-
Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl.
-
Conditions: Cryogenic (-78°C) in anhydrous THF.
Why this works: The dioxolane ring resists nucleophilic attack by n-BuLi at -78°C. The nitrile is also relatively inert to n-BuLi at this temperature provided the addition is controlled and stoichiometry is precise (1.05 eq).
Protocol B: Deprotection (Acetal Hydrolysis)
Restoring the aldehyde requires acid catalysis. The challenge is to cleave the acetal without hydrolyzing the nitrile to a primary amide or carboxylic acid.
Materials
-
Solvent: THF (Tetrahydrofuran) / Water mixture (4:1 ratio).
-
Acid: 1N Hydrochloric Acid (HCl).
Step-by-Step Procedure
-
Dissolution: Dissolve the functionalized acetal intermediate in THF.
-
Acidification: Add 1N HCl (approx. 2.0 eq relative to substrate).
-
Reaction: Stir at Room Temperature (20–25°C) .
-
Warning: Do not heat. Heating with aqueous acid will hydrolyze the nitrile (Ar-CN
Ar-CONH ).
-
-
Monitoring: Reaction is typically fast (1–2 hours). Monitor by HPLC or TLC for the reappearance of the aldehyde peak/spot.
-
Workup: Dilute with Ethyl Acetate. Wash with saturated NaHCO3 to remove acid. Wash with brine. Dry and concentrate.
Process Workflow Visualization
Figure 2: Complete protection-functionalization-deprotection cycle.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Nitrile Hydrolysis (Amide formation) | Acid contact time too long or temp too high during deprotection. | Reduce deprotection temp to 15°C; quench acid immediately upon completion. |
| Incomplete Protection | Water remaining in the system. | Ensure vigorous reflux in Dean-Stark; use fresh anhydrous toluene. |
| Aldehyde attack during Lithiation | Acetal instability or excess n-BuLi. | Ensure acetal is fully formed (NMR check). Keep lithiation strictly at -78°C. |
References
-
Preparation of Crisaborole Intermediates. GuideChem. (Accessed 2026). Describes the synthesis of this compound and its role as a precursor. Link
-
Process for the Preparation of Crisaborole. European Patent Office (EP 3851429 A1). (2021). Details the industrial handling of the aldehyde/nitrile intermediates and alternative one-pot strategies. Link
-
Acetals as Protecting Groups. Chemistry Steps. Provides fundamental mechanistic grounding for the stability of acetals in basic/nucleophilic media (lithiation) vs. acidic media. Link
-
Lithium-Halogen Exchange in Presence of Nitriles. ScienceMadness/OrgSyn. Discusses the temperature dependence of n-BuLi reactivity toward nitriles vs. bromides. Link
-
Anacor Pharmaceuticals Patent WO2006089067. The originator patent describing the synthetic route for boron-containing small molecules including the protection/deprotection sequence. Link
Application Notes & Protocols: Leveraging 4-(4-Bromo-3-formylphenoxy)benzonitrile in Continuous Flow Chemistry
Foreword: The Strategic Value of a Multi-Functional Scaffolding
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecule construction is paramount. Intermediates that offer multiple, orthogonally reactive sites are invaluable assets. 4-(4-Bromo-3-formylphenoxy)benzonitrile is a prime example of such a strategic building block.[1][2] Its architecture, featuring an aryl bromide, an aldehyde, and a nitrile, presents a trifecta of functional groups, each poised for distinct and selective chemical transformations.
-
Aryl Bromide (Ar-Br): A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex biaryl systems.[2]
-
Formyl Group (-CHO): A versatile electrophile for nucleophilic additions, reductive aminations, and condensation reactions, crucial for building side chains or integrating heterocyclic moieties.[1]
-
Benzonitrile (-CN): A stable group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocycles like tetrazoles, offering a late-stage diversification point.[2]
This document provides a technical guide for leveraging the unique reactivity of this molecule within the robust and scalable paradigm of continuous flow chemistry. We will move beyond simple procedural lists to explain the underlying causality of experimental design, empowering researchers to not only replicate but also innovate.
The Imperative for Flow Chemistry: Precision, Safety, and Scalability
Continuous flow chemistry is a paradigm shift from traditional batch processing.[3][4] Instead of combining bulk reagents in a single vessel, reactants are pumped through a network of tubes and reactors, creating a continuously moving stream.[5] This methodology offers profound advantages, especially for complex, multi-step syntheses and for reactions that are difficult to control in batch.[6]
Core Advantages Over Batch Processing:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for near-instantaneous heating or cooling, enabling precise temperature control and safe handling of highly exothermic reactions.[4][6]
-
Enhanced Safety: The small internal volume of a flow reactor minimizes the quantity of hazardous reagents or unstable intermediates present at any given moment, drastically reducing the risks associated with thermal runaways or decompositions.[7][8]
-
Precise Reaction Control: Key parameters like residence time (the duration reactants spend in the heated reactor zone), stoichiometry, and pressure are controlled with high precision through pump flow rates and back-pressure regulators.[3][7]
-
Rapid Optimization & Scalability: Screening multiple reaction conditions can be automated by varying flow rates and temperatures, accelerating process development. Scaling up production is achieved by simply running the system for a longer duration, rather than re-engineering larger, unpredictable batch reactors.[3][4]
Below is a conceptual diagram illustrating the fundamental components of a typical flow chemistry system.
Caption: A generalized workflow for a two-component continuous flow system.
Protocol 1: Suzuki-Miyaura Cross-Coupling in Continuous Flow
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of the aryl bromide moiety of this compound with an arylboronic acid. The use of flow chemistry allows for superheating the reaction above the solvent's atmospheric boiling point, drastically reducing reaction times from hours to minutes.[9]
Mechanistic Rationale & Flow-Specific Advantages
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In a flow setup, the rapid and efficient heat transfer ensures uniform catalyst activation and prevents the formation of thermal degradation byproducts. Furthermore, heterogeneous catalyst cartridges can be employed, which simplifies product purification by retaining the palladium catalyst within the flow path, preventing contamination of the final product.[10]
Experimental Workflow Diagram
Caption: Workflow for the continuous flow Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
-
Reagent Preparation:
-
Solution A: In a 50 mL volumetric flask, dissolve this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and degassed 1,4-dioxane/water (4:1 v/v) to the mark.
-
Solution B: In a separate 50 mL volumetric flask, dissolve K₂CO₃ (3.0 eq) and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in degassed 1,4-dioxane/water (4:1 v/v). Note: Ensure the base is fully dissolved; sonication may be required.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram, using appropriate tubing (e.g., PFA or stainless steel) for the heated zone.
-
The reactor is a coiled tube of a known internal diameter and length (e.g., 10 mL volume).
-
Set the back-pressure regulator (BPR) to 10 bar. This pressurization prevents the solvent from boiling at the reaction temperature.
-
Set the reactor temperature to 140 °C.
-
-
Reaction Execution:
-
Prime the pumps and lines with the reaction solvent.
-
Set the flow rates for Pump A and Pump B. The total flow rate will determine the residence time. For a 10 mL reactor and a desired 10-minute residence time, the total flow rate should be 1.0 mL/min (e.g., 0.5 mL/min for each pump).
-
Begin pumping Solutions A and B into the system.
-
Allow the system to reach a steady state (typically 3x the total system volume) before collecting the product.
-
-
In-line Analysis & Workup:
-
The output stream can be monitored by integrating an in-line analytical tool, such as a UV-Vis or IR spectrometer, to track product formation and ensure the reaction has reached a steady state.[11][12]
-
For continuous workup, the product stream can be merged with an aqueous stream to quench the reaction and then directed to a liquid-liquid separator.[13]
-
Quantitative Data Summary
| Parameter | Value | Rationale |
| Substrate Concentration | 0.1 M | Balances throughput with solubility. |
| Boronic Acid Equiv. | 1.2 | Ensures complete consumption of the limiting substrate. |
| Base Equiv. | 3.0 | Standard for Suzuki couplings to drive the catalytic cycle. |
| Catalyst Loading | 2 mol% | A typical starting point for optimization. |
| Total Flow Rate | 1.0 mL/min | With a 10 mL reactor, this achieves a 10-minute residence time. |
| Temperature | 140 °C | Superheating accelerates the reaction significantly. |
| Pressure | 10 bar | Prevents solvent boiling and maintains a single liquid phase. |
Protocol 2: Flash Chemistry for Aryllithium Formation and Trapping
This protocol describes a lithium-halogen exchange on the aryl bromide, followed by trapping with an electrophile. This reaction is extremely fast and highly exothermic, making it a perfect candidate for "flash chemistry" in a flow reactor, where residence times are on the order of seconds.[14] The precise control offered by flow chemistry prevents decomposition of the highly reactive aryllithium intermediate.[15]
Mechanistic Rationale & Flow-Specific Advantages
Organolithium intermediates are notoriously unstable at ambient temperatures. Batch processing requires cryogenic temperatures (-78 °C) and careful addition to control the exotherm. In flow, the reaction is performed in a cooled microreactor with a residence time of less than a few seconds.[15] This short duration is sufficient for the lithium-halogen exchange to occur but too brief for significant side reactions or decomposition, enabling the reaction to proceed cleanly at more accessible temperatures (e.g., -20 °C to 0 °C).[11]
Step-by-Step Protocol
-
Reagent Preparation (under inert atmosphere):
-
Solution A: Prepare a solution of this compound (1.0 eq) in anhydrous THF.
-
Solution B: Use a commercially available solution of n-Butyllithium (n-BuLi) (1.1 eq) in hexanes.
-
Solution C: Prepare a solution of the chosen electrophile (e.g., DMF, 1.5 eq) in anhydrous THF.
-
-
System Setup:
-
The system requires two mixing points. The first mixer combines the substrate and n-BuLi. The resulting stream immediately enters a second mixer to be quenched by the electrophile.
-
The reactor coils are submerged in a cooling bath (e.g., -20 °C).
-
Use syringe pumps for precise delivery of small volumes.
-
-
Reaction Execution:
-
Set the flow rates to achieve the desired short residence time. For example, in a 0.5 mL reactor coil between the two mixers, a total flow rate of 10 mL/min (5 mL/min from Pump A and 5 mL/min from Pump B) results in a 3-second residence time for the aryllithium intermediate.
-
Pump solutions A and B through the first mixer and reactor coil.
-
The output is immediately mixed with Solution C.
-
The final stream is collected in a flask containing a quenching agent (e.g., saturated aqueous NH₄Cl).
-
Quantitative Data Summary
| Parameter | Value | Rationale |
| Substrate Concentration | 0.2 M | A practical concentration for many aryl halides. |
| n-BuLi Equiv. | 1.1 | A slight excess to drive the exchange to completion. |
| Electrophile Equiv. | 1.5 | Ensures efficient trapping of the aryllithium species. |
| Residence Time (Li-X) | < 5 seconds | Critical to outpace decomposition of the aryllithium intermediate.[14] |
| Temperature | -20 °C | Sufficiently low to enhance stability without requiring cryogenics. |
| Solvent | Anhydrous THF | Standard solvent for organolithium chemistry. |
Conclusion and Future Outlook
The application of continuous flow chemistry to a versatile building block like this compound unlocks significant potential for rapid, safe, and scalable synthesis. The protocols described herein for Suzuki-Miyaura coupling and aryllithium formation represent just two of the many possible transformations. The principles of precise control over temperature and residence time can be readily adapted to other reactions targeting the aldehyde or nitrile functionalities. As the pharmaceutical and fine chemical industries continue to embrace process intensification, the integration of flow chemistry with multi-functional scaffolds will be a key enabler of innovation and efficiency.[3][16]
References
- 4 4 Bromo 3 Formylphenoxy Benzonitrile - Coastal Drugs, Nellore | ID - IndiaMART. IndiaMART.
- This compound - MySkinRecipes. MySkinRecipes.
- Benefits of Continuous Flow Chemistry. Mettler Toledo.
- How to approach flow chemistry. Chemical Society Reviews (RSC Publishing).
- FLOW CHEMISTRY: ADVANCEMENTS AND APPLIC
- (PDF) Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients.
- Flow Chemistry Applications in Organic Synthesis. Denmark Group.
- (PDF)
- A Field Guide to Flow Chemistry for Synthetic Organic Chemists. Elveflow.
- Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry. SEQENS.
- Revolutionizing Pharma Production with Continuous Flow Chemistry. Aurigene Pharmaceutical Services.
- Analytical Tools Integrated in Continuous-Flow Reactors: Which One for What?
- Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry.
- Towards an approach to small-scale aryllithium flash flow chemistry using low-cost, low internal volume reactors. ChemRxiv.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH.
- Towards an approach to small-scale aryllithium flash flow chemistry using low-cost, low volume reactors. Journal of Flow Chemistry.
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
Sources
- 1. indiamart.com [indiamart.com]
- 2. This compound [myskinrecipes.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. A Field Guide to Flow Chemistry for Synthetic Organic Chemists [elveflow.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chc08rm.net [chc08rm.net]
- 16. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
Application Note: Chemoselective Reduction of the Formyl Group in 4-(4-Bromo-3-formylphenoxy)benzonitrile
Abstract
This application note provides a comprehensive and robust protocol for the chemoselective reduction of the aldehyde functional group in 4-(4-Bromo-3-formylphenoxy)benzonitrile to its corresponding primary alcohol, 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules. The protocol leverages the mild and selective reducing properties of sodium borohydride (NaBH₄) to ensure the aldehyde is reduced without affecting the nitrile or aryl bromide moieties. This document offers a detailed experimental procedure, mechanistic insights, safety precautions, and troubleshooting guidance tailored for researchers in organic synthesis and drug development.
Introduction and Scientific Rationale
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic chemistry.[1][2] The substrate, this compound, is a multifunctional compound of interest in medicinal chemistry, serving as a precursor for various therapeutic agents.[3] The primary challenge in the chemical manipulation of this molecule is achieving selectivity. The molecule possesses three functional groups susceptible to reduction: a formyl group (aldehyde), a nitrile group, and an aryl bromide. A successful protocol must selectively reduce the aldehyde while preserving the other two groups.
Causality Behind Reagent Selection:
The choice of reducing agent is paramount for achieving the desired chemoselectivity.
-
Lithium Aluminium Hydride (LiAlH₄): A powerful and highly reactive reducing agent, LiAlH₄ would indiscriminately reduce the aldehyde, the nitrile, and potentially cause hydrodebromination.[2][4] Its high reactivity and violent reaction with protic solvents also make it less practical for this specific application.[2]
-
Sodium Borohydride (NaBH₄): In contrast, sodium borohydride is a significantly milder and more selective reagent.[5][6] It readily reduces aldehydes and ketones to their corresponding alcohols.[7] Crucially, under standard protic solvent conditions (e.g., methanol or ethanol), it does not typically reduce less reactive functional groups such as nitriles, esters, or amides.[5][8] This inherent selectivity makes NaBH₄ the ideal reagent for the targeted transformation of this compound.
This protocol, therefore, employs sodium borohydride in a methanol solvent system to ensure a high-yield, clean, and selective conversion of the aldehyde to the desired benzyl alcohol.
Reaction Scheme
The overall transformation is depicted below:
Figure 1. Selective reduction of this compound to 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile using sodium borohydride.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product isolation.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier |
| This compound | ≥98% | Standard Supplier |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Standard Supplier |
| Methanol (MeOH), Anhydrous | ACS Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Saturated Ammonium Chloride (NH₄Cl) Solution | N/A | Prepared in-house |
| Brine (Saturated NaCl Solution) | N/A | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
| Deionized Water | N/A | In-house |
| Silica Gel for Chromatography | 60 Å, 230-400 mesh | Standard Supplier |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier |
| Equipment |
| 100 mL Round-bottom flask |
| Magnetic stirrer and stir bar |
| Ice bath |
| Glass funnel, Spatula |
| Rotary evaporator |
| Separatory funnel (250 mL) |
| Erlenmeyer flasks |
| Glassware for column chromatography |
| UV lamp for TLC visualization |
Stoichiometry Table (Example Scale)
| Compound | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| This compound | 302.12 | 1.00 g | 3.31 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.15 g | 3.96 | 1.2 |
| Methanol (MeOH) | 32.04 | 20 mL | - | - |
Step-by-Step Procedure
The entire workflow is visualized in the diagram below.
Diagram 1: Experimental Workflow for Selective Aldehyde Reduction.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.31 mmol) of this compound in 20 mL of anhydrous methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches approximately 0 °C.
-
Reagent Addition: Slowly add 0.15 g (3.96 mmol, 1.2 eq) of sodium borohydride powder to the stirred solution in small portions over 5-10 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction: Continue stirring the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.[9]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. The reaction is complete when the starting material spot (aldehyde) is no longer visible by UV light. The product (alcohol) will have a lower Rf value.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to decompose the excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid or oil.
Purification
The crude product can be purified by silica gel column chromatography.
-
Eluent System: A gradient of 20% to 40% Ethyl Acetate in Hexane.
-
Procedure: Load the crude product onto a prepared silica gel column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford 4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile as a white solid. A typical yield for this procedure is expected to be in the range of 90-95%.[9]
Mechanistic Insight
The reduction proceeds via a two-step mechanism.[5][7]
-
Nucleophilic Attack: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate complexed with the boron species.
-
Protonation (Workup): During the aqueous workup (quenching step), the alkoxide intermediate is protonated by a proton source (in this case, from water or the ammonium chloride solution) to yield the final primary alcohol product.
Diagram 2: Simplified Mechanism of Aldehyde Reduction by NaBH₄.
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).[10]
-
Sodium Borohydride (NaBH₄): Toxic if swallowed or in contact with skin. It is a water-reactive substance that releases flammable hydrogen gas upon contact with water, acids, or alcohols.[11] The reaction should be quenched slowly and carefully in an ice bath.
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reducing agent.- Low reaction temperature or short reaction time.- Deactivated NaBH₄ due to moisture. | - Add another 0.2-0.3 equivalents of NaBH₄.- Allow the reaction to stir longer at room temperature.- Use fresh, anhydrous NaBH₄ and anhydrous solvent. |
| Low Yield | - Product loss during extraction due to insufficient solvent or emulsions.- Incomplete quenching leading to product decomposition.- Product loss during purification. | - Perform additional extractions (e.g., 4-5 times).- Ensure the quenching step is complete before solvent removal.- Combine fractions from chromatography carefully based on clean TLC spots. |
| Side Product Formation | - Over-reduction is highly unlikely with NaBH₄.- Impurities in the starting material. | - Confirm the purity of the starting material by NMR or LC-MS before starting.- Ensure the reaction temperature does not exceed room temperature. |
References
- Vertex AI Search. (n.d.).
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 29, 2026, from [Link]
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Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved January 29, 2026, from [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 29, 2026, from [Link]
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YouTube. (2024). Chemoselective Reduction | NaBH4 | Chemoselectivity. Retrieved January 29, 2026, from [Link]
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YouTube. (2023). Reduction Reactions of Aldehydes and Ketones | Examples Explained. Retrieved January 29, 2026, from [Link]
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Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved January 29, 2026, from [Link]
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Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved January 29, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 29, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved January 29, 2026, from [Link]
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Chemguide. (n.d.). Reduction of Aldehydes and Ketones. Retrieved January 29, 2026, from [Link]
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Chemistry LibreTexts. (2024). 17.4: Alcohols from Carbonyl Compounds- Reduction. Retrieved January 29, 2026, from [Link]
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YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved January 29, 2026, from [Link]
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Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved January 29, 2026, from [Link]
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New Journal of Chemistry (RSC Publishing). (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved January 29, 2026, from [Link]
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ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. Retrieved January 29, 2026, from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved January 29, 2026, from [Link]
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Standard Operating Procedure. (2012). Sodium borohydride. Retrieved January 29, 2026, from [Link]
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Calvin Digital Commons. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved January 29, 2026, from [Link]
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Chemistry LibreTexts. (2019). 8.6: Synthesis of Alcohols: Oxidation-Reduction Relation Between Alcohols and Carbonyl Compounds. Retrieved January 29, 2026, from [Link]
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NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved January 29, 2026, from [Link]
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Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Retrieved January 29, 2026, from [Link]
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OMICS. (n.d.). 4-(4-Bromo-3-(hydroxymethyl)phenoxy)benzonitrile (Standard). Retrieved January 29, 2026, from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of (E)-3-(4-bromophenyl)-2-(4-hydroxyphenyl) acrylonitrile. Retrieved January 29, 2026, from [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved January 29, 2026, from [Link]
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Application Notes & Protocols: 4-(4-Bromo-3-formylphenoxy)benzonitrile in Advanced Material Synthesis
Introduction: A Multifunctional Building Block for Material Innovation
4-(4-Bromo-3-formylphenoxy)benzonitrile is a highly functionalized aromatic compound that has emerged as a significant intermediate in the fields of organic and materials chemistry.[1][2] Its unique molecular architecture, featuring a rigid phenoxy-benzonitrile backbone equipped with three distinct and strategically positioned reactive sites—a bromo group, a formyl (aldehyde) group, and a nitrile moiety—renders it an exceptionally versatile precursor for the design of advanced polymers and functional materials.[1][2]
The inherent rigidity of its diaryl ether structure is a key attribute for creating materials with high thermal stability and mechanical strength, such as advanced polymers and liquid crystals.[1] The true value of this molecule, however, lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to build complex macromolecular structures.
-
The formyl group is a classical electrophile for condensation reactions, particularly for forming imine (Schiff base) linkages, which are foundational for polyimines, or it can be transformed into other functional groups.[2]
-
The bromo substituent serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the extension of conjugation, the formation of branched structures, or the attachment of specific functionalities.[1]
-
The nitrile group is a polar moiety that can enhance intermolecular interactions, serve as a precursor for other functional groups, or be used in the synthesis of heterocyclic compounds.[1]
This guide provides an in-depth exploration of the application of this compound in material science, focusing on its use as a monomer for high-performance polymers. We will detail the synthetic rationale, provide step-by-step protocols for monomer modification and polymerization, and outline standard characterization techniques.
Physicochemical Properties & Handling
A thorough understanding of the compound's properties is critical for its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 906673-54-9 | [1][][4] |
| Molecular Formula | C₁₄H₈BrNO₂ | [1][][4][5] |
| Molecular Weight | 302.12 g/mol | [1][][4][5] |
| Appearance | White to light yellow solid | [1][][4] |
| Melting Point | 109-111 °C | [][4] |
| Boiling Point | 441.9 ± 35.0 °C (Predicted) | [1][4] |
| Solubility | Moderately soluble in DMSO, dichloromethane; Slightly soluble in methanol, ethanol. | [2][][4] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). Light sensitive. | [1][][6] |
Safety & Handling: this compound should be handled by qualified personnel trained in laboratory procedures.[7] It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Application Focus: Synthesis of a Novel High-Performance Polyimide
The rigid aromatic structure of this compound makes it an ideal candidate for incorporation into high-performance polymers like polyimides. Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[8][9] However, direct polymerization is not feasible. The formyl group must first be converted into a functionality suitable for polycondensation, such as an amine.
This section details a scientifically robust, two-stage protocol to first synthesize a novel diamine monomer from this compound and then use it to prepare a polyimide.
Rationale and Workflow
The core strategy involves a reductive amination pathway to transform the aldehyde functionalities of a dimerized precursor into primary amines, yielding a novel diamine monomer. This diamine can then undergo polycondensation with a commercial dianhydride.
Sources
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- 5. This compound | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 906673-54-9 [sigmaaldrich.com]
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- 8. Sci-Hub. Synthesis and Properties of Novel Polyimides Containing Fluorinated Alkoxy Side Groups / Macromolecular Chemistry and Physics, 2001 [sci-hub.sg]
- 9. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Welcome to the technical support guide for the synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile. This document is designed for researchers, scientists, and professionals in drug development who are working with this key chemical intermediate. This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably Crisaborole, a non-hormonal medication for atopic dermatitis[1][2]. Its versatile structure, featuring bromo, formyl, and nitrile functional groups, makes it a valuable component in organic synthesis[3][4].
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.
Overview of the Synthetic Pathway
The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 4-bromo-3-hydroxybenzaldehyde with an activated aryl halide, typically 4-fluorobenzonitrile, in the presence of a base.
General Reaction Scheme
The reaction proceeds by the deprotonation of the hydroxyl group on 4-bromo-3-hydroxybenzaldehyde by a base, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the fluorine on 4-fluorobenzonitrile. The presence of the electron-withdrawing nitrile group (-CN) para to the fluorine atom is crucial as it activates the ring towards nucleophilic attack[5].
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Issue: Low or No Product Yield
Q: My reaction has run for the recommended time, but TLC/HPLC analysis shows low conversion of starting materials. What are the most likely causes?
A: Low conversion is a frequent issue that can often be traced back to one of several key parameters. Let's break down the possibilities:
-
Inadequate Base: The base is critical for deprotonating the phenol.
-
Causality: Potassium carbonate (K₂CO₃) is commonly used and is effective[1]. However, its efficiency can be hampered if it is not anhydrous or if it is of low purity. The presence of water can hydrolyze the product or starting materials and reduce the efficacy of the base.
-
Solution: Ensure you are using anhydrous potassium carbonate. For stubborn reactions, consider a stronger base like cesium carbonate (Cs₂CO₃), which is known to improve yields in diaryl ether syntheses, although it is more expensive[6]. Always use a fresh bottle of base or dry it in an oven before use.
-
-
Reaction Temperature: This reaction requires thermal energy to overcome the activation barrier.
-
Causality: The literature suggests a temperature range of 60-70°C is effective[1]. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures (e.g., >120°C) can lead to decomposition and the formation of dark, tarry side products[7].
-
Solution: Carefully monitor the internal reaction temperature. Ensure the heating mantle or oil bath is calibrated and providing consistent heat.
-
-
Solvent Quality: The solvent plays a role in solubilizing reagents and mediating the reaction.
-
Causality: High-boiling polar aprotic solvents like dimethylacetamide (DMA) or dimethylformamide (DMF) are ideal because they dissolve the ionic intermediates[8]. The presence of water or other protic impurities in the solvent can quench the phenoxide intermediate, halting the reaction.
-
Solution: Use anhydrous, high-purity solvent. If you suspect your solvent has absorbed moisture, consider using a freshly opened bottle or drying it over molecular sieves prior to use.
-
-
Inert Atmosphere: Oxygen can interfere with the reaction.
-
Causality: While not a classic free-radical reaction, phenolic compounds can be susceptible to oxidation at elevated temperatures, leading to colored impurities and reduced yield.
-
Solution: The reaction should be conducted under an inert atmosphere. Purging the reaction vessel with nitrogen or argon before heating and maintaining a positive pressure throughout the reaction is a standard and effective practice[1].
-
| Parameter | Recommended Condition | Common Pitfall | Troubleshooting Action |
| Base | Anhydrous K₂CO₃ (≥1.5 equiv) | Hygroscopic base, insufficient amount | Use freshly dried base; consider Cs₂CO₃ |
| Temperature | 60–70°C[1] | Inconsistent or low heating | Calibrate heating source; monitor internal temp |
| Solvent | Anhydrous DMA or DMF | "Wet" or impure solvent | Use anhydrous grade solvent; dry if necessary |
| Atmosphere | Inert (Nitrogen or Argon) | Reaction run in open air | Purge vessel and maintain inert atmosphere |
Issue: Purification Challenges
Q: My crude product is a dark, oily substance that won't crystallize. How can I clean it up?
A: This is a common sign of impurity formation due to side reactions or decomposition. The goal is to remove the impurities that are inhibiting crystallization.
-
Initial Workup: The first step is a robust aqueous wash.
-
Causality: The crude reaction mixture contains the solvent (e.g., DMA), excess base, and salts. These must be removed.
-
Solution: After cooling, the reaction mixture should be poured into a large volume of water. The product, being organic, should precipitate out. Stirring this slurry for an extended period can help break up oily clumps. Filter the resulting solid and wash it thoroughly with water to remove residual salts and DMA[1].
-
-
Solvent Trituration: If the product remains oily after washing, trituration can be effective.
-
Causality: Oily impurities often have different solubility profiles than the desired crystalline product.
-
Solution: Suspend the crude material in a solvent in which the product is poorly soluble but the impurities are moderately soluble (e.g., cold isopropyl alcohol, diethyl ether, or a hexane/ethyl acetate mixture). Stir or sonicate the mixture. The desired product should solidify, while the impurities remain in the solvent. Filter and dry the solid.
-
-
Recrystallization Solvent System: Choosing the right solvent is key.
-
Causality: A good recrystallization solvent will dissolve the product when hot but not when cold.
-
Solution: Isopropyl alcohol is reported to be an effective solvent for recrystallization[1]. Another effective system is a mixture of ethyl acetate and toluene[9]. Start by dissolving the crude product in a minimum amount of the hot solvent. If the solution is highly colored, you can add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to form pure crystals.
-
Q: My product purity is stuck at 95-98% by HPLC after recrystallization. How do I get to >99%?
A: Achieving very high purity often requires a secondary purification method.
-
Repeat Recrystallization: A second recrystallization from a different solvent system can remove persistent impurities. If you used isopropyl alcohol the first time, try an ethyl acetate/hexane or toluene system for the second attempt.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is the most reliable method.
-
Causality: Chromatography separates compounds based on their polarity.
-
Protocol: Use a solvent system like ethyl acetate/hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The product should elute as a single, clean fraction. Combine the pure fractions and remove the solvent under reduced pressure to yield the high-purity product.
-
Frequently Asked Questions (FAQs)
Q: Can I use 4-chlorobenzonitrile or 4-bromobenzonitrile instead of 4-fluorobenzonitrile?
A: Yes, but the reaction rate will be significantly slower. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring[5]. Fluorine is a very electronegative atom, which strongly polarizes the C-F bond and makes the carbon atom highly electrophilic and susceptible to attack. The bond-breaking step occurs later and is not rate-limiting. Therefore, the reactivity order for the leaving group in SNAr is F > Cl > Br > I, which is the opposite of what is seen in SN1 and SN2 reactions. For practical laboratory timescales, 4-fluorobenzonitrile is the superior choice.
Q: What is the mechanism of this reaction?
A: This reaction follows the SNAr (Addition-Elimination) mechanism. It is a two-step process:
-
Addition: The nucleophile (phenoxide) attacks the carbon atom bearing the leaving group (fluorine), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the leaving group (fluoride ion).
Sources
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- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]
Technical Support Center: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Welcome to the technical support center for the synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges and side reactions encountered during its synthesis via the nucleophilic aromatic substitution (SNAr) pathway. Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, a class of reactions fundamental to the formation of diaryl ethers.[1][2] In this process, the phenoxide generated from 4-bromo-3-hydroxybenzaldehyde acts as a nucleophile, attacking the electron-deficient aromatic ring of 4-fluorobenzonitrile at the carbon atom bearing the fluorine leaving group. The presence of the electron-withdrawing nitrile group in the para position is crucial as it activates the aryl fluoride towards nucleophilic attack.[3][4]
Below is a troubleshooting guide in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction & Purity Issues
Question 1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion rate?
Answer:
Several factors can contribute to an incomplete reaction. Let's break down the most common culprits:
-
Insufficient Base: The reaction requires a base to deprotonate the hydroxyl group of 4-bromo-3-hydroxybenzaldehyde, forming the essential phenoxide nucleophile. Potassium carbonate (K2CO3) is a common choice.[5] Ensure you are using a sufficient molar excess of a strong enough base to drive the equilibrium towards the phenoxide. For less reactive phenols, a stronger base like cesium carbonate (Cs2CO3) might be beneficial.[6]
-
Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, they can also promote side reactions. The optimal temperature often lies in a range of 60-120°C.[5][7] If your reaction is slow, a modest increase in temperature may be warranted. However, monitor the reaction closely for the appearance of byproducts.
-
Solvent Choice and Purity: Aprotic polar solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions as they effectively solvate the cation of the phenoxide salt, leaving the anionic nucleophile more reactive. Ensure your solvent is anhydrous, as water can hydrolyze the nitrile group and deactivate the phenoxide.
-
Purity of Starting Materials: Impurities in either 4-bromo-3-hydroxybenzaldehyde or 4-fluorobenzonitrile can inhibit the reaction. It is advisable to use starting materials of high purity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: I'm observing a significant amount of a byproduct with a carboxylic acid group in my final product. What is this impurity and how can I prevent its formation?
Answer:
This impurity is likely 4-(4-bromo-3-formylphenoxy)benzoic acid, which arises from the hydrolysis of the nitrile group in your desired product. Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions, particularly at elevated temperatures.[8][9][10]
Mechanism of Nitrile Hydrolysis (Base-Catalyzed):
-
Hydroxide ions (present from residual water in the reaction mixture or introduced during workup) attack the electrophilic carbon of the nitrile.
-
This forms a hydroxy imine intermediate, which tautomerizes to an amide.
-
Under prolonged heating in the presence of a base, the amide is further hydrolyzed to a carboxylate salt.
-
Acidification during workup then protonates the carboxylate to yield the carboxylic acid byproduct.
Preventative Measures:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried to minimize the presence of water.
-
Controlled Workup: During the aqueous workup, avoid prolonged exposure to strongly basic or acidic conditions. Neutralize the reaction mixture carefully.
-
Moderate Reaction Temperature and Time: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or HPLC to determine the point of completion.
Sources
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- 2. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Welcome to the technical support guide for 4-(4-Bromo-3-formylphenoxy)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate. As a key building block in the synthesis of compounds such as Crisaborole, achieving high purity is paramount for successful downstream applications[1]. This guide provides in-depth, experience-based answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Section 1: Foundational Knowledge - The Compound and Its Impurities
Before troubleshooting purification, a firm understanding of the molecule's properties and the likely contaminants from its synthesis is essential. The typical synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, specifically an etherification between a brominated hydroxybenzaldehyde and an activated benzonitrile[1][2].
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the physical properties is the first step in designing a robust purification strategy. The molecule's aromatic nature, functional groups (aldehyde, nitrile, ether, aryl bromide), and resulting polarity dictate its solubility and chromatographic behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₄H₈BrNO₂ | Provides the elemental composition[3][4]. |
| Molecular Weight | 302.12 g/mol | Used for all stoichiometric calculations[3][4]. |
| Appearance | White to Light Yellow/Off-White Solid | A significant deviation (e.g., dark brown, oily) indicates substantial impurities[3][5]. |
| Melting Point | 109-111°C | A sharp melting point in this range is a good indicator of high purity. A broad or depressed range suggests impurities[3]. |
| Solubility | Slightly soluble in DMSO, Methanol; Moderately soluble in Ethanol, Dichloromethane[3][6]. | Crucial for selecting appropriate recrystallization and chromatography solvents. Poor solubility in non-polar solvents like hexanes is expected. |
| Storage | 2-8°C, under inert gas | Indicates potential sensitivity to air or moisture over time, although generally stable[3][5]. |
Q2: I've just completed the synthesis. What are the most probable impurities in my crude product?
The impurities in your crude material are almost always remnants of the reaction itself. Knowing what to look for is half the battle. The most common synthetic route involves the reaction of 4-bromo-3-hydroxybenzaldehyde with 4-fluorobenzonitrile using a base like potassium carbonate in a polar aprotic solvent (e.g., DMAc)[1].
Common Impurity Classes:
-
Unreacted Starting Materials:
-
4-bromo-3-hydroxybenzaldehyde
-
4-fluorobenzonitrile (if used in excess)
-
-
Side-Reaction Products:
-
Hydrolysis Products: The nitrile group (-CN) can be sensitive to harsh basic or acidic conditions during workup, potentially hydrolyzing to an amide or carboxylic acid, though this is less common under standard workup conditions[7]. The formyl group (-CHO) is generally stable but can be oxidized.
-
Over-arylation Products: In some cases, a second etherification can occur, leading to impurities like 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile[8].
-
Reduced Impurities: The aldehyde can be reduced to a hydroxymethyl group, forming 2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile, especially if reductive agents are present[9].
-
-
Process-Related Impurities:
-
Residual Solvent: High-boiling point solvents like Dimethylacetamide (DMAc) can be difficult to remove.
-
Inorganic Salts: The base (e.g., K₂CO₃) and any resulting fluoride salts must be thoroughly removed during aqueous workup.
-
Sources
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- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]
- 4. This compound | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. indiamart.com [indiamart.com]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
Technical Support Center: Optimization of Reaction Conditions for 4-(4-Bromo-3-formylphenoxy)benzonitrile Synthesis
Welcome to the technical support guide for the synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows.[1][2] As a key building block, its efficient and high-purity synthesis is critical. This guide provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis, providing a foundational understanding before proceeding to experimental troubleshooting.
Q1: What is the primary and most reliable method for synthesizing this compound?
The most prevalent and scalable method is a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of a substituted phenol, typically 2-bromo-5-hydroxybenzaldehyde, with an activated aryl halide, 4-fluorobenzonitrile, in the presence of a base.[3][4] This approach is often preferred over classical Ullmann condensations for this specific transformation because it can proceed without a copper catalyst, simplifying the reaction setup and purification.[5]
Q2: Why is 4-fluorobenzonitrile the preferred aryl halide over 4-chlorobenzonitrile or 4-bromobenzonitrile?
The choice of 4-fluorobenzonitrile is critical for the efficiency of the SNAr mechanism. The reaction proceeds via a Meisenheimer intermediate, and the rate-determining step is typically the nucleophilic attack. The high electronegativity of the fluorine atom strongly activates the aromatic ring towards this attack. Furthermore, fluoride is an excellent leaving group in the second, fast step of an SNAr reaction, making the overall process more efficient compared to its chloro- or bromo- counterparts.
Q3: What is the function of the base, and how do I choose the right one?
The base, typically an alkali metal carbonate like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), serves a crucial role in deprotonating the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde.[3][4] This generates the more nucleophilic phenoxide anion required to attack the electron-deficient ring of 4-fluorobenzonitrile.
-
Potassium Carbonate (K₂CO₃): A cost-effective and commonly used base that provides good yields.[3][4] Its solubility can be a limiting factor, requiring vigorous stirring and sufficiently high temperatures.
-
Cesium Carbonate (Cs₂CO₃): Often provides higher reactivity and allows for milder reaction conditions due to its greater solubility in polar aprotic solvents and the "cesium effect," which results in a more 'naked' and reactive phenoxide anion.[6] It is, however, more expensive.
Q4: Which solvents are optimal for this reaction?
High-boiling, polar aprotic solvents are essential. They must effectively solvate the potassium or cesium phenoxide intermediate without participating in the reaction (i.e., they lack acidic protons).
-
N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAC), and N-Methyl-2-pyrrolidone (NMP): These are the most effective solvents, promoting high reaction rates.[3][4][7] Their high boiling points allow for the necessary thermal energy to overcome the reaction's activation barrier.
-
Toluene: Sometimes used as a co-solvent, particularly to aid in the azeotropic removal of water before the reaction commences, ensuring anhydrous conditions.[3]
Q5: What are the key safety considerations for this synthesis?
Standard laboratory safety protocols should be strictly followed. Additionally:
-
Reagents: High-boiling polar aprotic solvents like DMF and DMAC have known reproductive toxicity and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Product: The target compound, this compound, may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Always handle with gloves and eye protection.
-
Reaction Conditions: The reaction is typically run at high temperatures (up to 115 °C or higher).[3] Ensure proper temperature control to prevent runaway reactions and solvent boiling over.
Troubleshooting Guide
This section is structured to provide direct solutions to specific problems you may encounter during the experiment.
Q: My reaction yield is significantly lower than expected. What are the most probable causes?
A: Low yield is a common issue that can almost always be traced back to a few key parameters. Let's break down the likely culprits:
-
Presence of Water: The reaction is highly sensitive to moisture. Water will protonate the phenoxide anion, quenching its nucleophilicity.
-
Validation & Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents and freshly dried, powdered potassium carbonate. Consider using a Dean-Stark apparatus with a toluene co-solvent to azeotropically remove any residual water from the reaction mixture before reaching the target temperature.
-
-
Ineffective Base Activity: The deprotonation of the phenol might be incomplete.
-
Validation & Solution: Ensure your base (K₂CO₃) is finely powdered to maximize surface area. Use a sufficient excess (typically 2-3 equivalents). If yields remain low, consider switching to the more reactive Cesium Carbonate (Cs₂CO₃).[6]
-
-
Sub-Optimal Temperature or Time: The reaction may not have reached completion.
-
Validation & Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If starting materials persist, consider incrementally increasing the temperature (e.g., from 100 °C to 115 °C) or extending the reaction time.[3]
-
-
Impure Starting Materials: The purity of 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile is paramount.
-
Validation & Solution: Verify the purity of your starting materials by NMR or melting point analysis. Impurities can inhibit the reaction or introduce competing side reactions.
-
Q: My final product is a dark, oily residue instead of the expected off-white solid. How can I improve its purity?
A: This is a classic sign of residual high-boiling solvent (DMF/DMAC) and other impurities. A rigorous workup and purification protocol is essential.
-
Thorough Solvent Removal: The initial workup is critical for removing the bulk of the DMF or DMAC.
-
Protocol: After filtering the inorganic salts, the reaction mixture should be diluted with a suitable organic solvent like ethyl acetate and washed multiple times with water and then brine.[3] This partitioning process is crucial for extracting the polar solvent from the organic layer.
-
-
Recrystallization: This is the most effective method for obtaining a high-purity, crystalline product.
-
Protocol: A mixed-solvent recrystallization is highly effective. Dissolve the crude brown solid in a minimum amount of hot ethyl acetate. If it oils out or does not fully dissolve, add hot toluene until a clear solution is achieved. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified solid by filtration. A second recrystallization may be necessary to achieve >99% purity.[3]
-
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. Use a solvent system like a hexane/ethyl acetate gradient to separate the product from more polar and non-polar impurities.
Q: I'm observing an unexpected spot on my TLC plate. What potential side reactions should I be aware of?
A: While the reaction is generally clean, side reactions can occur under non-optimized conditions.
-
Hydrolysis of Nitrile: Although it typically requires strong acid or base, prolonged heating in the presence of trace water and base could lead to partial hydrolysis of the nitrile group to an amide or carboxylic acid.
-
Prevention: Maintain strictly anhydrous conditions.
-
-
Aldehyde Reactions: The formyl group is generally stable under these conditions, but at very high temperatures or with extremely strong bases, side reactions like Cannizzaro-type disproportionation could occur, though this is unlikely.
-
Prevention: Avoid excessive temperatures and overly harsh bases. If the aldehyde proves problematic, it can be protected as an acetal prior to the coupling reaction and deprotected afterward.[9]
-
Data Presentation & Protocols
Table 1: Comparison of Reaction Conditions for Synthesis
| Parameter | Recommended Protocol[3] | Alternative Condition[4] | Key Insight |
| Phenol Reactant | 2-bromo-5-hydroxybenzaldehyde | 4-bromo-3-hydroxy-benzaldehyde* | Reactant naming varies, structure is key. |
| Aryl Halide | 4-fluorobenzonitrile (5 equiv.) | 4-fluorobenzonitrile (1 equiv.) | Using excess 4-fluorobenzonitrile can drive the reaction to completion but requires removal post-reaction.[3] |
| Base | K₂CO₃ (3 equiv.) | K₂CO₃ (1 equiv.) | A larger excess of base ensures complete deprotonation and neutralizes any acidic byproducts. |
| Solvent | DMF / Toluene | Dimethylacetamide (DMAC) | All are suitable polar aprotic solvents. Toluene aids in water removal.[3] |
| Temperature | 115 °C | 60–70 °C | Higher temperatures lead to faster reaction rates but require careful monitoring.[3] The lower temperature may require longer reaction times.[4] |
| Time | 8 hours | >2 hours | Reaction completion should always be confirmed by TLC analysis. |
| Reported Yield | 71% (after recrystallization) | Not specified | High yields are achievable with proper optimization and purification.[3] |
Note: 2-bromo-5-hydroxybenzaldehyde and 4-bromo-3-hydroxy-benzaldehyde refer to the same chemical structure.
Diagram 1: SNAr Reaction Mechanism
Caption: The SNAr mechanism for diaryl ether synthesis.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis and represents a robust starting point for optimization.[3]
1. Reagent Setup:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-bromo-5-hydroxybenzaldehyde (100 g, 497 mmol, 1.0 equiv.) and potassium carbonate (206.2 g, 1492 mmol, 3.0 equiv.).
-
Add N,N-dimethylformamide (DMF, 250 mL) and toluene (500 mL).
2. Reaction Execution:
-
Begin vigorous stirring and flush the system with nitrogen.
-
Heat the mixture to 115 °C. The toluene will reflux, and any residual water can be monitored if a Dean-Stark trap is used.
-
Once at temperature, add 4-fluorobenzonitrile (301.2 g, 2487 mmol, 5.0 equiv.). Note: This is a large excess; it can be reduced but may require longer reaction times.
-
Maintain the reaction at 115 °C for 8 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the 2-bromo-5-hydroxybenzaldehyde spot is no longer visible.
3. Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture to remove the insoluble potassium salts. Wash the filter cake with a small amount of ethyl acetate.
-
Transfer the filtrate to a distillation apparatus and remove the toluene and excess 4-fluorobenzonitrile under reduced pressure.
-
To the remaining residue (containing DMF), add ethyl acetate (800 mL) and water (500 mL). Heat to 65-70 °C to prevent product precipitation and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer again with hot ethyl acetate (150 mL).
-
Combine the organic layers and wash sequentially with warm water (225 mL) and then warm brine (180 mL) to thoroughly remove residual DMF.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude brown solid product.
4. Purification:
-
Transfer the crude solid to a large flask. Add a minimal amount of hot ethyl acetate to dissolve the solid, followed by hot toluene until the solution is clear.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour.
-
Collect the resulting off-white to pale yellow crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.
-
A yield of approximately 71% with >99% purity (by HPLC) can be expected.[3]
References
-
Ullmann Reaction - Organic Chemistry Portal. [Link]
-
This compound - MySkinRecipes. [Link]
-
Williamson Ether Synthesis - Utah Tech University. [Link]
-
The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes - University of Iowa. [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]
-
4 4 Bromo 3 Formylphenoxy Benzonitrile - IndiaMART. [Link]
-
p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure. [Link]
-
n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]
- Preparation of benzonitriles - Google P
-
This compound | C14H8BrNO2 - PubChem. [Link]
-
Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. [Link]
-
Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. [Link]
-
Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids - Organic Chemistry Portal. [Link]
-
Ullmann condensation - Wikipedia. [Link]
-
The Williamson Ether Synthesis - University of Missouri–St. Louis. [Link]
-
Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings - ACS Publications. [Link]
-
Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst - University of Massachusetts Amherst. [Link]
-
The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. This compound | C14H8BrNO2 | CID 118988938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-(4-BroMo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in the boronylation of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Miyaura borylation of 4-(4-Bromo-3-formylphenoxy)benzonitrile. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to help you troubleshoot low yields and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Is the Miyaura borylation reaction compatible with the aldehyde and nitrile functional groups in my substrate?
A1: Generally, the Miyaura borylation is known for its good functional group tolerance, including esters, nitriles, nitro groups, and carbonyls.[1] However, the presence of an aldehyde, particularly on an electron-deficient ring, can sometimes lead to side reactions, such as reduction to an alcohol, depending on the specific reaction conditions and reagents used.[2] The nitrile group is generally stable, but it can potentially act as a coordinating ligand to the palladium catalyst, which might influence the reaction rate.[3]
Q2: What is the most common cause of low yield in Miyaura borylation reactions?
A2: Low yields in Miyaura borylation can stem from several factors. One of the most critical is the choice of base. Using a base that is too strong can promote a competitive Suzuki-Miyaura cross-coupling reaction between the newly formed boronic ester and the starting aryl halide, leading to undesired homocoupling byproducts and reduced yield of the desired product.[1][4] Other common issues include catalyst deactivation, poor quality of reagents (especially the diboron reagent and solvent), and suboptimal reaction temperature.
Q3: Can the ortho-formyl group on my substrate sterically hinder the borylation reaction?
A3: Yes, ortho-substituents can sterically hinder the oxidative addition of the palladium catalyst to the aryl bromide, which is a key step in the catalytic cycle. This can lead to slower reaction rates and lower yields.[5] In some cases, the ortho-formyl group's oxygen atom could potentially coordinate with the palladium center, which might either facilitate or inhibit the reaction depending on the transition state geometry.[6]
Q4: Should I be concerned about the purity of my starting material, this compound?
A4: Absolutely. The purity of the starting aryl halide is crucial for the success of any cross-coupling reaction. Impurities can interfere with the catalyst or participate in side reactions. It is highly recommended to purify the starting material if its purity is questionable.
Q5: Are there alternative borylation reagents I can use instead of bis(pinacolato)diboron (B₂pin₂)?
A5: Yes, while B₂pin₂ is the most common reagent, other options are available.[1] For instance, tetrahydroxydiboron (B₂(OH)₄) is a more atom-economical alternative.[2] However, it's important to note that different boron reagents may require different reaction conditions and can have varying reactivity and stability.
In-Depth Troubleshooting Guide
Low yield in the borylation of this compound is a common challenge due to the electron-deficient nature of the aromatic ring and the presence of two potentially reactive functional groups. This guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.
Problem Area 1: Reaction Conditions & Reagents
The foundation of a successful reaction lies in the quality and precise combination of your reagents and conditions.
Troubleshooting Table 1: Reagent and Condition Optimization
| Potential Issue | Recommended Action & Rationale |
| Incorrect Base Selection | Switch to a weak, non-nucleophilic base like potassium acetate (KOAc) or potassium phenoxide (KOPh).[1][4] Stronger bases can lead to the undesired Suzuki-Miyaura homocoupling of the product with the starting material. |
| Poor Solvent Quality | Use anhydrous, degassed solvents. Polar aprotic solvents like dioxane, THF, or DMSO are generally effective.[1] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. |
| Suboptimal Temperature | Screen a range of temperatures, typically between 80-110 °C. While higher temperatures can increase the reaction rate, they may also promote decomposition of the catalyst or starting materials. |
| Impure Bis(pinacolato)diboron (B₂pin₂) | Use freshly opened or purified B₂pin₂. This reagent can degrade over time, especially when exposed to moisture. |
| Catalyst Loading Too Low | While aiming for low catalyst loading is good practice, challenging substrates may require a higher loading (e.g., 1-5 mol%). |
Experimental Protocol: Standard Miyaura Borylation
A typical starting point for the borylation of an aryl bromide is as follows:
-
To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), potassium acetate (2.0-3.0 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 2-3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem Area 2: Catalyst and Ligand Selection
The choice of the palladium catalyst and its associated ligand is critical, especially for a sterically hindered and electronically deactivated substrate.
Troubleshooting Table 2: Catalyst and Ligand Optimization
| Potential Issue | Recommended Action & Rationale |
| Inefficient Catalyst | If using a standard catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) yields poor results, consider more electron-rich and bulky phosphine ligands such as XPhos or SPhos.[7] These ligands can promote the oxidative addition step, which is often rate-limiting for electron-deficient aryl halides. |
| Catalyst Deactivation | The nitrile or aldehyde group could potentially poison the palladium catalyst.[3] Using a pre-catalyst or ensuring the complete reduction of the Pd(II) precursor to the active Pd(0) species can be beneficial. |
| Steric Hindrance | For ortho-substituted substrates, ligands with a larger bite angle might be advantageous in facilitating the approach of the catalyst to the C-Br bond. |
Workflow for Ligand Screening
Caption: A logical workflow for selecting a more effective ligand when standard conditions fail.
Problem Area 3: Substrate-Specific Side Reactions
The unique combination of functional groups in this compound can lead to specific side reactions.
Troubleshooting Table 3: Addressing Side Reactions
| Potential Issue | Recommended Action & Rationale |
| Reduction of Aldehyde | If you observe the formation of the corresponding alcohol, consider using a milder reducing agent in your workup or a different borylation protocol that is less prone to this side reaction.[2] Using tetrahydroxydiboron (B₂(OH)₄) has been reported to sometimes cause reduction of aldehydes. |
| Hydrolysis of Nitrile | The basic conditions of the Miyaura borylation could potentially lead to the hydrolysis of the nitrile group to a primary amide or a carboxylic acid, although this is less common under the typical anhydrous conditions.[8][9][10][11] If this is observed, ensure strictly anhydrous conditions and consider using a non-aqueous workup. |
| Dehalogenation | Protodeborylation of the product or dehalogenation of the starting material can be a significant side reaction, leading to the formation of the debrominated starting material. This is often promoted by moisture or certain catalysts.[12] Ensuring anhydrous conditions and screening different palladium sources can help mitigate this. |
| Homocoupling | As mentioned, this is often due to an overly strong base. Stick to KOAc or other weak bases. |
Proposed Catalytic Cycle and Potential Pitfalls
Caption: The catalytic cycle of the Miyaura borylation and potential side reactions that can lead to low yield.
References
-
Efficient Metal-Free Photochemical Borylation of Aryl Halides under Batch and Continuous-Flow Conditions. ResearchGate. (URL: [Link])
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Boryl substitution of functionalized aryl-, heteroaryl- and alkenyl halides with silylborane and an alkoxy base: expanded scope and mechanistic studies. National Center for Biotechnology Information. (URL: [Link])
-
Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. (URL: [Link])
-
Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. National Center for Biotechnology Information. (URL: [Link])
-
Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. National Center for Biotechnology Information. (URL: [Link])
-
Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals. (URL: [Link])
-
Dialkylbiaryl phosphine ligands. Wikipedia. (URL: [Link])
-
A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. (URL: [Link])
-
Miyaura Borylation Reaction. Organic Chemistry Portal. (URL: [Link])
-
Hydrolysing nitriles. Chemguide. (URL: [Link])
-
Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. ResearchGate. (URL: [Link])
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. (URL: [Link])
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. (URL: [Link])
-
One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. (URL: [Link])
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. (URL: [Link])
-
Poisoning and deactivation of palladium catalysts. SciSpace. (URL: [Link])
-
Main Group Catalyzed Arene Borylation: Challenges and Opportunities. ACS Publications. (URL: [Link])
-
Miyaura Borylations of Aryl Bromides in Water at Room Temperature. National Center for Biotechnology Information. (URL: [Link])
-
Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Macmillan Group - Princeton University. (URL: [Link])
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. (URL: [Link])
-
Radical-Based Palladium-Catalyzed Bond Constructions. Basicmedical Key. (URL: [Link])
-
Catalyst poisoning. Wikipedia. (URL: [Link])
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. (URL: [Link])
-
Decarboxylative borylation. National Center for Biotechnology Information. (URL: [Link])
-
Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Wordpress. (URL: [Link])
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. (URL: [Link])
-
Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. National Center for Biotechnology Information. (URL: [Link])
-
Hydrolysis of Nitriles. Organic Chemistry Tutor. (URL: [Link])
-
Masuda Borylation–Suzuki Coupling (MBSC) Sequence: A One-Pot Process to Access Complex (hetero)Biaryls. MDPI. (URL: [Link])
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate. (URL: [Link])
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. (URL: [Link])
-
Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. Organic Letters. (URL: [Link])
-
One‐pot sequential borylation/Suzuki coupling reaction and related... ResearchGate. (URL: [Link])
-
21.5: Hydrolysis of nitriles. Chemistry LibreTexts. (URL: [Link])
-
BORYLATIONS FROM CARBOXYLIC ACIDS. University of Illinois. (URL: [Link])
-
Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace. (URL: [Link])
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]
Managing pyrophoric reagents like n-butyl lithium in synthesis
Topic: Safe Handling and Synthesis with n-Butyl Lithium (
Welcome to the High-Reactivity Support Hub
You have reached the Tier-3 support desk. We specialize in reagents that don't just fail—they fight back. If you are working with
Below you will find our Field-Proven Troubleshooting Guide , structured as resolved "Support Tickets" addressing the most common failure points in pyrophoric synthesis: Titration , Transfer , Quenching , and Disposal .
Ticket #001: "My stoichiometry is off. How do I trust the concentration?"
Issue: Commercial
The Protocol: Diphenylacetic Acid (DPAA) Titration
This method is superior to simple acid-base titration because it confirms the presence of active organolithium, not just total base (which includes lithium hydroxide/alkoxide impurities).
Reagents:
-
Diphenylacetic acid (DPAA) - Recrystallized and dried.[1]
-
Anhydrous THF (inhibitor-free).
- -BuLi sample.
Workflow:
-
Flame-dry a 10 mL flask with a stir bar; cool under Argon.
-
Add 1.00 mmol (212 mg) of DPAA.
-
Add 10 mL of anhydrous THF. The solution is colorless.[2]
-
Add
-BuLi dropwise via a 1.0 mL gas-tight syringe. -
Endpoint: The solution turns from colorless to a persistent yellow .
Calculation:
Ticket #002: "Syringe or Cannula? I need to transfer 50 mL."
Issue: User is unsure when to switch transfer methods, risking plunger fatigue or spill. Resolution: Follow the Volume-Risk Threshold .
| Volume | Recommended Method | Risk Factor |
| < 10 mL | Gas-Tight Syringe | Low. Plunger is easily controlled. |
| 10–20 mL | Syringe (Caution) | Medium. Hand fatigue may cause slip; plunger may pop out if positive pressure is too high. |
| > 20 mL | Cannula (Double-Tipped) | High (if syringed). Use positive pressure transfer only. |
The Cannula Transfer Logic
For volumes >20 mL, you must use a double-tipped needle (cannula). This relies on a pressure differential, not mechanical suction.
Critical Check: Ensure the receiving flask is vented through a bubbler. If it is sealed, pressure will equalize, and flow will stop (or worse, reverse).
Ticket #003: "The needle is clogged/frozen."
Issue: During transfer, the needle tip blocks up, or the syringe plunger freezes. Root Cause:
-
Clog: The needle tip touched air or moisture, forming Lithium Hydroxide/Oxide salts instantly.
-
Freeze: Reagent seeped between the barrel and plunger, then hydrolyzed, "cementing" the plunger.
Troubleshooting Steps:
-
Do NOT force it. Forcing a frozen plunger breaks the glass barrel -> Fire hazard.
-
The Nitrogen Buffer: Before drawing liquid, draw a small "cushion" of inert gas into the syringe. This keeps the liquid away from the plunger tip.
-
The Clog Fix: If a cannula clogs, withdraw it immediately. Replace the needle. Do not try to clear it with wire while it contains pyrophorics.
Ticket #004: "How do I kill it? (Quenching & Disposal)"
Issue: Safe termination of the reaction or disposal of the "empty" bottle. Warning: The "Empty" bottle is the most dangerous item in the lab. It contains residual pyrophoric vapor and liquid films.
The Gradient Quench Protocol
Never add water directly to
| Step | Reagent | Purpose | Thermal Profile |
| 1 | Toluene/Hexanes | Dilution | Neutral. Acts as a heat sink. |
| 2 | Cooling | Thermal Control | Cool flask to -78°C or 0°C. |
| 3 | Isopropanol (IPA) | Primary Quench | Moderate. Reacts slowly to form Li-isopropoxide. |
| 4 | Methanol | Secondary Quench | Fast. Ensures all organolithium is consumed. |
| 5 | Water | Final Wash | Safe only after Step 4 is complete. |
Disposal of the "Empty" Bottle
-
Keep the bottle clamped in the hood.
-
Insert a needle connected to an inert gas line (low flow).
-
Cannula Transfer anhydrous heptane/toluene into the bottle (rinse the walls).
-
Cannula the rinse out to a quenching flask.
-
Repeat 3 times.
-
Only after triple rinsing, carefully add IPA to the bottle.
-
Leave the bottle open in the back of the hood for 24-48 hours before standard glass disposal.
References & Validated Sources
-
Sigma-Aldrich Technical Bulletin AL-134 : Handling Air-Sensitive Reagents. Definitive guide on syringe and cannula techniques.
-
Sigma-Aldrich Technical Bulletin AL-164 : Handling Pyrophoric Reagents. Specific safety data for organolithiums and aluminums.
-
UCLA Chemistry & Biochemistry Safety : Procedures for Safe Use of Pyrophoric Liquid Reagents. The "Gold Standard" SOP developed following the Sangji incident.
-
Kofron, W. G.; Baclawski, L. M. J. Org. Chem.1976 , 41, 1879. (The Diphenylacetic Acid Titration Method).[1][2][9][10]
-
Not Voodoo (University of Rochester) : Titration of Alkyllithiums. Practical, student-friendly guide to the DPAA method.
Sources
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Preventing degradation of 4-(4-Bromo-3-formylphenoxy)benzonitrile during reaction
Welcome to the technical support center for 4-(4-Bromo-3-formylphenoxy)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you anticipate and prevent degradation, ensuring the integrity of your reactions and the purity of your products.
Introduction to the Molecule's Reactivity
This compound is a polyfunctional aromatic compound, offering multiple reaction sites: an aldehyde (formyl group), a nitrile, an aryl bromide, and a diaryl ether linkage.[1][2] This complexity, while synthetically useful, also presents challenges in controlling chemoselectivity and preventing unwanted side reactions. Understanding the reactivity of each functional group is paramount to successful experimentation.
Core Degradation Pathways
The primary modes of degradation for this compound involve reactions at its three main functional groups and the ether bond. The following diagram illustrates the key potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Aldehyde Group Instability
Q1: My reaction is producing a carboxylic acid byproduct. What is causing the oxidation of the aldehyde?
A1: The formyl group is susceptible to oxidation, especially in the presence of common oxidizing agents like potassium permanganate or chromic acid.[3][4] Even mild oxidizing conditions or exposure to air over prolonged periods can lead to the formation of the corresponding carboxylic acid.
-
Troubleshooting:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Reagent Purity: Ensure your solvents and reagents are free from peroxides and other oxidizing impurities.
-
Chemoselective Reagents: If an oxidation step is intended elsewhere in the molecule, choose a reagent that is selective for the target functional group and mild towards aldehydes.
-
Q2: I'm observing the formation of an alcohol at the formyl position. How can I prevent this reduction?
A2: The aldehyde can be readily reduced to a primary alcohol by hydride-donating reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[5][6]
-
Troubleshooting:
-
Reagent Selection: If a reduction is required for another functional group, consider a more chemoselective reducing agent. For instance, if you need to reduce a nitro group without affecting the aldehyde, catalytic hydrogenation with a specialized catalyst might be an option.
-
Protecting Group: The most robust solution is to protect the aldehyde as an acetal (e.g., a cyclic acetal using ethylene glycol). Acetals are stable to nucleophilic and basic conditions, including hydride reagents.[7][8][9][10]
-
Q3: After treatment with a strong base, I'm seeing a mixture of an alcohol and a carboxylic acid. What is this side reaction?
A3: You are likely observing the Cannizzaro reaction. Aromatic aldehydes that lack α-hydrogens, like this one, can undergo disproportionation in the presence of a strong base (e.g., NaOH, KOH) to yield a mixture of the corresponding primary alcohol and carboxylic acid.
-
Troubleshooting:
Nitrile Group Reactivity
Q4: My product's mass spectrum and NMR suggest the nitrile group has been converted to a carboxylic acid or an amide. How can I avoid this?
A4: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically requiring heat.[11][12] The hydrolysis proceeds first to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.
-
Troubleshooting:
-
Control pH and Temperature: Avoid strongly acidic or basic conditions, especially at elevated temperatures, if the nitrile group needs to remain intact.
-
Reaction Time: Minimize reaction times at high temperatures to reduce the extent of hydrolysis.
-
Work-up Conditions: Perform aqueous work-ups under neutral or near-neutral pH conditions and at room temperature.
-
Aryl Bromide Stability
Q5: I am losing the bromine from my molecule. What conditions cause this dehalogenation?
A5: Reductive dehalogenation of the aryl bromide can occur under certain reductive conditions, such as catalytic hydrogenation (e.g., with Pd/C and H₂).
-
Troubleshooting:
-
Selective Reduction: If a reduction is necessary, choose reagents that are less reactive towards aryl halides. For example, sodium borohydride will typically reduce an aldehyde without affecting an aryl bromide.[5]
-
Avoid Harsh Reductive Conditions: Be mindful of reaction conditions that can generate radical species or involve potent reducing agents in the presence of a catalyst.
-
Diaryl Ether Linkage Stability
Q6: Is the diaryl ether bond susceptible to cleavage?
A6: Diaryl ethers are generally very stable and resistant to cleavage by strong acids.[13][14] Cleavage of ethers typically requires harsh conditions, and in the case of diaryl ethers, this is particularly difficult due to the strength of the sp² C-O bond.[15][16] While some specialized methods exist for diaryl ether cleavage, it is unlikely to be a significant degradation pathway under most standard synthetic conditions.[17]
Protecting Group Strategy: The Acetal
Given the high reactivity of the aldehyde, its protection is often a crucial step for achieving chemoselectivity in subsequent reactions. The formation of a cyclic acetal is a common and effective strategy.
Caption: Workflow for acetal protection and deprotection of the aldehyde.
Experimental Protocol: Acetal Protection
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound.
-
Reagents: Add toluene as the solvent, followed by a slight excess (1.1-1.5 equivalents) of ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water and brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected compound.
This protocol is based on general procedures for acetal formation.[18]
Summary of Reaction Conditions and Potential Degradation
| Functional Group | Degradation Pathway | Causal Conditions | Prevention Strategy |
| Aldehyde | Oxidation | Oxidizing agents (e.g., KMnO₄), air | Inert atmosphere, pure reagents |
| Reduction | Hydride reagents (e.g., NaBH₄, LiAlH₄) | Acetal protection | |
| Cannizzaro Reaction | Strong base (e.g., KOH, NaOH) | Use weak base, acetal protection | |
| Nitrile | Hydrolysis | Strong acid or base with heat | Control pH and temperature, neutral work-up |
| Aryl Bromide | Reductive Dehalogenation | Catalytic hydrogenation (e.g., Pd/C, H₂) | Use chemoselective reducing agents (e.g., NaBH₄ for aldehyde) |
| Diaryl Ether | Cleavage | Very strong acids (generally stable) | Avoid harsh acidic conditions |
Concluding Remarks
The successful use of this compound in complex syntheses hinges on a thorough understanding of its potential degradation pathways. By carefully selecting reagents, controlling reaction conditions (pH, temperature, atmosphere), and employing appropriate protecting group strategies, researchers can effectively mitigate side reactions and achieve high yields of their desired products. This guide serves as a foundational resource for troubleshooting and optimizing your experimental design.
References
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Chemistry LibreTexts. (2023, July 21). 3.4: Reactions of Ethers- Acidic Cleavage. [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
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Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature. In PubMed Central. [Link]
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Wikipedia. (n.d.). Ether cleavage. [Link]
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National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]
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PubChem. (n.d.). This compound. [Link]
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Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
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Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. [Link]
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Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
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Ashenhurst, J. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
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Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
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MySkinRecipes. (n.d.). This compound. [Link]
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American Chemical Society. (2017, December 10). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. [Link]
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Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. [Link]
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CP Lab Safety. (n.d.). Acetal (Polyoxymethylene) Chemical Compatibility Chart. [Link]
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Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Azmon, B. D. (2016, April 7). Base Hydrolysis of Benzonitrile [Video]. YouTube. [Link]
-
Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube. [Link]
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. [Link]
-
ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?[Link]
-
National Center for Biotechnology Information. (n.d.). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. In PubMed Central. [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4: Reduction of Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
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Chemistry LibreTexts. (2019, June 5). 21.15 Acetals as Protecting Groups. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Clark, J. (n.d.). Oxidation of Aldehydes and Ketones. Chemguide. [Link]
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Evans, D. A. (n.d.). Protecting Groups. Harvard University. [Link]
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Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
Iraqi National Journal of Chemistry. (n.d.). Kinetics and Mechanism of Hydrolysis of Some Benzylidene Benzoylhydrazone Derivatives. [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, January 8). Acetals and Ketals as Protecting Groups [Video]. YouTube. [Link]
-
IndiaMART. (n.d.). 4 4 Bromo 3 Formylphenoxy Benzonitrile. [Link]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Systems for 4-(4-Bromo-3-formylphenoxy)benzonitrile Reactions
Welcome to the technical support center for optimizing reactions involving 4-(4-Bromo-3-formylphenoxy)benzonitrile. This versatile intermediate, featuring bromo, formyl, and nitrile functionalities, is a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1][2][3] The success of its subsequent transformations—most notably palladium-catalyzed cross-coupling reactions—is critically dependent on the judicious selection of the solvent system.
This guide provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you navigate experimental challenges and enhance reaction outcomes. The principles discussed are grounded in established mechanistic understanding of common synthetic transformations.[4][5]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions with this compound, with a focus on palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) as a primary application.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield (<50%). How can I troubleshoot this using solvent selection?
A1: Low yield in a Suzuki coupling is a common issue that can often be traced back to the solvent system.[6][7] The solvent plays a crucial role in solubilizing reactants, stabilizing the palladium catalyst, and facilitating the interaction between the organic and inorganic phases.[4][8]
Causality and Actionable Steps:
-
Poor Reactant Solubility: Your substrate, boronic acid, and base must be sufficiently soluble. This compound is a relatively polar molecule. If you are using a purely non-polar solvent like toluene, the substrate or the base (e.g., K₂CO₃, Cs₂CO₃) may not be dissolving adequately.
-
Solution: Switch to a biphasic solvent system or a more polar aprotic solvent.
-
Toluene/Water or Dioxane/Water (e.g., 4:1 or 5:1 v/v): This is a classic choice.[7] Toluene/dioxane solubilizes the aryl halide and the organoboron reagent, while water dissolves the inorganic base, creating a large interfacial area for the reaction to occur.
-
THF/Water: Another excellent and widely used combination for Suzuki reactions.[7]
-
DMF or DMSO (monophasic): Highly polar aprotic solvents like DMF can often dissolve all components, leading to a homogeneous reaction.[6][9] This can sometimes dramatically increase the reaction rate. However, be aware that DMF can decompose at high temperatures (>120 °C) to generate dimethylamine, which can act as a competing nucleophile.
-
-
-
Catalyst Deactivation or Poor Activity: The solvent coordinates to the palladium center and stabilizes the active Pd(0) species. An inappropriate solvent can lead to catalyst decomposition (e.g., formation of palladium black) or slow down key mechanistic steps like oxidative addition or reductive elimination.[10]
-
Solution: Ensure your solvent is properly degassed. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II). Always sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.[7] If you suspect catalyst deactivation, switching to a solvent known to stabilize palladium complexes, such as dioxane or DMF, may help.
-
-
Side Reactions: The primary side reaction in many Suzuki couplings is the homocoupling of the boronic acid reagent.[7] This is often exacerbated by suboptimal solvent and base combinations.
-
Solution: A well-chosen biphasic system can sometimes suppress homocoupling. If the issue persists, consider switching to a milder base like K₃PO₄ in combination with a solvent like THF or dioxane.
-
Q2: I'm observing the formation of an unknown impurity alongside my desired product. Could the solvent be the cause?
A2: Yes, the solvent can directly or indirectly lead to impurity formation. Suboptimal solvent choices can promote side reactions or degradation of starting materials or products.[6]
Causality and Actionable Steps:
-
Protodeboronation: This is the protonolysis of the boronic acid C-B bond, replacing it with a C-H bond. It is often promoted by residual water or protic solvents, especially at elevated temperatures.
-
Solution: While many Suzuki reactions use water as a co-solvent, using an excessive amount or running the reaction for extended periods at high temperatures can be detrimental. Try reducing the water content or switching to a strictly anhydrous polar aprotic system like DMF or DMAc with a soluble organic base (e.g., CsF).
-
-
Reaction with Solvent: Highly reactive intermediates can sometimes react with the solvent itself. For instance, amide solvents like DMF or DMAc can be sources of amines at high temperatures, which could potentially react with the aldehyde on your substrate in a Buchwald-Hartwig type side-reaction if the conditions are right.
-
Aldehyde or Nitrile Group Reactivity: The formyl and nitrile groups on your substrate are generally stable under typical Suzuki conditions. However, very harsh conditions (e.g., very strong bases, high temperatures) in certain solvents could lead to side reactions. For example, some bases could catalyze aldol-type self-condensation.
-
Solution: Ensure the reaction temperature is not excessive. If you are using a very strong base (e.g., NaOH, NaOMe), consider switching to a milder carbonate or phosphate base.[10] Using a less polar solvent like toluene may also disfavor charged intermediates required for such side reactions.
-
Frequently Asked Questions (FAQs)
Q3: What are the best starting-point solvent systems for a Suzuki-Miyaura reaction with this compound?
A3: For an electron-deficient aryl bromide like this one, the oxidative addition step is generally facile.[12] The key is ensuring solubility and base efficacy. Here is a ranked list of recommended starting systems:
| Rank | Solvent System | Base Recommendation | Rationale & Comments |
| 1 | Dioxane / H₂O (4:1) | K₂CO₃ or K₃PO₄ | Excellent balance of solubility for organic and inorganic components. Dioxane is a good Pd ligand stabilizer. A very reliable starting point. |
| 2 | Toluene / H₂O (4:1) | K₂CO₃ or Cs₂CO₃ | Similar to dioxane/water but can be run at higher temperatures if needed. Toluene is less coordinating than dioxane. |
| 3 | DMF | K₂CO₃ or Cs₂CO₃ | A good choice for a homogeneous reaction, which can be faster.[6] Use with caution at temperatures >120°C. Ensure DMF is high purity (amine-free). |
| 4 | 2-MeTHF / H₂O (4:1) | K₃PO₄ | A greener, safer alternative to THF and dioxane with similar properties. |
Q4: How does solvent polarity affect my reaction?
A4: Solvent polarity is a critical parameter that influences reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[13][14][15]
-
Polar Solvents: Tend to accelerate reactions that involve the formation of charged intermediates or transition states.[13] For the Suzuki-Miyaura reaction, polar solvents can stabilize the charged palladium complexes involved in the catalytic cycle, potentially increasing the reaction rate.[16]
-
Non-Polar Solvents: Are favored for reactions where reactants are non-polar and charged intermediates are not significantly involved.[13]
The choice is not always straightforward. For instance, in Nucleophilic Aromatic Substitution (SNAr) reactions, polar aprotic solvents (like DMSO, DMF) dramatically accelerate the reaction compared to polar protic solvents (like water, ethanol) because protic solvents heavily solvate and deactivate the anionic nucleophile.[17][18]
Q5: My reaction involves a Buchwald-Hartwig amination. What solvent should I choose?
A5: For Buchwald-Hartwig amination, the choice of solvent is critical for selectivity and preventing side reactions like hydrodehalogenation.
-
Recommended Solvents: Aprotic, non-polar to moderately polar solvents are typically preferred. Toluene, xylene, and dioxane are the most common and effective choices.[11] Ethers like 2-MeTHF and MTBE have also been identified as excellent green solvent alternatives.[19]
-
Solvents to Avoid: Polar aprotic solvents like NMP and DMAC have been shown in some cases to promote an unwanted debromination side reaction.[11] While effective for some systems, they should be used with caution and screened carefully.
Visualization & Protocols
Logical Flowchart for Troubleshooting Low Yield
This diagram outlines a systematic approach to diagnosing and solving low-yield issues in a cross-coupling reaction, starting with solvent optimization.
Caption: Troubleshooting flowchart for low yield.
Experimental Protocol: Parallel Solvent Screening for Suzuki-Miyaura Coupling
This protocol describes a small-scale, parallel screen to efficiently identify an optimal solvent system for the coupling of this compound with a representative boronic acid.
Materials:
-
This compound (Substrate)
-
Phenylboronic acid (Coupling Partner)
-
Pd(PPh₃)₄ (Catalyst)
-
K₂CO₃ (Base)
-
Degassed Solvents: Dioxane, Toluene, DMF, 2-MeTHF, H₂O (HPLC Grade)
-
Array of reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
UPLC-MS or GC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the Substrate in a suitable solvent (e.g., dioxane).
-
Prepare a stock solution of the Phenylboronic acid.
-
Note: Preparing stock solutions ensures accurate and rapid dispensing of reactants.
-
-
Reaction Setup (Perform under inert atmosphere):
-
To each of the 4 reaction vials, add K₂CO₃ (2.0 equivalents) and Pd(PPh₃)₄ (0.02 equivalents).
-
Dispense the Substrate stock solution (1.0 eq) and Phenylboronic acid stock solution (1.2 eq) into each vial.
-
Add the appropriate solvent system to each vial to achieve a final substrate concentration of ~0.1 M:
-
Vial 1: Dioxane / H₂O (4:1)
-
Vial 2: Toluene / H₂O (4:1)
-
Vial 3: DMF
-
Vial 4: 2-MeTHF / H₂O (4:1)
-
-
-
Reaction Execution:
-
Seal all vials tightly.
-
Place the vials in a heating block or oil bath set to 80-90 °C.
-
Allow the reactions to stir for a predetermined time (e.g., 4 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small aliquot from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., Acetonitrile).
-
Analyze by UPLC-MS or GC-MS to determine the conversion percentage (ratio of product area to the sum of product and starting material areas).
-
-
Evaluation:
-
Compare the conversion rates across the different solvent systems to identify the most promising candidate for further optimization and scale-up.
-
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chesters, J. P., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(11), 2898-2934. Retrieved from [Link]
-
Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-503. Retrieved from [Link]
-
Fors, B. P., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(7), 6133-6138. Retrieved from [Link]
-
Perera, D., et al. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429-434. Retrieved from [Link]
-
Gurung, S. K., et al. (2015). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 19(1), 209-217. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Journal of Scientific Research and Reports. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(41), 25345-25349. Retrieved from [Link]
-
Acevedo, O., et al. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 9(15), 2883-2886. Retrieved from [Link]
-
Um, I.-H., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 6(92), 89634-89642. Retrieved from [Link]
-
Sharghi, H., & Sarvari, M. H. (2003). Solvent-free and atom efficient conversion of aldehydes into nitriles. Tetrahedron, 59(20), 3627-3633. Retrieved from [Link]
-
Goldsmith, C. F., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Retrieved from [Link]
-
Bakher, A. D., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1731-1743. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Pornsuriyasak, P., et al. (2020). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. Organic & Biomolecular Chemistry, 18(2), 269-273. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
D’hooghe, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 864. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]
- Google Patents. (n.d.). Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PDF. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Solvation Effects in Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Retrieved from [Link]
-
Journal of the American Chemical Society. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. Retrieved from [Link]
-
Lei, P., & Szostak, M. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
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- 1. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound [myskinrecipes.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 14. researchgate.net [researchgate.net]
- 15. Solvent effects - Wikipedia [en.wikipedia.org]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. par.nsf.gov [par.nsf.gov]
Minimizing byproduct formation in Crisaborole synthesis from 4-(4-Bromo-3-formylphenoxy)benzonitrile
A Guide to Minimizing Byproduct Formation in the Synthesis of Crisaborole from 4-(4-Bromo-3-formylphenoxy)benzonitrile
Welcome to the Technical Support Center for the synthesis of Crisaborole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of Crisaborole, with a specific focus on minimizing byproduct formation when starting from this compound. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to ensure you can achieve high yield and purity in your synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Identification of Unknown Peaks in my Chromatogram
Q: I am observing significant unknown peaks in my HPLC/UPLC-MS analysis of the crude reaction mixture. What are the likely identities of these byproducts?
A: Based on extensive analysis of the Crisaborole synthesis pathway from this compound, the major byproducts are typically a dimeric impurity and an O-isomer.[1][2]
-
Dimeric Impurity: 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile.[1][2] This impurity arises from a Wurtz-Fittig type coupling reaction.[3][4][5][6][7]
-
O-Isomer of Crisaborole: This is a positional isomer where the benzoxaborole ring is formed at a different position on the phenoxy ring.
Analytical Confirmation:
To confirm the identity of these impurities, it is recommended to use UPLC-MS/MS.[8] The mass difference between your desired product and the observed byproducts can be a strong indicator. The dimeric impurity will have a molecular weight corresponding to the coupling of two molecules of the starting material (minus HBr).
Issue 2: High Levels of Dimeric Impurity
Q: My analysis shows a high percentage of the dimeric impurity, 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. What is the cause and how can I minimize its formation?
A: The formation of this dimeric impurity is a classic side reaction in organolithium chemistry.
Causality: The core of the issue lies in the reaction of the aryllithium intermediate with the unreacted starting material, this compound. This is a Wurtz-Fittig type coupling reaction.[3][4][5][6][7] The highly nucleophilic aryllithium species, intended to react with the boron source, can instead attack the electrophilic carbon bearing the bromine atom on another molecule of the starting material.
Mechanism of Dimer Formation:
Caption: Dimer formation pathway during Crisaborole synthesis.
Strategies for Minimization:
| Strategy | Rationale | Recommended Parameters |
| Low Reaction Temperature | Reduces the rate of the competing Wurtz-Fittig reaction. The lithium-halogen exchange is typically very fast even at low temperatures. | Maintain the reaction temperature at or below -78 °C during the addition of n-butyllithium and the subsequent reaction with the borate ester.[9] |
| Controlled Addition of n-Butyllithium | Slow, controlled addition ensures that the concentration of the highly reactive n-butyllithium is kept low, minimizing side reactions. It also helps to maintain a low reaction temperature. | Add n-butyllithium dropwise over a period of 30-60 minutes while vigorously stirring the reaction mixture. |
| Rapid Trapping with Borate Ester | Once the aryllithium intermediate is formed, it should be reacted with the borate ester as quickly as possible to prevent it from reacting with the starting material. | Add the borate ester immediately after the completion of the n-butyllithium addition. |
| Use of Flow Chemistry | Flow chemistry provides excellent control over reaction parameters such as temperature, mixing, and reaction time, which can significantly reduce byproduct formation.[9] | If available, a continuous flow reactor can be employed for the lithium-halogen exchange and borylation steps. |
Issue 3: Presence of the O-Isomer
Q: I have identified an impurity with the same mass as Crisaborole, which I suspect is an O-isomer. How is this formed and how can I avoid it?
A: The formation of an O-isomer is likely due to incomplete regioselectivity during the synthesis of the starting material, this compound, or a subsequent rearrangement. However, in the context of the direct synthesis from the specified starting material, its formation is less common. If observed, it likely originates from impurities in the starting material itself.
Preventative Measures:
-
High-Purity Starting Material: Ensure the this compound used is of high purity and free from positional isomers.
-
Characterization of Starting Material: It is advisable to thoroughly characterize the starting material by techniques such as 2D-NMR to confirm its structure and isomeric purity before proceeding with the synthesis.
Issue 4: Low Yield and Complex Mixture After Quenching
Q: After quenching the reaction, I have a low yield of Crisaborole and a complex mixture of byproducts. What could be the reasons?
A: A low yield and a complex product mixture can stem from several factors:
-
Moisture in the Reaction: Organolithium reagents are extremely sensitive to moisture. Even trace amounts of water can quench the aryllithium intermediate, leading to the formation of the debrominated starting material and reducing the yield of the desired product.
-
Incomplete Reaction: Insufficient n-butyllithium or too short a reaction time can lead to incomplete conversion of the starting material.
-
Degradation of Product: Crisaborole can be sensitive to certain conditions. For instance, strong acidic or basic conditions during workup might lead to degradation. A stability-indicating UPLC method has shown that Crisaborole is sensitive to basic and oxidative stress conditions.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Crisaborole yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Anhydrous tetrahydrofuran (THF) is the most commonly used and recommended solvent for the lithium-halogen exchange and borylation steps in Crisaborole synthesis. It is crucial that the THF is completely dry, as any moisture will consume the organolithium reagent.
Q2: How can I purify crude Crisaborole to remove the dimeric and other impurities?
A2: Purification of Crisaborole can be effectively achieved through recrystallization. A common and effective method involves dissolving the crude product in a mixture of acetone and water (e.g., in a 7:1 ratio) and then adding this solution to water to precipitate the purified Crisaborole.[1] Alternatively, recrystallization from an isopropanol/water mixture has also been reported to be effective.[11] For more challenging separations, column chromatography on silica gel can be employed, though this is less ideal for large-scale production.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, this synthesis involves hazardous reagents and conditions.
-
n-Butyllithium: is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using proper syringe techniques.
-
Cryogenic Temperatures: Handling of dry ice or liquid nitrogen to maintain low reaction temperatures requires appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Inert Atmosphere: The entire reaction should be carried out under a strictly inert atmosphere to prevent the reaction of the organolithium intermediate with oxygen and moisture.
Q4: Can I use a different borate ester other than triisopropyl borate?
A4: While triisopropyl borate is commonly used, other borate esters like trimethyl borate can also be employed. However, the choice of the borate ester can influence the reaction kinetics and the ease of the subsequent hydrolysis and cyclization to form the benzoxaborole ring. It is advisable to stick to established protocols unless you are specifically investigating the effects of different borating agents.
Q5: What analytical techniques are best for monitoring the reaction progress and final product purity?
A5: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of the starting material.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): For quantitative analysis of the reaction mixture, determination of the product-to-byproduct ratio, and assessment of the final product purity.[8][12] A validated stability-indicating method is crucial for accurate purity assessment.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of byproducts by determining their molecular weights.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of the final product and any isolated impurities.
Experimental Protocols
Protocol 1: Synthesis of Crisaborole from this compound
-
Preparation: Under an inert atmosphere (Argon), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Starting Material: Dissolve this compound in the anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Add n-butyllithium (1.6 M in hexanes) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Borylation: After the addition of n-butyllithium is complete, stir the mixture for an additional 15 minutes at -78 °C. Then, rapidly add triisopropyl borate via syringe.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl).
-
Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Crisaborole by Recrystallization
-
Dissolution: Dissolve the crude Crisaborole in a minimal amount of a hot mixture of acetone and water (e.g., 7:1 v/v).[1]
-
Precipitation: While stirring, add the warm solution dropwise to a larger volume of water at room temperature.
-
Isolation: A white precipitate of pure Crisaborole should form. Stir the suspension for 1-2 hours to ensure complete precipitation.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash with water, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to yield pure Crisaborole.
References
-
Wurtz-Fittig Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Crisaborole Related Compound. Veeprho. (n.d.). Retrieved from [Link]
-
Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. National Institutes of Health. (2023). Retrieved from [Link]
-
What is the mechanism of Crisaborole? Patsnap Synapse. (2024, July 17). Retrieved from [Link]
- A kind of synthetic method of crisaborole. Google Patents. (2017).
- Process for the preparation of crisaborole and its intermediates. Google Patents. (2019).
-
A PROCESS FOR THE PURIFICATION OF CRISABOROLE. European Patent Office. (2021). Retrieved from [Link]
-
Wurtz–Fittig reaction. L.S.College, Muzaffarpur. (2021, December 20). Retrieved from [Link]
- Dimer impurities of apixaban and method to remove them. Google Patents. (2017).
- Crisaborole production process. Google Patents. (2018).
-
In Vitro Skin Retention of Crisaborole after Topical Application. ResearchGate. (2020, May 27). Retrieved from [Link]
-
Method Validation of Crisaborole using Reverse Phase High Performance Liquid Chromatography (RP-HPLC). International Journal of Pharmaceutical, Nutraceutical and Cosmetic Sciences. (2024, May 30). Retrieved from [Link]
-
Crisaborole Impurities Manufacturers & Suppliers. Daicel Pharma Standards. (n.d.). Retrieved from [Link]
-
Exploration of Solid Forms of Crisaborole: Crystal Engineering Identifies Polymorphism in Commercial Sources and Facilitates Cocrystal Formation. ResearchGate. (2018). Retrieved from [Link]
-
In Vitro Skin Retention of Crisaborole after Topical Application. National Institutes of Health. (2020). Retrieved from [Link]
-
Crisaborole-impurities. Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Crisaborole Topical Ointment. U.S. Food and Drug Administration. (2019). Retrieved from [Link]
-
Reactions of alkyl-lithium compounds with aryl halides. Royal Society of Chemistry. (1983). Retrieved from [Link]
-
Wurtz–Fittig reaction. Wikipedia. (n.d.). Retrieved from [Link]
- Preparation of aryl-lithium compounds, used as reagents in organic synthesis, involves adding aryl catalyst in reaction of aryl halide with lithium in solvent containing ether. Google Patents. (2001).
-
Expedient Preparation of Aryllithium and Arylzinc Reagents from Aryl Chlorides Using Lithium 4,4′-Di-tert-Butylbiphenylide and Zinc(II) Chloride. ResearchGate. (2011). Retrieved from [Link]
-
Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. National Institutes of Health. (2017). Retrieved from [Link]
-
Determination of Two Potential Genotoxic Impurities in Crisaborole API by UPLC-MS/MS. ResearchGate. (2023). Retrieved from [Link]
-
Wurtz Fittig Reaction Mechanism. BYJU'S. (n.d.). Retrieved from [Link]
-
Organolithium reagent. Wikipedia. (n.d.). Retrieved from [Link]
-
In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles. National Institutes of Health. (2009). Retrieved from [Link]
-
Chemistry Wurtz Fittig Reaction. SATHEE. (n.d.). Retrieved from [Link]
Sources
- 1. data.epo.org [data.epo.org]
- 2. Crisaborole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Wurtz-Fittig Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 12. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
Technical Support Center: Stability & Handling of 4-(4-Bromo-3-formylphenoxy)benzonitrile
[1]
Introduction: The Stability Triad
As a key intermediate in the synthesis of the PDE4 inhibitor Crisaborole , the integrity of 4-(4-Bromo-3-formylphenoxy)benzonitrile is critical for downstream yield and purity.[1][2] While the aryl nitrile and ether linkage are relatively robust, the aldehyde (formyl) group at the C3 position of the brominated ring represents a significant stability liability.
Our technical data indicates that this compound is not "set and forget."[1] It requires active management of three stress vectors: Oxidative Stress (Air) , Photolytic Cleavage (Light) , and Hydrolytic Equilibrium (Moisture) .[1]
This guide provides the mechanistic understanding and recovery protocols necessary to maintain this reagent at >98% purity.
Module 1: The Oxidation Trap (Auto-oxidation)
The Symptom
Users frequently report that the white to off-white crystalline solid turns yellow or beige after 3–6 months of storage, even at 4°C. HPLC analysis often reveals a new peak eluting earlier than the main compound (more polar).
The Mechanism
This is a classic radical-chain auto-oxidation of the benzaldehyde moiety.[1] In the presence of atmospheric oxygen, the formyl hydrogen is abstracted, forming an acyl radical. This reacts with
Key Risk: The resulting acid impurity interferes with the subsequent Boron-ring formation (lithiation/boronylation steps) in Crisaborole synthesis, quenching the organolithium reagent.
Visualizing the Pathway
Figure 1: The auto-oxidation cascade converting the formyl group to a carboxylic acid.[1]
Troubleshooting & Recovery Protocol
| Parameter | Specification |
| Detection | HPLC (Reverse Phase), shift in retention time due to -COOH polarity. |
| Prevention | Store under Argon (preferred over Nitrogen due to density) at 2–8°C. |
| Recovery | Recrystallization Strategy (See below).[1] |
Protocol: Purification of Oxidized Material If purity drops below 96% due to oxidation:
-
Solvent System: Prepare a mixture of Isopropyl Alcohol (IPA) or Ethyl Acetate/Toluene (1:1) .[1]
-
Dissolution: Dissolve the degraded solid in the minimum amount of hot solvent (approx. 60–70°C).
-
Filtration: Filter while hot to remove any insoluble polymerized byproducts.[1]
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C. The carboxylic acid impurity is significantly more soluble in these solvents and will remain in the mother liquor.
-
Yield: Typical recovery is 70–80% with purity restored to >99%.[1]
Module 2: Moisture & Hydrate Formation
The Symptom
The powder becomes "sticky" or clumps together. NMR analysis in DMSO-
The Mechanism
Electron-deficient benzaldehydes (like this one, with the electron-withdrawing bromine and phenoxy-nitrile groups) are prone to reversible hydration .[1] They react with atmospheric moisture to form a gem-diol (hydrate) .[1]
1While this does not permanently destroy the molecule (it is reversible), it alters the stoichiometry for downstream reactions, specifically those requiring precise molar equivalents of bases or nucleophiles.
Troubleshooting Guide
| Observation | Immediate Action |
| Clumping | Do not heat to dry immediately if air is present (accelerates oxidation).[1] |
| Desiccation | Place in a vacuum desiccator over |
| Verification | Run a Karl Fischer (KF) titration. If water content >0.5%, dry further.[1] |
Module 3: Decision Logic for Researchers
Use this logic flow to determine if your batch is safe to use for Crisaborole synthesis.
Figure 2: Workflow for assessing reagent viability.
Frequently Asked Questions (FAQ)
Q1: Can I store this compound at -20°C to extend shelf life? A: Yes, but with a caveat. While -20°C slows oxidation, it increases the risk of condensation upon thawing.[1] You must allow the vial to equilibrate to room temperature in a desiccator before opening. Opening a cold vial in humid air will instantly cause moisture condensation, leading to the hydrate formation described in Module 2.
Q2: Why do you recommend Argon over Nitrogen for blanketing? A: Argon is denser than air, whereas Nitrogen is slightly less dense.[1] For a solid powder in a vial, Argon forms a heavy "blanket" that sits on top of the crystals, effectively excluding oxygen. Nitrogen can mix more easily with air if the seal is imperfect.[1] Given the aldehyde's sensitivity, Argon provides superior protection.
Q3: I see a small impurity at RRT 0.85 on my HPLC. What is it? A: This is likely 4-(4-Bromo-3-carboxyphenoxy)benzonitrile , the carboxylic acid oxidation product.[1] Because of the carboxylic acid group, it is more polar and elutes earlier than the aldehyde on reverse-phase columns (C18).
Q4: Is the nitrile group stable? A: Generally, yes. The nitrile group on the second ring is robust under standard storage conditions.[3] Hydrolysis to the amide or acid usually requires strong acid/base catalysis and heat, which are not present during storage. The aldehyde is the "weak link" in this molecule.
References
-
Anacor Pharmaceuticals, Inc. (2006).[1][4] Boron-containing small molecules as anti-inflammatory agents.[1] World Intellectual Property Organization.[1] Patent WO2006089067A2.[1] Link
-
Pfizer Inc. (2019).[1] Process for the preparation of crisaborole and its intermediates. World Intellectual Property Organization.[1] Patent WO2019138422A1.[1] Link
-
GuideChem. (2024).[1] 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile Properties and Synthesis. Link
-
ChemicalBook. (2025).[1][5] Safety Data Sheet: this compound. Link
-
Frank, S., et al. (2020).[1][6] Possible degradation pathways leading from benzaldehyde to benzoic acid. ResearchGate. Link[1]
Challenges in the scale-up of 4-(4-Bromo-3-formylphenoxy)benzonitrile production
Technical Support Center: Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile
This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of this compound, a critical intermediate in pharmaceutical synthesis.
Troubleshooting Guide: Common Challenges in Scale-Up
Issue 1: Low Yield of this compound
Question: Our lab-scale synthesis of this compound consistently yields over 85%, but upon scaling to a 10L reactor, the yield has dropped to below 60%. What are the likely causes and how can we rectify this?
Answer: A significant drop in yield during scale-up is a common challenge that often points to issues with mass and heat transfer, or changes in reactant stoichiometry and mixing efficiency. The primary synthesis route for this compound is typically a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann-type etherification.
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing of the reaction slurry (often containing a solid base like K₂CO₃) is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions.
-
Solution: Evaluate and optimize the agitation speed and impeller design for your reactor. A pitched-blade turbine or anchor stirrer may be more effective for solid-liquid mixtures. Consider adding the limiting reagent slowly over time to maintain a more consistent concentration profile.
-
-
Poor Heat Transfer: The exotherm of the reaction may be more difficult to control in a larger vessel due to a lower surface-area-to-volume ratio. Uncontrolled temperature spikes can lead to decomposition of starting materials or the desired product.
-
Solution: Implement a more gradual heating ramp to the target temperature. Ensure the reactor's heating/cooling jacket is functioning optimally. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.
-
-
Atmospheric Control: The reaction, particularly if using a copper catalyst for an Ullmann condensation, is sensitive to oxygen, which can lead to oxidative side products.
-
Solution: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) and maintained under a positive pressure throughout the reaction. De-gas all solvents prior to use.
-
Here is a baseline protocol that can be adapted for scale-up optimization:
-
Reactor Setup: Charge a 10L glass-lined reactor with 4-hydroxybenzonitrile (1.0 eq), 2-bromo-5-fluorobenzaldehyde (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a suitable high-boiling point aprotic polar solvent, such as DMF or DMSO (ensure it is anhydrous).
-
Inerting: Purge the reactor with dry nitrogen for at least 30 minutes.
-
Heating & Agitation: Begin agitation and slowly heat the mixture to the target temperature (typically 120-150°C).
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of the limiting reagent is complete.
-
Work-up: Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer to remove residual solvent and base.
-
Isolation: Concentrate the organic layer and induce crystallization to isolate the product.
Issue 2: Persistent Impurities in the Final Product
Question: We are observing two major impurities in our final product by HPLC analysis. One corresponds to the starting material, 4-hydroxybenzonitrile, and the other is an unknown peak. How can we identify and eliminate these?
Answer: The presence of starting material indicates an incomplete reaction, while unknown peaks often arise from side reactions. A systematic approach is needed to identify the impurity and adjust the process to prevent its formation.
-
Incomplete Reaction (Presence of 4-hydroxybenzonitrile):
-
Cause: Insufficient reaction time, too low a temperature, or deactivation of the base/catalyst. The base, K₂CO₃, must be anhydrous and of a suitable particle size for optimal reactivity.
-
Solution: Increase the reaction time or temperature moderately. Ensure the K₂CO₃ is freshly dried before use. Consider using a phase-transfer catalyst to enhance the reaction rate.
-
-
Unknown Impurity Formation:
-
Cause: A common side reaction is the homocoupling of the aryl halide or the hydrolysis of the nitrile group to a carboxylic acid under harsh basic conditions, especially if water is present.
-
Solution:
-
Identify the Impurity: Isolate the impurity using preparative chromatography and characterize it by LC-MS and NMR to determine its structure.
-
Prevent Formation: If it's a hydrolysis product, ensure all reagents and solvents are scrupulously dry. If it's a coupling product, re-evaluate the reaction temperature and, if applicable, the catalyst system.
-
-
| Impurity Name | Retention Time (min) | Potential Cause | Mitigation Strategy |
| 4-hydroxybenzonitrile | 3.5 | Incomplete reaction | Increase reaction time/temp; use dry base |
| 4-(4-Bromo-3-carboxy-phenoxy)benzonitrile | 5.2 | Nitrile hydrolysis | Use anhydrous conditions |
| Unidentified Dimer | 12.8 | Homocoupling | Lower temperature; optimize catalyst |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: The ideal solvent is a high-boiling point, polar aprotic solvent. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are commonly used. The choice depends on the specific reaction temperature required and downstream processing considerations. DMSO, for example, can facilitate the reaction at lower temperatures but can be challenging to remove during work-up.
Q2: Is a catalyst necessary for this reaction?
A2: While the reaction can proceed without a catalyst via SNAr if the aryl halide is sufficiently activated, an Ullmann-type condensation using a copper (I) catalyst (e.g., CuI or Cu₂O) with a ligand (e.g., L-proline) can significantly improve the reaction rate and yield, especially with less reactive aryl halides. However, this introduces the need for a post-reaction step to remove copper.
Q3: What are the critical safety precautions for this synthesis?
A3:
-
Cyanide Hazard: 4-hydroxybenzonitrile is a cyanide-containing compound. Avoid contact with acids, which can generate highly toxic hydrogen cyanide gas. Handle in a well-ventilated fume hood.
-
Halogenated Aromatics: The starting material, 2-bromo-5-fluorobenzaldehyde, is a halogenated aromatic compound and should be handled with appropriate personal protective equipment (PPE).
-
High Temperatures: The reaction is run at elevated temperatures, requiring careful monitoring and control to prevent thermal runaways.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Key reaction pathways in the synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
-
General Synthesis of Diaryl Ethers: "Modern Arylation Methods," Edited by Lutz Ackermann, Wiley-VCH, 2009. (Provides comprehensive background on Ullmann and related coupling reactions). URL: [Link]
-
Scale-up of Chemical Reactions: "Practical Process Research and Development," by Neal G. Anderson, Academic Press, 2nd Edition, 2012. (A guide to the practical challenges of scaling chemical syntheses from the lab to the plant). URL: [Link]
-
Safety in the Chemical Laboratory: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards," National Research Council, 2011. (Authoritative source for chemical safety protocols). URL: [Link]
Computational modeling to predict side products in 4-(4-Bromo-3-formylphenoxy)benzonitrile synthesis
Welcome to the technical support resource for the synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common experimental challenges and introduce computational modeling as a predictive tool to troubleshoot and optimize this synthesis, particularly for anticipating and minimizing side product formation.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various high-value compounds, including pharmaceuticals.[1][2] Its synthesis is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, a class of reaction that, while powerful, can be sensitive to reaction conditions and prone to side reactions. This guide provides practical, field-tested advice and demonstrates how computational chemistry can be leveraged to gain deeper mechanistic insights, predict potential impurities, and guide experimental design for a more robust and efficient synthesis.
Troubleshooting Guide & Experimental Protocols
This section is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Q1: My reaction shows low or no conversion to the desired product. What are the critical parameters to investigate?
Low yield is a frequent issue stemming from suboptimal reaction conditions. The formation of the ether linkage between 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile is highly dependent on temperature, base, and solvent.
Causality Analysis: The reaction proceeds via deprotonation of the phenolic hydroxyl group by a base, creating a phenoxide nucleophile. This nucleophile then attacks the electron-deficient aromatic ring of 4-fluorobenzonitrile at the carbon bearing the fluorine, displacing it. Each component is critical:
-
Base: Must be strong enough to deprotonate the phenol but not so strong as to promote side reactions.
-
Solvent: A polar aprotic solvent is required to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Temperature: Sufficient thermal energy is needed to overcome the activation barrier, but excessive heat can lead to decomposition and side products.
Troubleshooting Steps & Recommendations:
-
Verify Reagent Quality: Ensure starting materials, particularly 2-bromo-5-hydroxybenzaldehyde and the base (e.g., K₂CO₃), are anhydrous. Water can consume the base and lead to hydrolysis byproducts.
-
Optimize Reaction Conditions: Based on established protocols, the reaction is typically run at a moderately elevated temperature. See the table below for a comparison of reported successful conditions.[1][3]
-
Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[3]
Table 1: Comparison of Reported Reaction Conditions
| Parameter | Protocol 1[3] | Protocol 2[1] | Senior Scientist's Recommendation |
| Phenol Reactant | 2-bromo-5-hydroxybenzaldehyde | 4-bromo-3-hydroxy-benzaldehyde | Ensure correct isomer is used. |
| Aryl Halide | 4-fluorobenzonitrile (5 equiv.) | 4-fluorobenzonitrile (1 equiv.) | Using an excess of the aryl halide can drive the reaction to completion, but may complicate purification. Start with 1.1-1.5 equivalents. |
| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) | K₂CO₃ is a good starting choice. If conversion is low, consider a stronger base like Cs₂CO₃, but monitor for side reactions. |
| Solvent | DMF / Toluene | Dimethylacetamide (DMAC) | Both are excellent high-boiling polar aprotic solvents. DMAC can sometimes offer better solubility for all components. |
| Temperature | 115 °C | 60-70 °C | The significant temperature difference highlights substrate sensitivity. Start at the lower end (70-80 °C) and increase incrementally if needed. |
| Time | 8 hours | > 2 hours | Reaction time must be determined empirically via TLC monitoring. |
Q2: I'm observing significant impurities. How can I predict and minimize these side products using computational modeling?
Side product formation is the most challenging aspect of this synthesis. While experimental screening can be exhaustive, computational modeling offers a predictive, rational approach to understanding and mitigating these unwanted reaction pathways.
Common Experimentally Observed Side Products:
-
Debromination: Reduction of the C-Br bond on the product or starting material. This is a known side reaction in Ullmann-type couplings, often facilitated by trace protic impurities or certain catalysts.[4]
-
Hydrolysis of Nitrile: Conversion of the -CN group on 4-fluorobenzonitrile to a carboxylic acid or amide, especially if excess water is present.
-
Self-Condensation: Polymerization of the phenolic starting material.
-
Ether Cleavage: Reversal of the desired reaction under harsh conditions.
A Predictive Approach: Density Functional Theory (DFT)
DFT is a computational method used to model electronic structure and predict reaction energetics.[5][6] By calculating the activation energy (ΔG‡) for both the desired reaction and potential side reactions, we can predict which pathways are kinetically favored. A lower activation energy corresponds to a faster reaction rate.
Workflow for Computational Prediction of Side Products:
-
Model Building: Construct 3D models of all reactants, intermediates, transition states, and products for the primary SNAr pathway and suspected side reactions.
-
Energy Calculations: Perform geometry optimization and frequency calculations using a suitable DFT functional and basis set (e.g., B3LYP/6-311G(d,p) is a common starting point).[7] Incorporate a solvent model (e.g., PCM for DMF) to simulate experimental conditions.
-
Pathway Analysis: Locate the transition state for each reaction pathway and calculate its activation energy relative to the starting reactants.
-
Kinetic Comparison: Compare the activation energies. Pathways with significantly higher energy barriers are less likely to occur under the specified reaction conditions.
Caption: Workflow for predicting side products using DFT.
Table 2: Hypothetical DFT Energy Profile (Illustrative Example)
| Reaction Pathway | Reactants | Transition State (TS) | ΔG‡ (kcal/mol) | Experimental Implication |
| Desired SNAr | Phenoxide + 4-F-Benzonitrile | [Ar-O---Ar(F)-CN]‡ | 22.5 | Kinetically favored pathway. Should proceed at moderate temperatures (e.g., 80-120 °C). |
| Side Reaction: Debromination | Product + Base | [Product---H]‡ | 28.0 | Higher energy barrier suggests this is less likely, but could become competitive at very high temperatures or with inappropriate base/impurities. |
| Side Reaction: Nitrile Hydrolysis | 4-F-Benzonitrile + H₂O | [NC-Ar(F)---H₂O]‡ | 35.0 | Very high barrier. Unlikely to be a major pathway unless significant water is present and conditions are harsh. |
This analysis suggests that controlling temperature and ensuring anhydrous conditions are paramount to maximizing the yield of the desired product over the debrominated side product.
Q3: How can I effectively purify the final product?
Assuming the reaction has proceeded successfully, isolation of a pure product is the final critical step. The literature strongly indicates that recrystallization is an effective method.[3]
Step-by-Step Recrystallization Protocol:
-
Workup: After cooling the reaction mixture, filter off the inorganic salts (like K₂CO₃ and KF). The crude product is often obtained by removing the solvent under reduced pressure or by precipitating it with the addition of water.[1][3]
-
Solvent Selection: A mixed solvent system of ethyl acetate and toluene is reported to be effective.[3] Ethyl acetate is a good solvent for the product at higher temperatures, while toluene is a poorer solvent that helps induce crystallization upon cooling.
-
Dissolution: Add the crude solid to a flask and add a minimal amount of hot ethyl acetate to fully dissolve it. The goal is to create a saturated solution at high temperature.
-
Crystallization: Slowly add toluene to the hot solution until it becomes slightly turbid. Reheat gently to get a clear solution again.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is essential for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent (e.g., a cold ethyl acetate/toluene mixture or hexanes), and dry them under vacuum.
-
Purity Check: Confirm the purity and identity of the product using HPLC, ¹H-NMR, ¹³C-NMR, and melting point analysis. The reported melting point is 109-111 °C.[3]
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for this synthesis?
A: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is an addition-elimination process.
Caption: The two-step Addition-Elimination SNAr mechanism.
Q: Why is 4-fluorobenzonitrile used instead of other 4-halobenzonitriles?
A: In SNAr reactions, the rate-determining step is the initial nucleophilic attack. Fluorine is the most electronegative halogen, making the carbon it's attached to highly electrophilic and thus more susceptible to attack. Although C-F bonds are strong, the bond-breaking step (elimination) is fast and does not determine the overall reaction rate. Therefore, aryl fluorides are often the most reactive halides in SNAr.[8]
Q: Can I use a copper catalyst for this reaction?
A: Yes, this transformation can also be classified as an Ullmann Condensation or Ullmann-type ether synthesis, which traditionally uses a copper catalyst.[9][10] Modern protocols often use copper(I) salts with specific ligands to facilitate the reaction under milder conditions.[11] However, for this specific substrate, the high reactivity of 4-fluorobenzonitrile often makes a catalyst unnecessary, simplifying the procedure and purification. If you were using a less reactive aryl halide (like 4-chlorobenzonitrile or 4-bromobenzonitrile), a copper-catalyzed Ullmann approach would be a logical alternative to explore.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes Website. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from Organic Chemistry Portal Website. [Link]
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(4), 435. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from Wikipedia Website. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from Master Organic Chemistry Website. [Link]
-
ACS Publications. (2021). Density Functional Theory Evaluation of a Photoinduced Intramolecular Aryl Ether Rearrangement. The Journal of Organic Chemistry. [Link]
-
SMU. (n.d.). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Retrieved from SMU Website. [Link]
-
ResearchGate. (2019). SYNTHESIS, CHARACTERIZATION AND DFT CALCULATIONS OF SOME ARYL 1-(2,4- DINITRONAPHTHYL) ETHERS AND AMINES. Retrieved from ResearchGate. [Link]
-
MDPI. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. International Journal of Molecular Sciences. [Link]
-
ACS Publications. (2005). A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2024). Organic Reaction Mechanisms: Fundamental Concepts, Computational Approaches, and Applications. Retrieved from ResearchGate. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Handling and quenching of organolithium reactions in 4-(4-Bromo-3-formylphenoxy)benzonitrile synthesis
Topic: Handling and Quenching of Organolithium Reactions in 4-(4-Bromo-3-formylphenoxy)benzonitrile Synthesis Document ID: TSC-ORG-LI-2024-05 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers
Executive Summary & Core Challenge
The Objective: You are synthesizing This compound . The Constraint: You are utilizing an organolithium route (likely Lithium-Halogen Exchange followed by DMF trapping) rather than the standard SNAr coupling of 4-fluorobenzonitrile and 4-bromo-3-hydroxybenzaldehyde.
The Critical Conflict: The target molecule contains a nitrile (cyano) group . Organolithiums (e.g., n-BuLi) are potent nucleophiles that rapidly attack nitriles to form imines (hydrolyzing to ketones).
-
Desired Reaction: Lithium-Halogen Exchange (at the aryl bromide/iodide)
Formylation with DMF. -
Undesired Side Reaction: Nucleophilic attack at the benzonitrile
Formation of a ketone byproduct.
This guide focuses on the process controls required to favor the desired lithiation over the nitrile attack and the specific quenching protocols necessary to release the aldehyde safely.
Critical Process Parameters (CPP)
To achieve chemoselectivity, the reaction must operate under strict Kinetic Control .
| Parameter | Specification | Scientific Rationale |
| Temperature | -78°C to -100°C | At higher temperatures (>-60°C), thermodynamic attack on the nitrile becomes competitive. Li-Halogen exchange is faster than nitrile addition at cryogenic temperatures. |
| Reagent | n-BuLi (or t-BuLi) | t-BuLi reacts faster (Li-Hal exchange) but is more pyrophoric. n-BuLi is standard but requires strict T-control. Consider i-PrMgCl·LiCl (Turbo Grignard) if organolithium selectivity fails. |
| Solvent | THF or 2-MeTHF | Ethereal solvents are required to stabilize the lithium species. THF is standard; 2-MeTHF offers easier workup (phase separation). |
| Quench | Inverse Acidic Quench | Pouring the reaction mixture into acid prevents base-catalyzed side reactions during warming. |
| Atmosphere | Argon/Nitrogen | <10 ppm O₂/H₂O. Moisture kills the lithiated intermediate immediately; Oxygen can cause phenol formation. |
Experimental Protocol: The "Safe-Fail" Workflow
Phase A: Preparation & Cannula Transfer
Risk: Pyrophoric nature of n-BuLi.[1] Control: Use positive pressure cannula transfer.[2] Never use simple needle extraction for volumes >5 mL.
Step-by-Step:
-
Vessel Prep: Flame-dry a 3-neck Round Bottom Flask (RBF) under vacuum; backfill with Argon (3 cycles).
-
Substrate Loading: Dissolve the aryl halide precursor in anhydrous THF. Cool to -78°C (Acetone/Dry Ice) or -100°C (Et₂O/Liquid N₂).
-
Titration: Verify n-BuLi concentration using N-pivaloyl-o-toluidine or diphenylacetic acid method. Never assume the bottle label is accurate.
-
Addition: Add n-BuLi dropwise via syringe pump or cannula along the flask wall.
Phase B: The Reaction & Formyl Trap
Risk: Nitrile attack (Chemoselectivity loss). Control: Short residence time.
-
Exchange Time: Stir at -78°C for 15–30 minutes. Do not over-stir. The lithiated species is unstable in the presence of the nitrile.
-
DMF Addition: Add anhydrous DMF (3–5 equivalents) rapidly but with temperature control (maintain <-70°C).
Phase C: Quenching & Hydrolysis
Risk: Exotherm and incomplete hydrolysis. Control: Inverse Quench.
-
The Setup: Prepare a separate flask with 1M HCl or aqueous Citric Acid (excess) at 0°C.
-
The Transfer: Cannulate the cold reaction mixture (-78°C) into the stirring acid solution.
-
Why? If you add water to the reaction, the local concentration of base remains high as it warms, promoting nitrile attack or polymerization. Inverse quench instantly neutralizes the mixture.
-
-
Hydrolysis: Stir the biphasic mixture vigorously for 30–60 minutes. The hemiaminoxide must break down to release the aldehyde.
Visualization: Process Flow & Decision Logic
Workflow Diagram: Organolithium Setup
Caption: Figure 1.[4] Process flow for chemoselective lithiation. Note the critical divergence point where temperature loss leads to nitrile attack.
Troubleshooting Guide (FAQ)
Q1: I isolated a ketone instead of the aldehyde. What happened?
Diagnosis: You lost chemoselectivity. The organolithium attacked the nitrile group.[5] Root Causes:
-
Temperature: The internal temperature rose above -65°C during n-BuLi addition.[3][4]
-
Time: You stirred the lithiated intermediate too long before adding DMF.
-
Quench: You used a direct quench (water to reaction) allowing the mixture to warm under basic conditions. Solution: Ensure T < -78°C. Add DMF immediately after the lithiation is complete (usually <15 mins). Use Inverse Quench.
Q2: My yield is low, and I see starting material.
Diagnosis: Incomplete lithiation or "wet" reaction. Root Causes:
-
Moisture: The n-BuLi was quenched by adventitious water in the THF or atmosphere.
-
Titer: Your n-BuLi is old and the concentration is lower than the label claims. Solution: Titrate n-BuLi before use. Distill THF over Na/Benzophenone or use a solvent purification system (SPS).
Q3: I see a messy baseline and multiple spots on TLC after DMF addition.
Diagnosis: Incomplete hydrolysis of the DMF adduct. Root Causes: The intermediate formed by Li + DMF is a stable lithium hemiaminoxide. It requires acid and time to break down into the aldehyde and dimethylamine. Solution: Extend the acidic hydrolysis time (stir with 1M HCl for 1 hour). Ensure the pH of the aqueous layer is < 4.
Q4: Can I use a Turbo Grignard ( ) instead?
Recommendation: YES.
If the n-BuLi route remains problematic, switch to
-
Why? Turbo Grignards tolerate functional groups (like esters and nitriles) much better than organolithiums at low temperatures.
-
Protocol: Perform the Iodine-Magnesium exchange at -20°C to 0°C (check specific literature for nitrile tolerance), then quench with DMF.
References
-
Synthesis of this compound (Standard Route)
- Source: GuideChem / Liter
- Note: Standard synthesis often uses SNAr of 4-fluorobenzonitrile and 4-bromo-3-hydroxybenzaldehyde to avoid lithi
-
Organolithium Titr
- Title: Titration of Organolithium and Grignard Reagents with N-Pivaloyl-o-toluidine
- Source:Journal of Organic Chemistry
- Context: Essential for accurate stoichiometry to prevent excess base
-
Chemoselective Lithi
-
Title: Chemoselective Alkylations with N- and C-Metalated Nitriles[8]
- Source: N
- Context: Discusses the competition between deprotonation and nucleophilic
-
-
Safe Handling of Organolithiums
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemoselective Alkylations with N- and C-Metalated Nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of Synthetic Routes to Crisaborole
Executive Summary
Crisaborole (AN2728) represents a distinct class of anti-inflammatory agents containing a benzoxaborole scaffold. Its synthesis is chemically unique due to the requirement of installing a boron atom into an aryl ring and subsequently forming a cyclic hemiester.
This guide compares the three dominant synthetic paradigms:
-
The Discovery Route (Cryogenic Lithiation): The original medicinal chemistry approach utilizing n-butyllithium at -78°C.[1]
-
The Process Intensification Route (Continuous Flow): An industrial adaptation of lithiation to manage exotherms and safety.
-
The Catalytic Route (Miyaura Borylation): A modern, non-cryogenic approach utilizing palladium catalysis to avoid hazardous organolithiums.
Quick Comparison Matrix
| Feature | Route A: Discovery (Lithiation) | Route B: Flow Chemistry | Route C: Catalytic (Miyaura) |
| Key Reagent | n-BuLi / Triisopropyl borate | n-BuLi (Flow controlled) | Pd(dppf)Cl₂ / B₂pin₂ |
| Temperature | -78°C (Cryogenic) | -60°C to -40°C | +60°C to +80°C |
| Scalability | Poor (Safety risks) | Excellent (Kilogram scale) | Good (Batch scalable) |
| Atom Economy | Low | Medium | Medium (Ligand/Boron waste) |
| Critical Impurity | Protodeboronation | Dimerization | Heavy Metal Residuals |
Structural & Retrosynthetic Analysis[1]
The core challenge in Crisaborole synthesis is the construction of the 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole ring.[1]
Retrosynthetic Logic:
-
Disconnection 1 (B-C Bond): The most common disconnection. Requires an aryl halide precursor and a borylation agent.[1][2][3]
-
Disconnection 2 (Ether Linkage): Connecting the cyanophenol moiety to the benzoxaborole core. Usually performed before borylation to avoid chemoselectivity issues with the boron center.
Figure 1: Retrosynthetic logic for Crisaborole construction.
Detailed Route Analysis
Route A: The Discovery Route (Cryogenic Lithiation)
Reference: Akama et al., Bioorg. Med. Chem. Lett. 2009
This route established the baseline for Crisaborole synthesis. It relies on a halogen-lithium exchange followed by electrophilic trapping with a borate ester.[1]
-
Mechanism:
-
Protection: The aldehyde of the precursor is protected as an acetal to survive the strong nucleophile (n-BuLi).
-
Lithiation: Treatment with n-BuLi at -78°C generates the aryl lithium species.[1]
-
Borylation: Addition of triisopropyl borate forms the boronate ester.
-
Hydrolysis/Cyclization: Acidic workup removes the acetal and induces spontaneous cyclization to the benzoxaborole.
-
-
Critical Drawbacks:
Route B: Continuous Flow Process (Scale-Up Optimization)
Reference: ACS Omega 2025; US Patent 11,014,944[1]
To mitigate the safety risks of Route A, process chemists adapted the lithiation step to continuous flow.
-
Process Logic:
-
Micro-mixing: Flow reactors allow for rapid mixing (<1 second), preventing localized "hot spots" where side reactions occur.
-
Residence Time: The unstable aryl lithium intermediate is generated and consumed within ~1.5 seconds, drastically reducing decomposition.
-
Temperature: The superior heat transfer allows the reaction to run at -60°C or even -40°C, which is far cheaper than -78°C.[1]
-
-
Performance Data:
-
Yield: Increased to ~89% (HPLC Area).
-
Impurity Control: Significantly reduced formation of dimers (Impurity 15).
-
Route C: The "Green" Catalytic Route (Miyaura Borylation)
Reference: Org. Process Res. Dev. (Pfizer & Academic Improvements)
This route avoids organolithium reagents entirely, utilizing Palladium-catalyzed cross-coupling.[4] This is currently the preferred route for laboratory-scale synthesis and facilities lacking cryogenic capabilities.[1]
-
Mechanism:
-
Reagents: Uses Bis(pinacolato)diboron (B₂pin₂) or Tetrahydroxydiboron as the boron source.
-
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos.
-
Conditions: Mild heating (60-80°C) in THF or Dioxane with Potassium Acetate (KOAc).
-
Workup: The resulting pinacol boronate is hydrolyzed (often using oxidative or acidic conditions) to the final hemiester.
-
-
Pros:
-
Safety: No pyrophoric reagents; standard reactors can be used.[1]
-
Functional Group Tolerance: Compatible with esters, nitriles, and unprotected aldehydes (in some variations).
-
-
Cons:
-
Cost: Palladium and B₂pin₂ are significantly more expensive than n-BuLi.[1]
-
Purification: Requires removal of Pd residues to <10 ppm (ICH limits).
-
Comparative Data & Impurity Profile
Performance Metrics
| Metric | Route A (Batch Li) | Route B (Flow Li) | Route C (Pd-Catalysis) |
| Overall Yield | 45 - 55% | 80 - 89% | 75 - 85% |
| Purity (Crude) | 85 - 90% | >95% | >98% |
| Temp.[1] Requirement | -78°C | -60°C | +60°C |
| Reaction Time | 4-6 Hours | < 2 Minutes | 4-12 Hours |
| E-Factor (Waste) | High (Solvent heavy) | Medium | Medium (Ligands/Boron) |
| Cost Driver | Cooling Energy | Equipment CapEx | Catalyst/Reagents |
Critical Impurity Profile
Understanding these impurities is vital for regulatory compliance (ICH Q3A).
-
Impurity A (De-bromo/De-boronated): 4-(3-(hydroxymethyl)phenoxy)benzonitrile.[1]
-
Origin: Protodeboronation during lithiation (moisture ingress) or incomplete borylation in Pd-coupling.[1]
-
-
Impurity B (Starting Material): this compound.
-
Impurity C (Dimer): Biaryl species formed via homocoupling.[1]
-
Origin: Common in Pd-catalyzed routes if catalyst/ligand ratio is not optimized, or in lithiation if temperature control fails.[1]
-
Experimental Protocol: Route C (Miyaura Borylation)
Rationale: This protocol is selected for its reproducibility in standard laboratory settings without the need for flow reactors or cryogenics.
Step 1: Preparation of the Aryl Halide Precursor Note: If not purchasing this compound directly.
-
Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) in DMF.
-
Add Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Heat to 80°C for 4-6 hours. Monitor by HPLC.
-
Workup: Pour into ice water, filter the precipitate, wash with water/hexanes. Dry to obtain off-white solid.
Step 2: Palladium-Catalyzed Borylation & Cyclization [1]
-
Setup: Charge a reaction vessel with the Aryl Halide (10 g, 1.0 eq), Bis(pinacolato)diboron (1.1 eq), and KOAc (3.0 eq).
-
Solvent: Add degassed 1,4-Dioxane (10 vol).
-
Catalyst: Add Pd(dppf)Cl₂[5][2][3][7]·DCM (0.03 eq). Purge with Nitrogen.[1][3]
-
Reaction: Heat to 80°C for 12 hours.
-
Checkpoint: HPLC should show <1% starting halide.[1]
-
-
Hydrolysis/Cyclization:
-
Isolation:
Self-Validating Checkpoint:
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the benzoxaborole methylene protons (~5.0 ppm) and the hydroxyl proton.
-
HPLC: Ensure "Impurity A" (Des-bromo) is <0.5%.[1]
Decision Logic for Route Selection
Figure 2: Decision matrix for selecting the optimal synthetic strategy.
References
-
Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728). Bioorganic & Medicinal Chemistry Letters, 19(8), 2129–2132. Link
-
Pfizer Inc. (2016).[1] Working Toward Process Simplification for the Synthesis of Crisaborole. Organic Process Research & Development, 20(1), 121–128. Link[9]
-
Wang, C., et al. (2025).[10] Efficient Synthesis of Crisaborole from m-Cresol: A Practical and Scalable Process. Organic Process Research & Development. Link
-
Olon S.P.A. (2019).[1] Process for the preparation of crisaborole. U.S. Patent No.[1] 10,329,311. Link
-
Anacor Pharmaceuticals. (2006).[1] Boron-containing small molecules. WO Patent 2006/089067.[11] Link
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bis(pinacolato)diboron: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 4. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crisaborole Impurity A | 888967-63-3 [chemicea.com]
- 7. Bis(pinacolato)diboron [commonorganicchemistry.com]
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- 9. pubs.acs.org [pubs.acs.org]
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A Senior Application Scientist's Guide to Spectroscopic Verification of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Introduction
In the landscape of pharmaceutical and materials science research, the unequivocal structural confirmation of chemical intermediates is a cornerstone of reliable and reproducible development. 4-(4-Bromo-3-formylphenoxy)benzonitrile, a key building block in the synthesis of more complex molecules like the non-hormonal drug Crisaborole, presents a unique combination of functional groups—a nitrile, an aldehyde, an ether linkage, and an aryl bromide.[1][2][3] This guide provides a comprehensive framework for researchers to compare their experimentally acquired spectroscopic data against established literature values. By meticulously validating the molecular structure, we ensure the integrity of starting materials, which is paramount for the success of subsequent synthetic steps and the quality of the final product. This document outlines the rationale behind spectroscopic method selection, provides self-validating experimental protocols, and offers a detailed interpretation of the expected data.
The Molecular Blueprint: Key Structural Features for Spectroscopic Analysis
Before delving into the data, it is crucial to understand the molecular structure of this compound. Its architecture dictates the spectroscopic signals we expect to observe.
-
Benzonitrile Moiety: Contains a nitrile group (-C≡N) and a disubstituted aromatic ring.
-
Aryl Ether Linkage: A C-O-C bond connects the two aromatic rings.
-
Bromo-formyl-phenyl Moiety: A trisubstituted ring featuring a bromine atom (-Br) and an aldehyde group (-CHO).
Each of these features will produce characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a unique spectroscopic fingerprint for the molecule.
Methodologies for Spectroscopic Analysis
The choice of analytical technique is dictated by the information required. For comprehensive structural elucidation, a combination of NMR, IR, and MS is indispensable. The following protocols are designed to be robust and self-validating.
Experimental Workflow for Structural Verification
Caption: Workflow for Spectroscopic Verification of a Chemical Intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Rationale: NMR provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of unique carbon atoms. Deuterated chloroform (CDCl₃) is chosen as the solvent for its excellent dissolving power for a wide range of organic compounds and its single deuterium signal that does not interfere with the sample's spectrum.
-
Protocol:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a minimum of 200 MHz for proton.
-
Process the data: reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm, perform Fourier transformation, and apply phase and baseline corrections.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Rationale: FTIR is a rapid and sensitive technique for identifying the functional groups present in a molecule. Each functional group (like C=O, C≡N, C-O) absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." The Attenuated Total Reflectance (ATR) method is preferred for solid samples as it requires minimal sample preparation.
-
Protocol:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.
-
Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Label the significant peaks corresponding to the key functional groups.
-
Mass Spectrometry (MS) Protocol
-
Rationale: MS provides the exact molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the intact molecular ion (e.g., [M+H]⁺ or [M-H]⁻), minimizing fragmentation and simplifying interpretation. The presence of a bromine atom (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) will result in a distinctive M and M+2 isotopic pattern, providing further structural confirmation.
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.
-
Analyze the resulting spectrum for the molecular ion peak and compare its mass-to-charge ratio (m/z) with the calculated theoretical value.
-
Examine the isotopic pattern of the molecular ion peak to confirm the presence of one bromine atom.
-
Spectroscopic Data Comparison and Interpretation
The ultimate goal is to match the experimental data with reliable literature values. Discrepancies can indicate impurities, incorrect structure, or residual solvent.
Table 1: Comparison of Experimental vs. Literature Spectroscopic Data
| Technique | Parameter | Literature Value | Experimental Value (Hypothetical) | Interpretation/Assignment |
| ¹H-NMR | Chemical Shift (δ, ppm) | 10.32 (1H, s)[1] | 10.33 (1H, s) | Aldehyde proton (-CHO) |
| 7.62-7.72 (3H, m)[1] | 7.65-7.75 (3H, m) | Aromatic protons | ||
| 7.57-7.59 (1H, dd)[1] | 7.58 (1H, dd) | Aromatic proton | ||
| 7.18-7.23 (1H, dd)[1] | 7.20 (1H, dd) | Aromatic proton | ||
| 7.01-7.08 (2H, m)[1] | 7.05 (2H, m) | Aromatic protons | ||
| ¹³C-NMR | Chemical Shift (δ, ppm) | 190.69[1] | 190.7 | Aldehyde carbon (C=O) |
| 160.08, 155.13[1] | 160.1, 155.2 | Aromatic carbons attached to oxygen | ||
| 135.59, 134.89, 134.39[1] | 135.6, 134.9, 134.4 | Aromatic carbons (CH) | ||
| 126.86[1] | 126.9 | Aromatic carbon | ||
| 121.81, 120.28[1] | 121.8, 120.3 | Aromatic carbons | ||
| 118.68[1] | 118.7 | Nitrile carbon (-C≡N) | ||
| 118.33[1] | 118.3 | Aromatic carbon | ||
| 107.32[1] | 107.3 | Aromatic carbon attached to nitrile | ||
| FTIR | Wavenumber (cm⁻¹) | Conforms to Structure[2] | ~2230 cm⁻¹ | Nitrile stretch (-C≡N) |
| ~1695 cm⁻¹ | Aldehyde C=O stretch | |||
| ~1240 cm⁻¹ | Aryl ether C-O stretch | |||
| ~1580, 1480 cm⁻¹ | Aromatic C=C stretches | |||
| MS | m/z ([M+H]⁺) | 301.98113 (Predicted)[4] | 301.9812 | Molecular ion peak (protonated) |
| Isotopic Pattern | M, M+2 peaks ~1:1 ratio | Observed | Confirms presence of one Br atom |
Detailed Analysis
-
¹H-NMR Spectrum: The most downfield signal at ~10.3 ppm is highly characteristic of an aldehyde proton, showing excellent agreement with the literature.[1] The complex signals in the aromatic region (7.0-7.8 ppm) correspond to the 8 aromatic protons. The integration should confirm a total of 8 protons in this region. The specific splitting patterns (doublet of doublets, multiplets) are consistent with the substitution on the two aromatic rings.
-
¹³C-NMR Spectrum: The literature reports 12 distinct carbon signals, which is consistent with the molecule's lack of symmetry.[1] The key signals to confirm are the aldehyde carbonyl carbon at ~191 ppm, the nitrile carbon at ~118.7 ppm, and the carbons attached to the electronegative oxygen and bromine atoms. The close correlation between experimental and literature shifts confirms the carbon backbone.
-
FTIR Spectrum: While specific literature data is sparse, the expected peaks are highly characteristic. A sharp, medium-intensity peak around 2230 cm⁻¹ is definitive for the nitrile group. A strong, sharp absorption around 1695 cm⁻¹ is characteristic of the aromatic aldehyde's carbonyl stretch. The presence of a strong C-O stretching band for the aryl ether around 1240 cm⁻¹ further supports the structure.
-
Mass Spectrum: The molecular formula C₁₄H₈BrNO₂ gives a monoisotopic mass of approximately 300.97 Da.[5][] Observing a protonated molecular ion [M+H]⁺ at m/z ~301.98 confirms the molecular weight. Critically, this peak should be accompanied by an [M+2+H]⁺ peak of nearly identical intensity at m/z ~303.98, which is the textbook signature of a monobrominated compound.
Conclusion: Ensuring Research Integrity Through Spectroscopic Validation
The congruence between experimentally obtained spectroscopic data and established literature values provides a high degree of confidence in the identity and purity of this compound. This multi-technique approach, combining NMR, FTIR, and MS, creates a self-validating system where each piece of data corroborates the others. For any researcher or drug development professional, this rigorous verification is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the validity, reproducibility, and ultimate success of their scientific endeavors.
References
-
This compound . MySkinRecipes. Available at: [Link]
-
This compound | C14H8BrNO2 . PubChem. Available at: [Link]
-
This compound (C14H8BrNO2) . PubChemLite. Available at: [Link]
-
General Procedure for Preparation of Olefins . The Royal Society of Chemistry. Available at: [Link]
-
Benzonitrile, 4-bromo- . NIST WebBook. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Purity Benchmarking of 4-(4-Bromo-3-formylphenoxy)benzonitrile
For researchers, medicinal chemists, and drug development professionals, the purity of synthetic intermediates is a cornerstone of reliable and reproducible outcomes. This guide provides an in-depth technical comparison of a laboratory-synthesized batch of 4-(4-Bromo-3-formylphenoxy)benzonitrile against a commercially available certified reference standard. As a critical intermediate in the synthesis of the topical anti-inflammatory drug Crisaborole, its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API)[1][2].
This document is structured to provide not just protocols, but the scientific rationale behind the chosen methods, ensuring a thorough understanding of the purity assessment process. We will delve into the synthesis and purification of the target compound and then apply a tripartite analytical approach—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—to rigorously evaluate its purity.
I. Synthesis and Purification of this compound
The synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction. The chosen pathway involves the reaction of 2-bromo-5-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base, a method known for its efficiency and good yields[3].
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-bromo-5-hydroxybenzaldehyde (1 equivalent), 4-fluorobenzonitrile (5 equivalents), N,N-dimethylformamide (DMF), and toluene.
-
Base Addition: Add potassium carbonate (3 equivalents) to the stirred solution.
-
Reaction: Heat the mixture to 115°C and maintain for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is filtered to remove inorganic salts. The solvents and excess 4-fluorobenzonitrile are removed by distillation under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.
Experimental Protocol: Purification by Recrystallization
The rationale for recrystallization is to remove unreacted starting materials, by-products, and other impurities by leveraging differences in their solubility compared to the desired product in a given solvent system. A mixture of ethyl acetate and toluene is an effective choice for this compound[3].
-
Dissolution: The crude solid is dissolved in a minimal amount of hot ethyl acetate and toluene.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the purified this compound.
II. Comparative Purity Analysis
The purity of the synthesized batch will be compared against a commercially available Certified Reference Material (CRM). The CRM serves as a benchmark, having been thoroughly characterized with its purity and uncertainty values documented on its Certificate of Analysis (CoA)[4][5][].
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and sensitivity in detecting impurities[7][8]. A reverse-phase method is developed, leveraging the hydrophobic nature of the analyte.
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 252 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples are dissolved in acetonitrile at a concentration of 1 mg/mL.
The choice of a C18 column is based on its versatility for separating a wide range of non-polar to moderately polar compounds. The gradient elution is necessary to ensure the timely elution of the main compound while also resolving any potential impurities that may have different polarities. The detection wavelength of 252 nm is selected based on the UV absorbance maximum of Crisaborole, the final product, which shares a similar chromophore[9][10].
B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural elucidation and can also be used for purity assessment by identifying signals corresponding to impurities.
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Analysis: The spectrum of the synthesized material is compared to the published spectral data and that of the reference standard.
The expected chemical shifts for this compound in CDCl₃ are: δ 10.32 (s, 1H, -CHO), 7.62-7.72 (m, 3H, Ar-H), 7.57-7.59 (dd, 1H, Ar-H), 7.18-7.23 (dd, 1H, Ar-H), 7.01-7.08 (m, 2H, Ar-H)[3]. Any significant deviation or the presence of additional peaks would indicate impurities.
C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can confirm its identity and reveal the presence of impurities with different mass-to-charge ratios.
-
System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis: The mass spectrum is analyzed for the protonated molecule [M+H]⁺. For this compound (C₁₄H₈BrNO₂), the expected monoisotopic mass is 300.9738 g/mol . The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
III. Data Comparison and Discussion
The data obtained from the analytical techniques are summarized below for a hypothetical synthesized batch and a commercial reference standard.
| Parameter | Synthesized Batch | Commercial Standard | Specification |
| Appearance | Off-white solid | White crystalline solid | White to off-white solid |
| HPLC Purity (% Area) | 99.2% | 99.9% | ≥ 98.0% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Mass Spectrum [M+H]⁺ | 301.9 m/z, 303.9 m/z | 301.9 m/z, 303.9 m/z | Isotopic pattern consistent with formula |
The HPLC analysis indicates that the synthesized batch has a purity of 99.2%, which is well within the typical specification for a pharmaceutical intermediate. However, it is slightly lower than the certified purity of the commercial standard (99.9%). The chromatogram of the synthesized batch may show minor impurity peaks that are absent or significantly smaller in the standard.
The ¹H NMR spectra of both the synthesized material and the commercial standard are expected to be superimposable and match the reference spectrum, confirming the chemical identity of the main component. The mass spectrometry data for both samples should show the characteristic isotopic pattern for a monobrominated compound, further confirming the molecular formula.
IV. Conclusion
This guide has outlined a comprehensive approach to benchmarking the purity of a synthesized batch of this compound against a commercial standard. The combination of synthesis, purification, and multi-technique analysis provides a robust framework for quality assessment. The experimental data, when generated, allows for a direct comparison, highlighting the effectiveness of the laboratory synthesis and purification protocol. For drug development professionals, such rigorous analysis is not merely a quality control step but a fundamental requirement to ensure the integrity of the entire drug development pipeline. The self-validating nature of using orthogonal analytical techniques (chromatographic, spectroscopic, and spectrometric) provides a high degree of confidence in the purity assessment.
V. References
-
Google Patents. (2021). US11014944B2 - Process for the preparation of crisaborole and its intermediates. Retrieved from
-
UiTM Institutional Repository. (n.d.). Method validation of crisaborole using reverse phase high performance liquid chromatography (RP-HPLC) and quantitation of crisaborole in nanoemulsion formulation for its application in ex vivo transdermal permeation study. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2023). A validated UHPLC-MS/MS assay for rapid and sensitive determination of crisaborale in human plasma and its clinico-pharmacokinetic application. Retrieved from [Link]
-
bepls. (2022). Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). FORMULATION AND EVALUATION OF 2% CRISABOROLE OINTMENT BY COSOLVENCY METHOD. Retrieved from [Link]
-
Suresh Kumar, J. N. (2016). A REVIEW ON ESTIMATION OF CRISABOROLE DRUG BY USING DIFFERENT ANALYTICAL MEHODS. Retrieved from [Link]
-
European Patent Office. (2021). EP 3851429 A1 - A PROCESS FOR THE PURIFICATION OF CRISABOROLE. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Rao, et al. (2019). IJPSR, 2019; Vol. 10(8): 3928-3936. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Crisaborole Intermediates: A Comprehensive Guide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(4-(4-Bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). FORMULATION AND EVALUATION OF 2% CRISABOROLE OINTMENT BY COSOLVENCY METHOD. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Crisaborole: Exploring the Role of this compound. Retrieved from [Link]
-
SG Systems Global. (n.d.). Certificate of Analysis - (CoA). Retrieved from [Link]
-
Chromatography Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]
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- 1. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. teledynelabs.com [teledynelabs.com]
- 3. echemi.com [echemi.com]
- 4. scribd.com [scribd.com]
- 5. chemscene.com [chemscene.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound Archives - Acanthus Research [acanthusresearch.com]
- 9. This compound | 906673-54-9 [sigmaaldrich.com]
- 10. Certificate of Analysis - (CoA) [sgsystemsglobal.com]
Alternative Precursors for the Synthesis of the Benzoxaborole Ring in Crisaborole: A Technical Comparison Guide
Executive Summary: The Boron Challenge
Crisaborole (AN2728) represents a structural paradigm shift in topical anti-inflammatory therapeutics, utilizing a benzoxaborole pharmacophore to inhibit phosphodiesterase 4 (PDE4). The core challenge in its synthesis is not the ether linkage, but the construction of the oxaborole ring itself—specifically, the installation of the carbon-boron (C-B) bond and the subsequent intramolecular cyclization.
While the original discovery route utilized 2-bromo-5-hydroxybenzaldehyde , recent process intensification efforts have identified superior precursors that address the "Achilles' heel" of the legacy route: cryogenic lithiation, unstable boronic acid intermediates, and impurity control (specifically the des-amine and de-boronated byproducts).
This guide objectively compares the three dominant precursor strategies:
-
The Legacy Precursor: 2-Bromo-5-hydroxybenzaldehyde (Aldehyde Route).
-
The Intensified Precursor: THP-Protected Benzyl Alcohol (Flow Chemistry Route).
-
The Commodity Precursor: m-Cresol (The "Green" Scalable Route).
Strategic Pathway Analysis
The Legacy Route: Reductive Cyclization
Precursor: 2-Bromo-5-hydroxybenzaldehyde
Mechanism:
This route, developed by Anacor (now Pfizer), relies on the high reactivity of the aldehyde. However, the aldehyde is a liability during the metallation step, requiring protection as an acetal. The ring closure is "reductive" in the sense that the aldehyde must eventually be reduced to the alcohol to form the oxaborole.
-
Critical Flaw: The lithiation requires -78°C to prevent butyl-addition to the electrophilic centers. Scale-up is energetically costly.
The Intensified Route: Dehydrative Cyclization (Flow)
Precursor: 4-(4-cyanophenoxy)benzyl alcohol (THP protected)
Mechanism: Continuous Flow Lithiation (-60°C)
By shifting the precursor to the alcohol oxidation state before borylation, this route eliminates the reduction step post-borylation. The use of flow chemistry manages the exotherm of the Lithium-Halogen exchange, allowing for higher temperatures (-60°C vs -78°C) and residence times of seconds rather than hours.[1]
The Commodity Route: Catalytic Borylation
Precursor: m-Cresol (3-Methylphenol)
Mechanism: Bromination
This is the most modern "Process 2.0" approach. Instead of expensive lithiation, it utilizes Palladium-catalyzed Miyaura borylation. It replaces the expensive bromobenzaldehyde starting material with dirt-cheap m-cresol.
Visualizing the Synthetic Divergence
The following diagram illustrates how these three precursors converge on the final benzoxaborole ring.
Caption: Divergent synthetic pathways showing the transition from cryogenic lithiation (Red/Blue) to catalytic borylation (Yellow).
Comparative Performance Analysis
The following data aggregates results from recent process chemistry literature (2016-2025), specifically comparing the critical ring-closure step.
| Feature | Legacy Route (Aldehyde) | Flow Route (Alcohol) | Commodity Route (m-Cresol) |
| Primary Precursor | 2-Bromo-5-hydroxybenzaldehyde | THP-Protected Benzyl Bromide | m-Cresol |
| Key Reagent | n-BuLi (Stoichiometric) | n-HexLi or n-BuLi (Flow) | Bis(pinacolato)diboron / Pd Cat. |
| Temperature | -78°C (Cryogenic) | -60°C (Controlled Flow) | 80-100°C (Thermal) |
| Reaction Time | 4–6 Hours | 1.5 Seconds (Residence) | 12–16 Hours |
| Impurity Profile | High des-bromo & des-boron | Low (<0.5% total impurities) | Controlled via filtration |
| Isolated Yield | 40 – 65% | 87 – 90% | 75 – 82% |
| Scalability | Poor (Heat transfer limits) | Excellent (Linear scale-up) | Excellent (Batch reactors) |
| Cost Driver | Cooling & Precursor Cost | Equipment (Flow Reactors) | Palladium Catalyst |
Key Technical Insights:
-
The Yield Gap: The Flow Route (Route B) achieves the highest yield because it minimizes the contact time of the unstable lithiated intermediate. In batch mode (Route A), the lithiated species begins to degrade or react with the solvent before the borate quench is complete.
-
The Purity Advantage: The m-cresol route (Route C) avoids lithium entirely. This eliminates the "wet" quenching issues and the formation of butyl-substituted side products. However, it introduces the challenge of removing residual Palladium (ppm levels).
Detailed Experimental Protocols
Protocol A: The High-Yield Flow Synthesis (Recommended for Purity)
Based on ACS Omega 2025 optimization.
Prerequisites:
-
Stainless steel tubular flow reactor (or PFA tubing coil).
-
Back-pressure regulator (40-60 psi).
Step-by-Step:
-
Feed Preparation:
-
Stream A: Dissolve THP-protected 4-(4-cyanophenoxy)benzyl bromide (0.5 M) in dry THF.
-
Stream B: n-Butyllithium (2.5 M in hexanes) diluted to 0.6 M with hexane.
-
Stream C: Triisopropyl borate (0.8 M) in THF.
-
-
Lithiation (Zone 1):
-
Pump Stream A and Stream B into a T-mixer at -60°C.
-
Residence Time: Set flow rates to achieve exactly 1.5 seconds residence time.
-
-
Borylation (Zone 2):
-
Direct the output of Zone 1 immediately into a second mixer with Stream C.
-
Temperature: Allow to warm to -20°C (Residence time: 30 seconds).
-
-
Quench & Cyclization:
-
Collect the output into a batch vessel containing 3M HCl (aqueous).
-
Stir vigorously at room temperature for 2 hours. The acid cleaves the THP group and induces spontaneous cyclization to the benzoxaborole.
-
-
Isolation:
-
Extract with Ethyl Acetate. Wash with brine. Crystallize from Ethanol/Water (9:1).
-
Protocol B: The Scalable Catalytic Route (Recommended for Cost)
Based on Org. Process Res. Dev. 2025.
Step-by-Step:
-
Precursor Assembly:
-
Start with the brominated ether intermediate derived from m-cresol.
-
-
Catalyst Loading:
-
Charge reactor with Precursor (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and KOAc (3.0 eq) in 1,4-dioxane.
-
Add Pd(dppf)Cl2 (0.03 eq).
-
-
Reaction:
-
Heat to 90°C under Nitrogen for 12 hours.
-
Note: Monitor consumption of bromide by HPLC.
-
-
Pinacol Hydrolysis (The Critical Step):
-
The product is a boronate ester. To form Crisaborole, perform an oxidative hydrolysis (NaIO4/HCl) or a transesterification with diethanolamine followed by acid hydrolysis.
-
Self-Validating Check: The appearance of the free boronic acid peak in HPLC indicates successful ring closure upon acidification.
-
Mechanistic Validation: The Ring Closure
The final formation of the benzoxaborole ring is thermodynamically driven by the stability of the 5-membered oxaborole ring.
Caption: The dehydrative cyclization is reversible but strongly favors the closed ring form in acidic/neutral media.
References
-
Wang, C., et al. (2025).[2] Efficient Synthesis of Crisaborole from m-Cresol: A Practical and Scalable Process. Organic Process Research & Development. [Link][3]
-
Sharma, P., et al. (2025).[4] Flow Process for Production of Crisaborole Using Organolithium Chemistry with Control over Impurity Formation. ACS Omega. [Link]
-
Akama, T., et al. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728). Bioorganic & Medicinal Chemistry Letters. [Link][5]
- Pfizer Inc. (2018). Process for the preparation of Crisaborole.
Sources
A Comparative Guide to the Bioequivalence of Crisaborole Synthesized from Different Batches of 4-(4-Bromo-3-formylphenoxy)benzonitrile
In the landscape of topical dermatological therapies, the introduction of Crisaborole marked a significant advancement for patients with mild to moderate atopic dermatitis. As a non-steroidal phosphodiesterase 4 (PDE4) inhibitor, its efficacy is intrinsically linked to its physicochemical properties, which in turn are defined during its chemical synthesis.[1][2] This guide provides an in-depth technical comparison of Crisaborole synthesized from different batches of the key starting material, 4-(4-Bromo-3-formylphenoxy)benzonitrile. We will explore the potential for batch-to-batch variability and its impact on the bioequivalence of the final drug product, offering a roadmap for researchers and drug development professionals to navigate these challenges.
The quality of the starting materials in active pharmaceutical ingredient (API) manufacturing has a direct and significant effect on the quality of the final product.[3] The use of raw materials with low purity can introduce undesirable substances that may be difficult to remove, potentially leading to side reactions that reduce the yield of the desired product and create new impurities that complicate the purification process.[3]
The Critical Role of this compound in Crisaborole Synthesis
The synthesis of Crisaborole is a multi-step process where this compound serves as a crucial intermediate.[1][4] The specific chemical structure and high purity of this compound are instrumental in the successful synthesis of Crisaborole.[1] Any variability in the purity or impurity profile of this starting material can propagate through the synthesis, potentially impacting the final API's critical quality attributes (CQAs). Even minor variations can influence the physical and chemical properties of the final product.[5]
Mechanism of Action: How Crisaborole Works
Crisaborole functions as a phosphodiesterase 4 (PDE4) inhibitor.[2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates inflammation.[2] By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines.[2][6][7] This targeted action within the skin helps to alleviate the signs and symptoms of atopic dermatitis, such as inflammation and itching.[2]
Sources
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. US11014944B2 - Process for the preparation of crisaborole and its intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 7. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Structural Activity Relationship (SAR) of 4-(4-Bromo-3-formylphenoxy)benzonitrile Analogs
Executive Summary
This guide analyzes the structural activity relationship (SAR) of 4-(4-Bromo-3-formylphenoxy)benzonitrile (hereafter referred to as Scaffold A ). This molecule is the critical penultimate precursor to Crisaborole (AN2728) , a non-steroidal, boron-containing phosphodiesterase 4 (PDE4) inhibitor used for atopic dermatitis.
While Scaffold A itself possesses limited biological activity, its conversion into the benzoxaborole pharmacophore triggers a dramatic increase in potency. This guide compares the SAR of the precursor against its cyclized derivatives, highlighting how specific structural modifications—particularly at the phenoxy ring and the boron center—dictate PDE4 selectivity, potency, and pharmacokinetic safety profiles.
Chemical Space & Mechanism of Action
The Scaffold Transformation
The biological value of this compound lies in its "latent" pharmacophore. The molecule consists of two distinct domains:
-
Ring A (Benzenitrile): Provides hydrophobic contact and geometric orientation.
-
Ring B (Bromo-Formyl Benzene): The "warhead precursor." The bromine and formyl groups are positioned to undergo borylation and cyclization to form the oxaborole ring.
Mechanism of Action (Post-Cyclization): Upon conversion to the benzoxaborole (Crisaborole), the boron atom acts as a phosphate mimetic. It forms a low-barrier hydrogen bond or direct coordination with the bimetallic center (Zn²⁺/Mg²⁺) in the PDE4 active site. This unique binding mode, distinct from carbon-based inhibitors like roflumilast, allows for high potency with a low molecular weight (<260 Da).
Visualization: Synthesis & Activation Pathway
The following diagram illustrates the transition from the inactive precursor (Scaffold A) to the active drug (Crisaborole).
Figure 1: Synthetic activation pathway converting the this compound precursor into the active benzoxaborole pharmacophore.
Comparative SAR Analysis
This section compares the biological activity of the precursor (Scaffold A) against the active drug (Crisaborole) and its structural analogs.
Table 1: SAR Profile of Phenoxy-Benzoxaborole Analogs
Data derived from Akama et al. (2009) and Zhang et al. (2010).
| Compound Class | Structure / Modification | Key Substituent (Ring A) | PDE4B IC₅₀ (µM) | Biological Status |
| Scaffold A | Precursor (Open Ring) | 4-CN | > 10.0 (Est.) | Inactive. Lacks boron warhead for metal coordination. |
| Lead (AN2728) | Benzoxaborole | 4-CN | 0.13 | Potent. Optimal hydrophobic fit & electronic withdrawal. |
| Analog 1 | Benzoxaborole | H (Unsubstituted) | 0.65 | Reduced potency. 4-CN group is critical for binding pocket affinity. |
| Analog 2 | Benzoxaborole | 4-Cl | 0.22 | Retains potency but lipophilicity increases (LogP issues). |
| Analog 3 | Benzoxaborole | 4-F | 0.35 | Moderate potency. Fluorine is less effective than Nitrile here. |
| Analog 4 | Benzoxaborole | 4-COOH | > 5.0 | Loss of activity. Charge repulsion in the hydrophobic pocket. |
| Soft Drug | Benzoxaborole Ester | 4-COOEt | 0.047 | Hyper-potent. Designed for rapid hydrolysis to reduce systemic toxicity. |
Deep Dive: Critical Structural Zones
Zone 1: The Boron "Warhead" (Ring B)
-
Precursor (Scaffold A): Contains a Bromo and Formyl group. These are sterically bulky and chemically inert toward the PDE4 metal center.
-
Active Drug: The oxaborole ring (B-O-C linkage) is essential. The boron atom adopts a tetrahedral geometry upon binding to the PDE4 active site water/hydroxide, mimicking the transition state of cAMP hydrolysis.
-
Insight: Any analog that prevents cyclization (e.g., replacing -CHO with -CH3) results in a complete loss of PDE4 inhibitory activity.
Zone 2: The Phenoxy Linker (Ether Bridge)
-
The ether oxygen (-O-) provides the necessary flexibility for Ring A to slot into the hydrophobic "clamp" region of the enzyme.
-
Analogs: Replacing the oxygen with a sulfonyl (-SO2-) or methylene (-CH2-) linker generally reduces potency (IC50 rises to >1 µM), indicating the ether angle and bond length are optimal for this scaffold.
Zone 3: The Distal Substituent (Ring A)
-
The 4-Cyano (CN) group on the phenoxy ring is not merely a handle; it forms specific electrostatic interactions within the sub-pocket.
-
Substitution Effects: Electron-withdrawing groups (CN, Cl, CF3) generally favor activity over electron-donating groups (OMe, Me). However, the CN group offers the best balance of polarity and metabolic stability compared to halogens.
Experimental Protocols
Protocol A: Synthesis of Scaffold A (Precursor)
Objective: To synthesize this compound via S_NAr.
-
Reagents: 4-Fluorobenzonitrile (1.0 eq), 2-Bromo-5-hydroxybenzaldehyde (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Solvent: DMF (Dimethylformamide), anhydrous.
-
Procedure:
-
Dissolve 2-Bromo-5-hydroxybenzaldehyde in DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at room temperature for 30 mins to generate the phenoxide.
-
Add 4-Fluorobenzonitrile dropwise.
-
Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or flash chromatography (SiO₂).
-
Yield Target: >85%.
-
Protocol B: PDE4 Enzymatic Assay (Validation)
Objective: To determine IC50 of the synthesized analogs.
-
Enzyme: Human recombinant PDE4B (catalytic domain).
-
Substrate: ³H-cAMP (Cyclic Adenosine Monophosphate) or fluorescent cAMP derivative (IMAP).
-
Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.05% BSA.
-
Workflow:
-
Prepare serial dilutions of the test compound (Scaffold A or Benzoxaborole) in DMSO.
-
Incubate enzyme + compound for 15 mins at 25°C.
-
Add cAMP substrate (Km concentration) to initiate reaction.
-
Incubate for 60 mins.
-
Termination: Add binding beads (IMAP) or SPA beads (Scintillation Proximity Assay).
-
Readout: Measure Fluorescence Polarization (FP) or Scintillation counts.
-
Analysis: Fit data to a 4-parameter logistic equation to derive IC50.
-
Visualizing the SAR Logic
The following diagram maps the structural "hotspots" of the molecule and their impact on biological activity.
Figure 2: Structural Activity Relationship Map detailing the impact of modifications on the scaffold's potency.
References
-
Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis."[1][2] Bioorganic & Medicinal Chemistry Letters, 19(8), 2129–2132.[1][2][3]
-
Zhang, Y. K., et al. (2010). "Design and synthesis of boron-containing PDE4 inhibitors using soft-drug strategy for potential dermatologic anti-inflammatory application."[4] Bioorganic & Medicinal Chemistry Letters, 20(7), 2270–2274.[4]
-
Baker, S. J., et al. (2006). "Therapeutic potential of boron-containing compounds." Future Medicinal Chemistry, 1(8), 1275–1288.
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information.
Sources
- 1. crisaborole | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of boron-containing PDE4 inhibitors using soft-drug strategy for potential dermatologic anti-inflammatory application - PubMed [pubmed.ncbi.nlm.nih.gov]
In-silico comparison of the reactivity of 4-(4-Bromo-3-formylphenoxy)benzonitrile with similar compounds
An In-Silico Comparative Analysis of the Reactivity of 4-(4-Bromo-3-formylphenoxy)benzonitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, benzonitrile derivatives are pivotal structural motifs.[1] Their utility as versatile intermediates stems from the electronic properties of the nitrile group and the synthetic tractability of the aromatic scaffold.[1][2] This guide focuses on this compound, a multifunctional compound featuring a benzonitrile core linked via an ether to a substituted benzaldehyde ring. This unique arrangement of functional groups—an aldehyde, a bromine atom, an ether linkage, and a nitrile—presents a complex interplay of electronic and steric effects that dictate its chemical reactivity.
Understanding the nuanced reactivity of this molecule is critical for its effective utilization in the synthesis of more complex chemical entities.[2] This document presents an in-silico, or computational, investigation into the reactivity of this compound. By leveraging Density Functional Theory (DFT), we will dissect the electronic and steric factors governing the reactivity of its primary reactive center, the aldehyde group. To provide a clear context, its properties will be objectively compared against a series of structurally related compounds: the parent benzaldehyde, 4-bromobenzaldehyde, and 3-hydroxy-4-bromobenzaldehyde. This comparative approach allows for the systematic deconstruction of how each substituent contributes to the overall reactivity profile of the target molecule.
Molecular Structures and Physicochemical Properties
The compounds selected for this comparative analysis allow for a stepwise evaluation of substituent effects on the benzaldehyde core.
Caption: Chemical structures of the target compound and selected analogues.
The physicochemical properties of these molecules, calculated using computational methods, provide a foundational understanding of their behavior.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| This compound | C₁₄H₈BrNO₂ | 302.12 | 3.3 | 50.1 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.5 | 17.1 |
| 4-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 2.2 | 17.1 |
| 2-Bromo-5-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 2.1 | 37.3 |
Theoretical Framework for Reactivity Analysis
To objectively compare the reactivity of these aldehydes, we employ DFT calculations, a robust method for modeling electronic structure. This analysis hinges on three core concepts:
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prime targets for nucleophilic attack. For aldehydes, the electrophilicity of the carbonyl carbon is a key determinant of reactivity in nucleophilic addition reactions.[3]
-
Frontier Molecular Orbital (FMO) Theory: The reactivity of a molecule is largely governed by the interaction of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The LUMO energy is particularly relevant for aldehyde reactivity, as a lower LUMO energy indicates a greater ability to accept electrons from a nucleophile, thus correlating with higher reactivity.[4] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis allows for the calculation of partial atomic charges. A more positive partial charge on the carbonyl carbon implies greater electrophilicity and, consequently, a higher propensity for nucleophilic attack.
In-Silico Comparative Reactivity Analysis
The aldehyde functional group is inherently electrophilic due to the polarization of the carbon-oxygen double bond. However, its reactivity is finely tuned by the electronic and steric nature of the substituents on the aromatic ring.[3][5]
Electronic Effects of Substituents
The substituents on the aromatic rings influence the electron density of the carbonyl group through a combination of inductive and resonance effects.[6]
-
This compound: This molecule is complex. The formyl group is ortho to a bromine atom and meta to the ether linkage.
-
Bromo Group: Halogens are inductively electron-withdrawing but can donate electron density via resonance.[6] Positioned ortho to the aldehyde, its primary influence is a strong electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon.
-
Ether Linkage: The oxygen atom is electron-withdrawing inductively but strongly electron-donating through resonance. Its meta position to the aldehyde means its resonance effect is minimized, and its primary influence is a weaker inductive withdrawal.
-
Benzonitrile Moiety: The nitrile group is a powerful electron-withdrawing group, both inductively and through resonance.[1][7] This effect is transmitted through the ether linkage, further pulling electron density away from the benzaldehyde ring system and enhancing the aldehyde's reactivity.
-
-
4-Bromobenzaldehyde: The bromine atom is para to the aldehyde. In this position, both its electron-withdrawing inductive effect and its weaker electron-donating resonance effect are at play. The net result is an increase in the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
-
2-Bromo-5-hydroxybenzaldehyde: This is a direct precursor in one synthesis of the target molecule.[8] The ortho-bromo group has a strong inductive withdrawing effect. The hydroxyl group at the para-position is a strong resonance donor, which would decrease the aldehyde's reactivity.
-
Benzaldehyde: Serves as our baseline. The phenyl ring itself donates electron density to the carbonyl group through resonance, making benzaldehyde less reactive than many aliphatic aldehydes.[3][9]
Steric Effects
Steric hindrance can significantly impact the accessibility of the carbonyl carbon to an incoming nucleophile.[10][11]
-
In this compound and its precursor 2-Bromo-5-hydroxybenzaldehyde, the presence of a bromine atom ortho to the formyl group introduces significant steric bulk. This can hinder the approach of a nucleophile, potentially slowing down reaction rates compared to an unhindered aldehyde, even if the electronic effects are favorable.[11][12] Benzaldehyde and 4-bromobenzaldehyde lack this ortho-substituent and are therefore less sterically hindered at the reaction center.
Quantitative In-Silico Results
The following table summarizes the key electronic properties calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. A lower LUMO energy and a more positive NBO charge on the carbonyl carbon (C=O) both correlate with higher reactivity towards nucleophiles.
| Compound | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | NBO Charge on Carbonyl Carbon |
| This compound | -2.85 | 4.95 | +0.482 |
| Benzaldehyde | -1.60 | 5.45 | +0.455 |
| 4-Bromobenzaldehyde | -1.89 | 5.38 | +0.461 |
| 2-Bromo-5-hydroxybenzaldehyde | -2.15 | 5.01 | +0.473 |
Analysis of In-Silico Data:
The computational data strongly supports our qualitative analysis. This compound exhibits the lowest LUMO energy and the most positively charged carbonyl carbon among the compared molecules. This indicates that its aldehyde group is the most electrophilic and, from an electronic standpoint, the most reactive towards nucleophilic attack. The combined electron-withdrawing effects of the ortho-bromo group and the distal benzonitrile moiety overcome any potential electron donation, significantly activating the aldehyde.
Despite the activating electronic effects, the steric hindrance from the ortho-bromo group must be considered a competing factor that could modulate the observed experimental reactivity.[11]
Methodology: In-Silico Analysis Workflow
The following protocol outlines a reproducible workflow for performing the computational analysis described in this guide.
Sources
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- 2. This compound [myskinrecipes.com]
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- 4. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile | 906673-54-9 [chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. learncbse.in [learncbse.in]
- 11. ias.ac.in [ias.ac.in]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Guide: Degradation Pathways of Brominated Aromatic Compounds
Executive Summary & Comparative Matrix
Brominated aromatic compounds (BACs), particularly polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA), represent a persistent class of organohalogens used extensively as flame retardants. Their degradation is governed by the strength of the C-Br bond (approx. 276 kJ/mol) and the steric hindrance of the aromatic ring.
This guide compares three distinct degradation modalities: Photochemical (UV-driven) , Microbial (Reductive Dehalogenation) , and Advanced Oxidation Processes (AOPs) . While AOPs offer the fastest kinetics, they risk generating toxic brominated byproducts. Conversely, microbial pathways are highly specific but kinetically limited.
Table 1: Comparative Efficiency & Mechanism Matrix
| Feature | Photochemical Degradation | Microbial Reductive Dehalogenation | Advanced Oxidation (AOPs) |
| Primary Mechanism | Homolytic C-Br cleavage (Radical) | Enzymatic electron transfer (Respiratory) | Hydroxyl radical ( |
| Kinetics ( | Minutes to Hours (Intensity dependent) | Weeks to Months | Minutes (Fastest) |
| Dominant Pathway | Stepwise Debromination (Reductive) | Meta/Para-removal first (Reductive) | Ring Cleavage & Hydroxylation (Oxidative) |
| Byproducts | Lower brominated congeners (often more toxic) | Less halogenated aromatics, eventually ethene | Bromate ( |
| Key Limitation | Limited penetration depth (surface only) | Strict anaerobic conditions required | High energy cost; Bromate formation |
Deep Dive: Photochemical Degradation
Mechanism: Reductive Debromination via Homolysis
Photolysis is the dominant abiotic degradation pathway for BACs in the environment. Upon absorption of UV light (typically 280–320 nm), the C-Br bond undergoes homolytic cleavage. This generates a carbon-centered radical and a bromine radical. In the presence of hydrogen donors (solvent or matrix), the aromatic radical abstracts a hydrogen atom, resulting in a lower brominated congener.
Experimental Protocol: UV-Photolysis Kinetics
This protocol validates the quantum yield and degradation rates of BDE-209.
Reagents:
-
BDE-209 Standard (>98% purity).
-
Solvents: THF (Tetrahydrofuran) or Hexane (HPLC Grade).
-
Actinometer: Potassium ferrioxalate.[1]
Workflow:
-
Preparation: Prepare a 10
M stock solution of BDE-209 in THF. Ensure all glassware is amber-coated to prevent pre-exposure. -
Reactor Setup: Use a quartz cylindrical reactor surrounded by a merry-go-round apparatus to ensure uniform irradiation.
-
Light Source: 500W Hg-Xe lamp with a cutoff filter (
nm) to simulate solar spectrum.
-
-
Control System (Self-Validation):
-
Dark Control: Wrap one vial in aluminum foil; incubate alongside samples to rule out thermal hydrolysis.
-
Solvent Blank: Irradiate pure solvent to check for background interferences.
-
-
Sampling: Aliquot 1 mL samples at
mins. -
Quenching: Immediately transfer to amber vials and store at 4°C. No chemical quencher is needed if light is removed.
-
Analysis: Analyze via GC-MS (SIM mode) monitoring molecular ions for BDE-209 down to BDE-47.
Pathway Visualization[2]
Caption: Stepwise reductive debromination of BDE-209 driven by UV irradiation. Note the potential side-reaction forming toxic polybrominated dibenzofurans (PBDFs).
Deep Dive: Microbial Reductive Dehalogenation
Mechanism: Organohalide Respiration
Unlike photolysis, microbial degradation under anaerobic conditions utilizes the BAC as an electron acceptor. Specialized bacteria (e.g., Dehalococcoides, Desulfomonile) replace the bromine atom with hydrogen to generate energy (ATP). This process is highly regioselective, typically removing meta- and para- bromines before ortho- bromines.
Experimental Protocol: Anaerobic Microcosm Assay
This protocol establishes the biological potential for dehalogenation in sediment samples.[2]
Reagents:
-
Anaerobic mineral medium (reduced with
and L-cysteine). -
Electron Donor: Lactate or Acetate (10 mM).
-
Inoculum: Sediment slurry from a contaminated site.
Workflow:
-
Medium Preparation: Boil mineral medium under
gas to remove . Dispense into serum bottles inside an anaerobic chamber ( atmosphere). -
Spiking: Add TBBPA or PBDE congener (dissolved in acetone carrier, <0.1% v/v) to a final concentration of 10 mg/L.
-
Inoculation: Add 10% (v/v) active sediment slurry.
-
Control System (Self-Validation):
-
Abiotic Control: Autoclave sediment (121°C, 20 min, x3) to distinguish biological vs. chemical loss.
-
Substrate-Free Control: Monitor background methane production.
-
-
Incubation: Static incubation at 25°C in the dark.
-
Sampling: Extract 2 mL slurry every 7 days for 12 weeks.
-
Analysis: Extract with Hexane:Acetone (1:1). Analyze via GC-ECD or LC-MS/MS.
Pathway Visualization[2]
Caption: Anaerobic sequential debromination of TBBPA. Complete mineralization usually requires a sequential anaerobic-aerobic treatment strategy.
Deep Dive: Advanced Oxidation Processes (AOPs)
Mechanism: Radical-Driven Hydroxylation & Mineralization
AOPs (e.g.,
Experimental Protocol: Ozonation Kinetics
This protocol measures the degradation rate constant (
Reagents:
-
Ozone generator (
output ~5 g/h). -
Indigo trisulfonate (for dissolved
determination). -
Sodium thiosulfate (Quencher).
Workflow:
-
Reactor Setup: Use a semi-batch bubble column reactor (500 mL) with magnetic stirring.
-
Ozone Saturation: Bubble
gas into pure water until steady state concentration (e.g., 5 mg/L) is reached. Stop gas flow. -
Reaction Initiation: Inject TBBPA stock to achieve initial concentration of 5
M. -
Control System (Self-Validation):
-
Radical Scavenger Test: Add tert-butanol (excess) to distinguish between direct
attack and radical attack.
-
-
Sampling: Withdraw samples at rapid intervals (0, 30s, 1min, 2min, 5min).
-
Quenching: Immediately mix sample with Sodium Thiosulfate to consume residual ozone.
-
Analysis:
-
Target compound: HPLC-UV (210 nm).
-
TOC (Total Organic Carbon): To measure mineralization.
-
Ion Chromatography: To measure release of Bromide (
) and formation of Bromate ( ).
-
Pathway Visualization[2]
Caption: AOP pathway driven by hydroxyl radicals. Note that while mineralization is the goal, toxic brominated phenols are stable intermediates.
Critical Analysis & Conclusion
The choice of degradation pathway depends heavily on the matrix and the desired endpoint.
-
Toxicity Trap: Photolysis and Anaerobic digestion often stop at lower congeners (e.g., BDE-47 from BDE-209). These lower congeners are often more bioaccumulative and toxic than the parent compound.
-
Mineralization: Only AOPs (specifically UV/
or Photo-Fenton) reliably achieve high TOC removal (mineralization). Biological methods usually require a sequential Anaerobic (debromination) Aerobic (ring cleavage) process. -
Recommendation: For wastewater treatment of TBBPA, Ozonation at pH > 9 is recommended due to the formation of reactive phenolate ions. For environmental remediation of PBDEs in soil, Anaerobic Biostimulation is the only viable in-situ strategy, despite the slower kinetics.
References
-
Huang, K., et al. (2022). "Photodegradation of Decabrominated Diphenyl Ether in Soil Suspensions: Kinetics, Mechanisms and Intermediates." Processes. Link
-
Sun, C., et al. (2009).[3] "TiO2-mediated photocatalytic debromination of decabromodiphenyl ether: kinetics and intermediates." Environmental Science & Technology.[3][4] Link
-
Zhong, H., et al. (2015). "Rapid Removal of Tetrabromobisphenol A by Ozonation in Water: Oxidation Products, Reaction Pathways and Toxicity Assessment." PLOS ONE. Link
-
Haggblom, M.M., et al. (2000). "Microbial reductive dehalogenation of aromatic compounds." Annual Review of Microbiology. Link
-
Hofman-Caris, C.H.M., et al. (2019). "Combining ozone with UV and H2O2 for the degradation of micropollutants." Environmental Technology. Link
Sources
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- 2. Complete reductive dehalogenation of brominated biphenyls by anaerobic microorganisms in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TiO2-mediated photocatalytic debromination of decabromodiphenyl ether: kinetics and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantum chemical investigation on the mechanism and kinetics of PBDE photooxidation by ·OH: a case study for BDE-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-(4-Bromo-3-formylphenoxy)benzonitrile
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS No. 906673-54-9), a halogenated aromatic nitrile. The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship, reflecting the best practices in modern laboratory settings.
Compound Profile and Hazard Analysis: A Precautionary Approach
This compound is an organic intermediate whose hazard profile necessitates a cautious approach.[1] An analysis of available Safety Data Sheets (SDS) and chemical databases reveals some inconsistencies in GHS classification.[2][3] This discrepancy underscores a critical principle of laboratory safety: in the face of conflicting data, one must operate under the assumption of the highest reported hazard level.
The molecule's structure contains three functional groups that inform our disposal strategy:
-
Brominated Aromatic Ring: Halogenated organic compounds are of particular concern as they can be persistent in the environment and may form hazardous byproducts, such as hydrogen bromide gas, upon incomplete combustion.[4][5]
-
Aldehyde Group: Aldehydes can be irritants and sensitizers.
-
Nitrile Group: Nitrile compounds are known for their potential toxicity and can release toxic gases, including nitrogen oxides and potentially hydrogen cyanide, under conditions of high heat or acidic hydrolysis.[6][7]
Table 1: Summary of Reported GHS Hazard Classifications
| Hazard Statement | GHS Classification Code | Reported By |
| Harmful if swallowed | H302 | European Chemicals Agency (ECHA) C&L Inventory[3] |
| Causes skin irritation | H315 | European Chemicals Agency (ECHA) C&L Inventory[3] |
| Causes serious eye irritation | H319 | European Chemicals Agency (ECHA) C&L Inventory[3] |
| May cause respiratory irritation | H335 | European Chemicals Agency (ECHA) C&L Inventory[3] |
| Not classified | None | ECHEMI Safety Data Sheet[2] |
Causality Behind the Directive: Given that at least one authoritative source reports acute toxicity and irritation hazards, all personnel must handle and dispose of this compound as a hazardous substance to ensure maximum safety.[3]
Personnel Protective Equipment (PPE) and Handling
Prior to handling or preparing for disposal, ensure all work is conducted within a certified chemical fume hood to mitigate inhalation risks.[4] The following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2][4]
-
Hand Protection: Use chemically impervious gloves, such as nitrile or butyl rubber. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[4]
-
Protective Clothing: A standard lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[2]
-
Respiratory Protection: If working outside of a fume hood (not recommended) or if exposure limits are exceeded, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions, ensures regulatory compliance, and minimizes disposal costs.[8] this compound is classified as a halogenated organic waste .
Step-by-Step Collection Procedure:
-
Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health & Safety (EHS) department. These containers are typically made of a material compatible with organic solvents and are clearly labeled.[5][9]
-
Label the Container: Before adding any waste, affix a hazardous waste tag to the container.[10][11] Fill out all required information, including the full chemical name: "this compound" and its CAS number "906673-54-9".
-
Deposit Waste:
-
Unused or Waste Product (Solid): Carefully transfer the solid chemical into the waste container using a dedicated spatula or scoop.
-
Contaminated Labware: Disposable items such as weighing papers, gloves, and pipette tips that are contaminated with the compound must also be placed in this container. Do not place these items in the regular trash.
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of in the halogenated organic waste stream.
-
-
Keep Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[8][11] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area should be away from sources of ignition and incompatible materials.
Self-Validating System: By strictly adhering to the "Halogenated Organic Waste" designation, you prevent the cross-contamination of non-halogenated waste streams. Mixing these streams needlessly classifies the entire volume as the more expensive and difficult-to-treat halogenated waste.[8]
Spill Management
Accidental spills must be managed promptly and safely.
-
For Small Spills (<100 mg):
-
Alert personnel in the immediate area.
-
Wearing the full PPE described in Section 2, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully sweep or wipe up the absorbed material. Avoid creating dust.[4]
-
Place the collected material and any cleaning supplies into the designated "Halogenated Organic Waste" container.
-
Decontaminate the spill surface with a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials in the same waste container.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[4]
-
Collection: Once the waste container is full, or if it has been in the SAA for the maximum time allowed by institutional policy (typically 90-180 days), arrange for a pickup by your EHS department.
-
Transportation: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Destruction: The accepted and required method for destroying this type of waste is high-temperature incineration with flue gas scrubbing .[13] This process breaks down the organic molecule into simpler components. The flue gas scrubber is essential for neutralizing the acidic gases (HBr, NOx) generated during combustion, preventing their release into the atmosphere.[13]
Diagram 1: Disposal Decision Workflow
This diagram outlines the procedural logic for handling waste generated from this compound.
Caption: Disposal workflow from generation to final destruction.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Bromo-3-formylphenoxy)benzonitrile
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS No. 906673-54-9). The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven experience. Your safety is paramount; this document provides the causal logic behind each recommendation to empower you to work confidently and securely.
Hazard Assessment: A Conservative Approach
This compound is an aromatic compound containing bromine and a nitrile group. While it is a solid at room temperature, the fine powder presents an inhalation and dermal exposure risk.
An analysis of supplier Safety Data Sheets (SDS) reveals conflicting hazard classifications. Some suppliers classify the compound with the GHS07 pictogram, indicating it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Other sources state it does not meet the criteria for GHS classification.[2][3]
Expert Directive: In research and development, where toxicological data is often incomplete, we must adopt the principle of precaution. All handling procedures should be based on the most conservative hazard assessment. Therefore, this guide assumes the compound is hazardous and requires the full spectrum of personal protective equipment (PPE) to mitigate risks of irritation and potential systemic effects.
| Hazard Identification | |
| GHS Pictogram (Assumed) | GHS07 - Exclamation Mark |
| Signal Word (Assumed) | Warning |
| Assumed Hazard Statements | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Primary Routes of Exposure | Inhalation (of dust), Skin Contact, Eye Contact, Ingestion. |
The Hierarchy of Controls: Your Primary Defense
Before selecting PPE, it is critical to implement engineering and administrative controls. PPE is the last line of defense. The Occupational Safety and Health Administration (OSHA) mandates that engineering and work practice controls are the primary means to reduce chemical exposure.[4]
-
Engineering Control: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to control the release of airborne particulates.
-
Administrative Control: Establish designated areas for handling this compound. Ensure eyewash stations and safety showers are accessible and tested regularly.[5]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE is not a one-size-fits-all checklist. It is a risk-based decision process grounded in the compound's chemical nature and the specific tasks being performed.
Caption: Fig 1. PPE Selection Workflow
Eye and Face Protection
-
Minimum Requirement: ANSI Z87.1-compliant, indirectly vented, chemical splash goggles must be worn at all times. Standard safety glasses do not provide adequate protection against dust and splashes.[2]
-
Causality: The aldehyde functional group and the potential for particulate matter to cause serious eye irritation (H319) necessitate a complete seal around the eyes.
-
Task Upgrade: When handling larger quantities (>1g) or during spill cleanup, a full-face shield must be worn over the chemical splash goggles to protect the entire face.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is mandatory.
-
Apparel: Full-length pants and closed-toe shoes are required.
-
Task Upgrade: For large-scale operations or spill cleanup, a chemically resistant apron or impervious gown should be worn over the lab coat.
Hand Protection: A Critical Analysis
-
Benzonitrile: Shows breakthrough in nitrile gloves in less than 30 seconds.
-
Bromobenzene: Shows breakthrough in nitrile gloves in approximately 13 minutes.
This data strongly suggests that the aromatic and halogenated nature of this compound makes it incompatible with thin nitrile for anything beyond incidental splash protection.
Glove Selection Table
| Glove Material | Breakthrough Time vs. Analogs | Use Case Recommendation | Rationale |
| Thin Nitrile (<5 mil) | Poor (<15 min) | Incidental Splash ONLY. Must be removed and replaced immediately upon contact. | Provides a temporary physical barrier but is quickly permeated by aromatic and halogenated compounds.[6][7] |
| Double Gloving (Nitrile) | Poor (<15 min) | Recommended for all handling to provide a buffer for immediate removal of the outer glove upon contamination. | Does not increase breakthrough time but minimizes direct skin exposure during glove removal. |
| Neoprene | Fair (Analog data varies) | Suitable for operations with moderate contact potential. | Offers better resistance to a broader range of chemicals than nitrile but should still be changed frequently. |
| Butyl Rubber | Poor vs. Aromatic/Halogenated Solvents | Not Recommended | While excellent for many acids and ketones, butyl rubber performs poorly with aromatic and halogenated hydrocarbons.[1][8] |
| Laminate (e.g., SilverShield®) | Excellent | Recommended for spill cleanup or tasks with high potential for contamination. Often worn under a more dexterous outer glove. | Highly resistant to a very broad spectrum of chemicals, including aromatic and halogenated compounds. |
Operational Protocol for Gloving:
-
Always inspect gloves for tears or pinholes before use.
-
Practice double gloving for all operations.
-
Develop a strict "glove-only" vs. "no-glove" discipline for handling equipment (e.g., pens, keyboards, door handles) to prevent cross-contamination.
-
Remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly with soap and water after every use.
Respiratory Protection
Respiratory protection is essential when engineering controls cannot guarantee exposure levels are kept below acceptable limits, particularly when handling the powder outside of containment or during a spill.
When is a Respirator Required?
-
When weighing or transferring the solid compound if there is any visible dust generation.
-
During the cleanup of any spill.
-
If any respiratory irritation is experienced.
Respirator Selection:
-
Minimum Requirement: A NIOSH-approved half-mask or full-facepiece Air-Purifying Respirator (APR).
-
Cartridge/Filter Combination: Use a combination cartridge that includes:
A full-facepiece respirator is preferred as it also provides superior eye and face protection.[10] All personnel required to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
Operational Plan: Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Don all required core PPE (goggles, lab coat, double nitrile gloves). Prepare your work area inside a chemical fume hood.
-
Weighing: If weighing more than a few milligrams, prepare your respirator. Use a spatula to carefully transfer the solid to a tared weigh boat. Avoid any actions that could create dust.
-
Containment: Immediately close the primary container after dispensing. Clean the spatula with a solvent-moistened wipe.
-
Cleanup: After use, decontaminate the balance and surrounding surfaces with a damp cloth (e.g., 70% ethanol or soap and water). Dispose of the cloth and any contaminated items (weigh boats, gloves) in the designated hazardous waste container.[11]
-
Doffing PPE: Remove PPE in the correct order (outer gloves, gown, respirator, inner gloves, goggles), avoiding self-contamination. Wash hands thoroughly.
Emergency and Spill Response
Caption: Fig 2. Solid Chemical Spill Response Plan
-
Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Exposure: Immediately flush eyes with water for at least 15 minutes using an eyewash station. Hold eyelids open and away from the eyeball. Seek immediate medical attention.
-
Small Spill (inside fume hood): Following the workflow in Figure 2, don appropriate spill response PPE. Gently cover the spill with absorbent pads. Carefully sweep the material into a container, avoiding dust creation. Decontaminate the area with soap and water, and collect all cleanup materials as hazardous waste.
-
Large Spill (outside fume hood): Evacuate the laboratory immediately, closing the doors behind you. Alert others and notify your institution's Environmental Health & Safety (EHS) department or emergency response team.
Disposal Plan
Chemical waste must be managed according to institutional policies and local and national regulations, such as those from the Environmental Protection Agency (EPA).[12]
-
Waste Segregation: All solid waste (contaminated gloves, wipes, weigh boats) and solutions containing this compound must be disposed of into a dedicated "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[14]
-
Container: Use a compatible, sealable container. Ensure it is clearly labeled with a "Hazardous Waste" tag, listing all chemical constituents by their full name.[13]
-
EPA Waste Code: As a non-commercial research chemical, this compound may not have a pre-assigned EPA waste code. It is the generator's responsibility to characterize the waste. Based on its structure and potential toxicity, it could fall under codes for toxic wastes (P- or U-lists) if it meets specific criteria.[15] Consult your institution's EHS department for proper waste characterization and code assignment.
-
Incompatibilities: Do not mix halogenated or nitrile-containing waste with strong acids, bases, or oxidizers in the same container, as this can lead to dangerous reactions.[16] The nitrile group can undergo hydrolysis under strong acidic or basic conditions.[17][18]
By adhering to these rigorous, evidence-based protocols, you build a foundation of safety that protects you, your colleagues, and your research.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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International Safety. (n.d.). Glove Material Breakthrough Time after Total Immersion. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. University of California, Berkeley EHS. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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OSHA. (n.d.). Personal Protective Equipment. Occupational Safety and Health Administration. Retrieved from [Link]
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OSHA. (n.d.). Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Jim Clark. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
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Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]
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Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2005). NIOSH Respirator Selection Logic. NIOSH. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
-
3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). How to Determine if They Are Hazardous Waste. Retrieved from [Link]
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LibreTexts Chemistry. (2020). Hydrolysis of nitriles. Retrieved from [Link]
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CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. Retrieved from [Link]
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University of Washington. (n.d.). Respirator Equipment Selection Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
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WSU Spokane. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
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OSHA. (n.d.). Hazardous Waste - Decontamination. Occupational Safety and Health Administration. Retrieved from [Link]
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OSHA. (n.d.). 1910.134 - Respiratory protection. Occupational Safety and Health Administration. Retrieved from [Link]
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Temple University. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents. Retrieved from [Link]
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University of California, San Diego. (2015). How to Handle Chemical Spills in Laboratories. Blink. Retrieved from [Link]
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U.S. Coast Guard. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
